molecular formula C9H12N2O3 B1463268 N,6-dimethoxy-N-methylnicotinamide CAS No. 858600-08-5

N,6-dimethoxy-N-methylnicotinamide

Cat. No.: B1463268
CAS No.: 858600-08-5
M. Wt: 196.2 g/mol
InChI Key: FXRFUGVOCUTLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFUGVOCUTLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N,6-dimethoxy-N-methylnicotinamide, a specialized Weinreb amide. Weinreb amides are exceptionally stable and versatile intermediates in organic synthesis, particularly valued in the pharmaceutical and drug development sectors for their controlled reactivity with organometallic reagents to yield ketones and aldehydes. This document outlines a robust two-step synthetic pathway commencing from the commercially available precursor, 6-methoxynicotinic acid. We delve into the rationale behind the chosen synthetic strategy, offering a detailed, step-by-step protocol for the amide formation. Furthermore, this guide establishes a full suite of analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The information presented herein is intended to equip researchers, chemists, and drug development professionals with the practical knowledge required to successfully synthesize and validate this important chemical building block.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most strategic disconnection is the amide bond. This C-N bond can be retrospectively cleaved to reveal two key synthons: 6-methoxynicotinic acid and N,O-dimethylhydroxylamine. This approach is advantageous as 6-methoxynicotinic acid is a readily available starting material, and the formation of the N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid is a well-established and reliable transformation.

The primary benefit of employing the Weinreb amide strategy lies in its ability to circumvent a common issue in carbonyl chemistry: over-addition.[1][2] When strong nucleophiles like Grignard or organolithium reagents react with simpler acyl derivatives (e.g., esters or acid chlorides), the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. The N-methoxy-N-methylamide, however, reacts with the nucleophile to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate is unreactive towards further addition and only collapses to the ketone upon acidic workup, ensuring a clean and high-yielding conversion.

Retrosynthesis cluster_precursors Precursors target This compound disconnection Amide Bond Disconnection target->disconnection acid 6-Methoxynicotinic Acid disconnection->acid amine N,O-Dimethylhydroxylamine disconnection->amine precursors Synthons

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol

The synthesis is approached as a direct amidation of a carboxylic acid. While 6-methoxynicotinic acid can be synthesized, it is also commercially available, allowing for a more direct path to the final product.[3][4] The core of this synthesis is the efficient coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

Key Reagents and Materials
  • 6-Methoxynicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Synthesis of this compound

This procedure utilizes HATU as a peptide coupling agent, which is known for its high efficiency, fast reaction times, and suppression of racemization in chiral substrates.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxynicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 5 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt and activating the coupling agent.

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure product.

Synthesis_Workflow Synthesis Workflow start 1. Dissolve 6-Methoxynicotinic Acid in anhydrous DMF add_reagents 2. Add N,O-Dimethylhydroxylamine HCl and DIPEA start->add_reagents add_coupling 3. Add HATU Coupling Agent add_reagents->add_coupling react 4. Stir at Room Temperature (Monitor by TLC/HPLC) add_coupling->react workup 5. Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify 6. Dry, Concentrate, and Purify (Silica Gel Chromatography) workup->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis.

Comprehensive Characterization

Affirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules. The expected signals for the target compound are based on analogous structures found in the literature.[5][6]

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity & Integration
~8.5d, 1H
~7.9dd, 1H
~6.8d, 1H
~3.9s, 3H
~3.7s, 3H
~3.3s, 3H

Note: Predicted shifts are based on standard functional group regions and data from similar nicotinamide structures. Actual values may vary depending on solvent and instrument.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₁₂N₂O₃), the expected monoisotopic mass is 196.08 g/mol . Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺.

Parameter Expected Value
Molecular FormulaC₉H₁₂N₂O₃
Monoisotopic Mass196.0848
Expected Ion (ESI+) m/z
[M+H]⁺197.0921
[M+Na]⁺219.0740

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will provide evidence for the successful formation of the amide from the carboxylic acid starting material (disappearance of the broad O-H stretch).

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1660-1640C=O stretch (strong)Weinreb Amide
~1600 & ~1470C=C and C=N stretchesPyridine Ring
~1250 & ~1030C-O stretchAryl-O-CH₃
~2950C-H stretchMethoxy & N-Methyl
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed. The presence of a single major peak indicates a high degree of purity.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Outcome A single, sharp peak with >95% purity by area.

This method provides a reliable assessment of purity and can be adapted for reaction monitoring.[7][8]

Conclusion

This guide details a reliable and efficient pathway for the synthesis of this compound, a valuable Weinreb amide intermediate. By leveraging a well-established HATU-mediated coupling reaction, the target molecule can be obtained in high purity from its corresponding carboxylic acid. The causality for this strategic choice—the prevention of over-addition by forming a stable chelated intermediate—underscores the elegance of the Weinreb amide in modern organic synthesis. The comprehensive characterization protocol, combining NMR, MS, IR, and HPLC, provides a robust, self-validating framework to ensure the structural integrity and purity of the final product, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

  • Taylor & Francis Online. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8). Available at: [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org. Chem., 69, 8984-8986. Available at: [Link]

  • PubMed. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Arch Pharm (Weinheim), 339(7), 370-8. Available at: [Link]

  • Taylor & Francis Online. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications, 36(16). Available at: [Link]

  • ResearchGate. (2006). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ChemInform, 37(38). Available at: [Link]

  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

  • MDPI. (2023). Synthesis of New Nicotinamide Derivatives Starting from Monothiomalonanilide. Chem. Proc., 18(1), 54. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. J Pestic Sci, 46(3), 329-335. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-carbomethoxynicotinic acid. Available at: [Link]

  • ResearchGate. (2016). Three-component synthesis of nicotinamide derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Adv., 14, 1698-1706. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Available at: [Link]

  • PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc, 75(5), 1552-8. Available at: [Link]

  • ResearchGate. (2010). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Available at: [Link]

  • ResearchGate. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170. Available at: [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2), 206-219. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Nicotinamide. PubChem. Available at: [Link]

  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]

  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. (xi), 39-44. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 9(10), 223. Available at: [Link]

  • MDPI. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(1), 132. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Available at: [Link]

  • King's College London Research Portal. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: Evidence for substrate inhibition kinetics. Journal of Chromatography B, 927, 138-144. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the.... Available at: [Link]

  • Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Niacin. NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 651-662. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods Mol Biol, 1160, 27-37. Available at: [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

  • PubChem. (n.d.). 1-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational & Exploratory Technical Guide: Physicochemical Properties of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide provides a foundational and exploratory overview of N,6-dimethoxy-N-methylnicotinamide. As of the date of publication, direct experimental data on the physicochemical properties of this specific compound are not available in the public domain. The information presented herein is based on established principles of organic chemistry, data from structurally similar compounds, and predicted properties. This document is intended to serve as a resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

This compound is a derivative of nicotinamide (Vitamin B3) characterized by the presence of a methoxy group at the 6-position of the pyridine ring and a Weinreb amide functionality at the 3-position. Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their roles in various biological processes. The introduction of a methoxy group and a Weinreb amide can modulate the compound's electronic properties, metabolic stability, and potential as a synthetic intermediate. This guide outlines a proposed synthetic pathway, expected physicochemical properties, and analytical methodologies for the characterization of this compound.

Molecular Structure and Chemical Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C9H12N2O3Calculated
Molecular Weight 196.21 g/mol Calculated
CAS Number Not available-
Appearance Expected to be a solidAnalogy to similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water.Analogy to similar compounds[1]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Proposed Synthesis

A plausible synthetic route to this compound involves the formation of a Weinreb amide from 6-methoxynicotinic acid. This method is widely used for the synthesis of ketones and amides due to the stability of the N-methoxy-N-methylamide intermediate.

Reaction Scheme:

6-Methoxynicotinic acid can be coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to yield this compound.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions reactant1 6-Methoxynicotinic acid product N,6-dimethoxy-N- methylnicotinamide reactant1->product reactant2 N,O-Dimethylhydroxylamine hydrochloride reactant2->product reagent1 Coupling Agent (e.g., HATU, HOBt, EDC) reagent1->product reagent2 Base (e.g., DIPEA, Et3N) reagent2->product reagent3 Solvent (e.g., DMF, CH2Cl2) reagent3->product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)
  • Preparation of the Reaction Mixture: To a solution of 6-methoxynicotinic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), add a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq).

  • Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.5 eq), to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Addition of N,O-Dimethylhydroxylamine: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Analytical Characterization (Expected)

The following section outlines the expected spectroscopic data for this compound based on its chemical structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring (typically in the range of δ 7.0-9.0 ppm). - Singlet for the methoxy group at the 6-position (typically δ 3.8-4.2 ppm). - Singlet for the N-methoxy group (typically δ 3.5-3.8 ppm). - Singlet for the N-methyl group (typically δ 3.2-3.5 ppm).
¹³C NMR - Aromatic carbons of the pyridine ring (typically in the range of δ 110-165 ppm). - Carbonyl carbon of the amide (typically δ 165-175 ppm). - Methoxy carbon at the 6-position (typically δ 50-60 ppm). - N-methoxy carbon (typically δ 60-65 ppm). - N-methyl carbon (typically δ 30-35 ppm).
Mass Spectrometry (MS) - Expected [M+H]⁺ ion at m/z 197.0921.
Infrared (IR) Spectroscopy - C=O stretching vibration of the amide (typically in the range of 1630-1680 cm⁻¹). - C-O stretching vibrations for the methoxy groups. - C=N and C=C stretching vibrations of the pyridine ring.
Analytical Methodologies

The purity and identity of synthesized this compound can be determined using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for the analysis of nicotinamide derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the target compound and for monitoring the progress of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Stability and Storage

While experimental stability data is unavailable, based on the chemical structure, this compound is expected to be a relatively stable compound. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent potential degradation.

Potential Applications

This compound, as a Weinreb amide, is a versatile synthetic intermediate. It can be used in the synthesis of various ketones by reacting it with Grignard or organolithium reagents. These resulting ketones can be further elaborated to generate a library of novel compounds for biological screening. The methoxy group at the 6-position may also influence the compound's biological activity and metabolic profile, making it a target for drug discovery programs.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Although direct experimental data is currently lacking, the proposed synthetic route and expected analytical data offer a solid starting point for researchers. The exploration of this and other novel nicotinamide derivatives holds promise for the discovery of new chemical entities with potential therapeutic applications.

References

  • Information on structurally similar compounds suggests solubility in polar organic solvents.[1]

Sources

An In-depth Technical Guide to the Mechanism of Action of Nicotinamide N-Methyltransferase (NNMT) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the molecular mechanisms underpinning the function of Nicotinamide N-Methyltransferase (NNMT) and the therapeutic potential of its modulators. Given the limited direct research on N,6-dimethoxy-N-methylnicotinamide, this document will focus on the well-established principles of NNMT inhibition through nicotinamide analogs, providing a framework for understanding the potential action of novel derivatives.

Introduction: The Emerging Centrality of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that was initially characterized for its role in the metabolism and clearance of nicotinamide (a form of vitamin B3).[1] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA or MNAM) and S-adenosyl-L-homocysteine (SAH).[2] For many years, this was considered its primary function. However, a growing body of evidence has repositioned NNMT as a critical regulator of cellular energy, metabolism, and signaling, with significant implications for a range of pathologies including metabolic diseases, cancer, and neurodegenerative disorders.[1][3]

The significance of NNMT extends beyond simple nicotinamide clearance. Its activity has profound effects on the cellular pools of both SAM and nicotinamide. By consuming SAM, NNMT can influence the methylation potential of the cell, impacting epigenetic regulation through histone and DNA methylation.[1] Furthermore, by methylating nicotinamide, NNMT regulates the substrate availability for the NAD+ salvage pathway, a critical route for the synthesis of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][4] Given the central role of NAD+ in cellular redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs, the modulation of NNMT activity presents a compelling therapeutic strategy.

The Core Mechanism: NNMT Catalysis and its Downstream Consequences

The enzymatic reaction catalyzed by NNMT is a sequential process where SAM binds to the enzyme first, followed by nicotinamide.[5] The methyl group is then transferred from SAM to the pyridine nitrogen of nicotinamide, forming 1-MNA and SAH. 1-MNA is subsequently released, followed by SAH.[5]

Impact on the NAD+ Salvage Pathway

The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide back into NAD+.[6] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[1] NMN is then converted to NAD+. NNMT competes with NAMPT for the common substrate, nicotinamide. Therefore, high NNMT activity can deplete the nicotinamide pool available for NAD+ synthesis, leading to reduced cellular NAD+ levels.[4]

Conversely, inhibition of NNMT would be expected to increase the availability of nicotinamide for the salvage pathway, thereby boosting cellular NAD+ levels. This has significant implications for age-related diseases and metabolic disorders where NAD+ levels are often depleted.

Regulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and cellular stress responses. Their activity is directly dependent on the availability of NAD+. By influencing cellular NAD+ pools, NNMT activity can indirectly modulate sirtuin function. For instance, the product of the NNMT reaction, 1-MNA, has been shown to interfere with the degradation of SIRT1, a key metabolic regulator, leading to increased SIRT1 protein levels.[1]

The SAM Cycle and Epigenetic Modifications

NNMT is a significant consumer of SAM, the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA and histones. In certain cancers, overexpression of NNMT has been proposed to act as a "methyl sink," depleting the cellular SAM pool and thereby altering the epigenetic landscape of the cell.[1] This can lead to changes in gene expression that promote cancer cell proliferation and survival.

Mechanism of Action of Nicotinamide Analog Inhibitors

A major class of NNMT inhibitors consists of analogs of its natural substrate, nicotinamide. These compounds typically feature modifications to the pyridine ring and/or the carboxamide group.

Competitive Inhibition

Many nicotinamide analogs act as competitive inhibitors, binding to the nicotinamide-binding pocket of the NNMT-SAM complex and preventing the binding of the natural substrate.[2][7] The potency of these inhibitors is determined by their structural complementarity to the active site.

Turnover Inhibition: A Pro-drug Approach

A fascinating mechanism of action for some nicotinamide analogs is "turnover inhibition." In this scenario, the inhibitor itself is a substrate for NNMT.[5] The enzyme methylates the inhibitor, and the resulting methylated product is a highly potent inhibitor of NNMT.[5] This "on-target biotransformation" combines the cell permeability of the uncharged substrate with the high potency of the charged, methylated product, leading to efficient inhibition within the cell.[5]

Hypothetical Mechanism of this compound

Based on the principles of NNMT inhibition by nicotinamide analogs, we can hypothesize the potential mechanism of action for a novel compound like this compound. The presence of the core nicotinamide structure suggests it would likely target the nicotinamide-binding site of NNMT. The methoxy groups at the N and 6 positions would influence its electronic properties and steric interactions within the binding pocket, potentially enhancing its affinity for the enzyme compared to nicotinamide.

It is plausible that this compound could act as a competitive inhibitor. Alternatively, it could be a substrate for NNMT, undergoing methylation to produce a potent charged inhibitor in a turnover inhibition mechanism. The N-methoxy-N-methylamide moiety would likely alter the metabolic stability and cell permeability of the compound compared to a simple amide. Further experimental validation would be required to elucidate the precise mechanism.

Experimental Protocols for Characterizing NNMT Inhibitors

The following are standard experimental workflows for characterizing the mechanism of action of novel NNMT inhibitors.

In Vitro NNMT Enzyme Activity Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting NNMT activity.

Methodology:

  • Recombinant human NNMT is incubated with SAM and the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of nicotinamide.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The reaction is quenched, and the amount of 1-MNA produced is quantified.

  • Quantification can be achieved using various methods, such as a coupled-enzyme assay that measures the formation of a fluorescent product or by direct measurement using liquid chromatography-mass spectrometry (LC-MS).[8]

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with NNMT in a cellular context.

Methodology:

  • Intact cells are treated with the test compound or a vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble NNMT remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Binding of the inhibitor to NNMT stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Cellular NAD+ and SAM Measurement

Objective: To assess the downstream effects of NNMT inhibition on cellular NAD+ and SAM levels.

Methodology:

  • Cells are treated with the NNMT inhibitor or a vehicle control for a specified duration.

  • Cellular metabolites are extracted.

  • NAD+ and SAM levels are quantified using commercially available colorimetric or fluorometric assay kits or by LC-MS.

  • An effective NNMT inhibitor is expected to increase cellular NAD+ levels and potentially alter the SAM/SAH ratio.

Visualization of Key Pathways and Workflows

NNMT's Role in Cellular Metabolism

Inhibitor_Workflow A In Vitro Enzyme Assay (IC50 Determination) B Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Confirm Target C Cellular Metabolite Analysis (NAD+, SAM/SAH) B->C Assess Cellular Effect D Downstream Pathway Analysis (SIRT1 activity, Gene Expression) C->D Elucidate Mechanism E In Vivo Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->E Evaluate In Vivo Potential F Efficacy Studies in Disease Models E->F Test Therapeutic Efficacy

Caption: A streamlined workflow for the preclinical characterization of novel NNMT inhibitors.

Quantitative Data Summary

Inhibitor ClassTypical IC50 Range (hNNMT)Mechanism of ActionCellular NAD+ ChangeReference
Nicotinamide Analogs10 nM - 10 µMCompetitive or TurnoverIncrease[2][5]
Bisubstrate Inhibitors1 nM - 500 nMCompetitive with SAM and NAMIncrease[2]

Conclusion

NNMT has emerged from being considered a simple metabolic enzyme to a key therapeutic target for a multitude of diseases. Its role as a gatekeeper for both the NAD+ salvage pathway and the cellular methyl pool places it at a critical nexus of cellular metabolism and signaling. The development of potent and selective NNMT inhibitors, particularly those based on the nicotinamide scaffold, holds significant promise for the treatment of metabolic disorders, cancer, and neurodegenerative diseases. While direct data on this compound is not yet available, the principles outlined in this guide provide a robust framework for investigating its potential mechanism of action and therapeutic utility. Future research will undoubtedly uncover more nuanced roles for NNMT and further refine the strategies for its therapeutic modulation.

References

  • Ulanovskaya, O. A., Zimin, A. V., & Cravatt, B. F. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in biochemical sciences, 38(7), 337-339. [Link]

  • Barrows, D., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(43), 14646-14660. [Link]

  • Gao, Y., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14642-14654. [Link]

  • U.S. Food and Drug Administration. (2023). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. [Link]

  • Kannt, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(3), 648. [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. [Link]

  • Neelakantan, H., et al. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. Scientific Reports, 14(1), 15554. [Link]

  • Wikipedia. (n.d.). 1-Methylnicotinamide. [Link]

  • van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1863-1871. [Link]

  • van Haren, M. J., et al. (2018). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 90(21), 13087-13094. [Link]

  • Trammell, S. A. J., et al. (2016). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Journal of Cellular Physiology, 231(11), 2374-2380. [Link]

  • Gao, Y., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14642-14654. [Link]

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]

Sources

A Comprehensive Technical Guide to the Preclinical Assessment of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

N,6-dimethoxy-N-methylnicotinamide represents a novel chemical entity with a paucity of data in the public domain regarding its biological activity. As a substituted nicotinamide, its structure suggests potential interactions with key metabolic and signaling pathways. This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. We will delineate a logical, phased approach to characterize its physicochemical properties, assess its effects in a variety of biological assays, and elucidate its potential mechanism of action. This document is intended to serve as a roadmap for researchers initiating studies on this and other novel small molecules, emphasizing the rationale behind experimental choices and the integration of data to build a robust biological profile.

Introduction: The Scientific Rationale for Investigating this compound

Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is a critical cofactor in redox reactions and a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, metabolism, and cell survival.[3] The substitution pattern of this compound suggests it may interact with enzymes involved in NAD+ metabolism, such as Nicotinamide N-methyltransferase (NNMT), or potentially act on other cellular targets.[4][5][6]

Given the therapeutic interest in modulating NAD+ levels and the activity of related enzymes for various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, a thorough investigation into the biological effects of this novel nicotinamide derivative is warranted.[6][7] This guide outlines a systematic approach to this investigation, beginning with fundamental characterization and progressing to more complex biological systems.

Phase I: Foundational Characterization

Before delving into biological assays, a comprehensive understanding of the physicochemical properties of this compound is essential. This data will inform formulation for subsequent in vitro and in vivo studies and provide preliminary insights into its drug-like properties.

Physicochemical Profiling

A summary of key physicochemical parameters to be determined is presented in Table 1.

ParameterMethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To ensure that any observed biological activity is attributable to the compound of interest and not impurities.[8]
Solubility Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO)Critical for preparing accurate dosing solutions for in vitro and in vivo experiments. Poor solubility can lead to false negatives or inaccurate potency measurements.
Lipophilicity (LogP/LogD) Shake-flask method or computational predictionInfluences membrane permeability, metabolic stability, and off-target effects.
Chemical Stability Stability testing in relevant buffers and media at various temperaturesTo determine the compound's shelf-life and stability under experimental conditions.

Table 1: Key Physicochemical Parameters for this compound

In Silico Profiling

Computational tools can provide early predictions of potential biological activities and liabilities.

  • Target Prediction: Utilize cheminformatics platforms (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.

  • ADMET Prediction: In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag potential issues for later-stage development.

Phase II: In Vitro Biological Evaluation

The initial biological assessment of a novel compound typically involves a tiered approach, starting with broad-spectrum screening and moving towards more specific, target-based assays.[9][10]

Primary Screening: Assessing General Cellular Effects

The first step is to determine if the compound has any overt effects on cell health.

  • Objective: To determine the concentration range at which this compound affects cell viability.

  • Protocol:

    • Seed a panel of cell lines (e.g., a cancer cell line like A549, a normal human fibroblast line like IMR-90, and a liver cell line like HepG2) in 96-well plates.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as an MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or a resazurin-based assay (e.g., alamarBlue™).

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

Mechanistic Deep Dive: Hypothesis-Driven Assays

Based on the nicotinamide scaffold, a primary hypothesis is that this compound interacts with the NAD+ metabolic pathway.

  • Rationale: NNMT is a key enzyme in nicotinamide metabolism, catalyzing its methylation.[4][11] Substituted nicotinamides can be substrates or inhibitors of NNMT.[5][6][12]

  • Experimental Workflow:

NNMT_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis recombinant_NNMT Recombinant Human NNMT incubation Incubate at 37°C recombinant_NNMT->incubation SAM S-Adenosyl Methionine (SAM) SAM->incubation compound N,6-dimethoxy-N- methylnicotinamide compound->incubation buffer Assay Buffer buffer->incubation quench Quench Reaction incubation->quench LCMS LC-MS/MS Analysis quench->LCMS data_analysis Data Analysis (IC50/Km) LCMS->data_analysis Data_Integration_Flow cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Data cluster_decision Decision Making physchem Physicochemical Properties cytotoxicity Cytotoxicity (IC50) physchem->cytotoxicity mechanism Mechanistic Assays (e.g., NNMT, NAD+) cytotoxicity->mechanism phenotypic Phenotypic Screens mechanism->phenotypic pk Pharmacokinetics (PK) mechanism->pk go_nogo Go/No-Go Decision for Lead Optimization phenotypic->go_nogo efficacy Efficacy in Disease Model pk->efficacy target_engagement Target Engagement (In Vivo) efficacy->target_engagement target_engagement->go_nogo

Caption: Logical flow for data integration and decision-making.

A "Go" decision for further development would be supported by a profile that includes:

  • Potent and selective activity in a disease-relevant in vitro assay.

  • A clear mechanism of action.

  • Favorable pharmacokinetic properties.

  • Demonstrated efficacy in an animal model.

This structured approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.

References

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs.
  • Biological Assays: Innovations and Applications - Longdom Publishing.
  • Biological Assay Development - Charles River Laboratories.
  • Nicotinic acid: pharmacological effects and mechanisms of action. - Semantic Scholar.
  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - ResearchGate.
  • Nicotinamide and nicotine Interactions - Drugs.com.
  • Pharmacological Doses of Nicotinic Acid and Nicotinamide Are Independently Metabolized in Rats - ResearchGate.
  • N-Methoxy-N-methylnicotinamide-13C6 - MedchemExpress.com.
  • 6-Methylnicotinamide | Endogenous Metabolite - TargetMol.
  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC.
  • 6-Methylnicotinamide | Endogenous Metabolite - MedchemExpress.com.
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC - NIH.
  • Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC.
  • 6-Methylnicotinamide - Chem-Impex.
  • Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - MDPI.
  • Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed.
  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed.
  • 1-Methylnicotinamide - Wikipedia.
  • Nicotinamide N -Methyltransferase: More Than a Vitamin B3 Clearance Enzyme.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.
  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - NIH.
  • Synthesis and characterization of bis (nicotinamide) m -hydroxybenzoate complexes of Co(II), Ni(II), Cu(II) and Zn(II) - ResearchGate.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI.

Sources

An In-depth Technical Guide to N,6-dimethoxy-N-methylnicotinamide Derivatives and Analogs: A New Frontier in Modulating Nicotinamide N-Methyltransferase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,6-dimethoxy-N-methylnicotinamide and its analogs, a promising class of compounds for researchers and drug development professionals. We will delve into the strategic design, synthesis, and biological evaluation of these molecules, with a particular focus on their potential as inhibitors of Nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in a range of metabolic and neurodegenerative disorders.

Introduction: The Rationale for Targeting Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3]

Elevated NNMT expression and activity have been linked to a variety of pathological conditions, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and several types of cancer.[4][5] In the context of neurodegenerative diseases, dysregulation of NNMT can impact neuronal health through the depletion of NAD+ pools and the disruption of methylation-dependent epigenetic processes.[2] Consequently, the development of potent and selective NNMT inhibitors has emerged as a compelling therapeutic strategy.

This guide focuses on a specific scaffold, this compound, designed to leverage key structural features for potent and selective NNMT inhibition. The design rationale is rooted in the established activity of 6-methoxynicotinamide, a known NNMT inhibitor, combined with the unique chemical properties of the N-methoxy-N-methylamide (Weinreb amide) functionality.[6][7]

Molecular Design and Strategy

The design of this compound is a strategic amalgamation of two key pharmacophoric elements:

  • The 6-Methoxy Group: Substitution at the 6-position of the nicotinamide ring has been shown to be well-tolerated and can enhance inhibitory potency against NNMT. The compound 6-methoxynicotinamide (also known as JBSNF-000088) is a potent, orally active NNMT inhibitor that has demonstrated efficacy in animal models of metabolic disease.[8][9] The methoxy group is thought to occupy a specific pocket within the NNMT active site, contributing to favorable binding interactions.

  • The N-methoxy-N-methylamide (Weinreb Amide): The replacement of the primary amide of nicotinamide with a Weinreb amide is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacokinetic properties. Weinreb amides are known for their stability and their utility as synthetic intermediates. In a drug discovery context, this modification can influence metabolic stability, potentially reducing susceptibility to enzymatic hydrolysis and prolonging the compound's half-life. Furthermore, the N-methoxy-N-methyl group can alter the electronic and steric profile of the carboxamide, potentially influencing binding affinity and selectivity for NNMT.

The overarching hypothesis is that the combination of these two features will yield a novel class of NNMT inhibitors with improved drug-like properties.

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through a straightforward and robust synthetic route, starting from commercially available or readily accessible starting materials.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic pathway for this compound:

Synthesis_Workflow cluster_0 Synthesis of this compound 6-Methoxynicotinic_acid 6-Methoxynicotinic Acid Acid_Chloride 6-Methoxynicotinoyl Chloride 6-Methoxynicotinic_acid->Acid_Chloride SOCl2 or (COCl)2 Weinreb_Amide N,6-dimethoxy-N- methylnicotinamide Acid_Chloride->Weinreb_Amide N,O-Dimethylhydroxylamine HCl, Base NNMT_Inhibition_Workflow cluster_1 In Vitro NNMT Inhibition Workflow Recombinant_NNMT Recombinant Human NNMT Incubation Incubation Recombinant_NNMT->Incubation Assay_Components Assay Components: - Compound - Nicotinamide - SAM Assay_Components->Incubation Detection Detection of MNA (LC-MS/MS or Fluorescence-based) Incubation->Detection IC50_Determination IC50 Determination Detection->IC50_Determination

Sources

An In-Depth Technical Guide to In Vitro Studies with N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on in vitro studies of N,6-dimethoxy-N-methylnicotinamide. While direct literature on this specific derivative is emerging, this document synthesizes established methodologies and mechanistic insights from closely related nicotinamide analogs to provide a robust framework for investigation. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Investigating this compound

Nicotinamide and its derivatives are at the forefront of research due to their involvement in critical cellular processes. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy homeostasis[1][2]. Modifications to the nicotinamide scaffold have given rise to a plethora of derivatives with diverse biological activities, including anticancer, immunomodulatory, and fungicidal properties[3][4].

The subject of this guide, this compound, possesses unique structural features—a methoxy group at the 6-position and a Weinreb amide functionality—that suggest several avenues for its biological activity. The methoxy group can influence the electronic properties and metabolic stability of the pyridine ring, while the N-methoxy-N-methylamide group is a versatile functional group in organic synthesis. This guide will provide the foundational knowledge and detailed protocols to explore the in vitro effects of this promising compound.

Synthesis and Characterization

A crucial first step in any in vitro study is the unambiguous synthesis and characterization of the test compound. While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be extrapolated from general methods for nicotinamide derivative synthesis[5].

Hypothetical Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product 6-Hydroxynicotinic_acid 6-Hydroxynicotinic acid Methyl_6-methoxynicotinate Methyl 6-methoxynicotinate 6-Hydroxynicotinic_acid->Methyl_6-methoxynicotinate 1. Esterification (MeOH, H+) 2. Methylation (e.g., MeI, base) 6-Methoxynicotinic_acid 6-Methoxynicotinic acid Methyl_6-methoxynicotinate->6-Methoxynicotinic_acid Saponification (e.g., NaOH) Final_Compound This compound 6-Methoxynicotinic_acid->Final_Compound Amide coupling (N,O-Dimethylhydroxylamine, coupling agent)

Caption: Plausible synthetic route for this compound.

Characterization: It is imperative to confirm the identity and purity of the synthesized compound using a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Foundational In Vitro Assays: Cytotoxicity and Viability

A primary step in characterizing a novel compound is to assess its effect on cell viability. This provides a therapeutic window and informs the concentrations for subsequent mechanistic studies.

Rationale for Cell Line Selection

The choice of cell lines should be driven by the therapeutic hypothesis. Given that many nicotinamide derivatives exhibit anticancer properties, a panel of cancer cell lines from different tissue origins (e.g., colon cancer: HCT-116; liver cancer: HepG2; lung cancer: A549, H460) is recommended[3][6]. It is also crucial to include non-cancerous cell lines (e.g., Vero, LO2) to assess general cytotoxicity and selectivity[3][5].

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often an indicator of cell viability[5][7].

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM) after 48h
HCT-116 (Colon Cancer)15.2
HepG2 (Liver Cancer)22.5
A549 (Lung Cancer)35.8
Vero (Normal Kidney)> 100

Mechanistic Deep Dive: Enzyme Inhibition Assays

Many nicotinamide derivatives exert their effects by inhibiting specific enzymes. Based on the literature for related compounds, two potential targets for this compound could be VEGFR-2 and Nicotinamide N-methyltransferase (NNMT).

VEGFR-2 Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a valid anticancer strategy[3].

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay typically uses a recombinant VEGFR-2 kinase and a substrate in a buffer system. The activity is measured by the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based readout.

  • Reaction Setup: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., a phosphotyrosine-specific antibody coupled to a reporter).

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay

NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders[8][9][10]. An inhibitor of NNMT could have significant therapeutic potential.

Workflow for NNMT Inhibition Assay:

NNMT_Inhibition_Workflow cluster_0 Reaction Components cluster_1 Reaction & Detection cluster_2 Output NNMT NNMT Enzyme Reaction Enzymatic Reaction NNMT->Reaction SAM S-adenosyl methionine (SAM) SAM->Reaction Nicotinamide Nicotinamide Nicotinamide->Reaction Inhibitor This compound Inhibitor->Reaction Detection Detection of SAH or Homocysteine Reaction->Detection Produces S-adenosylhomocysteine (SAH) Result Fluorescence Signal (Inversely proportional to inhibition) Detection->Result

Caption: Workflow for a typical NNMT inhibitor screening assay.

Several commercial kits are available for screening NNMT inhibitors. These assays often rely on the detection of S-adenosylhomocysteine (SAH), a product of the methylation reaction. SAH is hydrolyzed to homocysteine, which can then be detected using a thiol-sensitive fluorescent probe[11][12].

Protocol: Fluorometric NNMT Inhibition Assay

  • Reagent Preparation: Prepare working solutions of NNMT enzyme, S-adenosylmethionine (SAM), nicotinamide, and the detection enzymes/probe as per the kit instructions.

  • Reaction Initiation: In a 96-well plate, add the NNMT enzyme, varying concentrations of this compound, and the assay buffer.

  • Substrate Addition: Add SAM and nicotinamide to start the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Add the SAH hydrolase and the thiol-detecting probe. Incubate to allow for signal development.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm)[11].

  • Data Analysis: A decrease in fluorescence indicates inhibition of NNMT activity. Calculate the IC₅₀ value.

Delving Deeper: Signaling Pathway Analysis

To understand the downstream effects of this compound, it is essential to investigate its impact on key cellular signaling pathways. Based on the known actions of other nicotinamide derivatives, the p38 MAPK and mTORC1-ATF4 pathways are of particular interest[1][13].

Hypothesized Signaling Cascade:

Signaling_Pathway Compound N,6-dimethoxy-N- methylnicotinamide ROS Reactive Oxygen Species (ROS) Compound->ROS Modulation mTORC1 mTORC1 Compound->mTORC1 Inhibition? ASK1 ASK1 ROS->ASK1 Activation p38_MAPK p38 MAPK ASK1->p38_MAPK Phosphorylation Apoptosis Apoptosis p38_MAPK->Apoptosis ATF4 ATF4 mTORC1->ATF4 Activation NNMT_exp NNMT Expression ATF4->NNMT_exp Upregulation

Caption: Potential signaling pathways affected by this compound.

Experimental Approaches:

  • Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., phospho-p38, total p38, ATF4).

  • Quantitative PCR (qPCR): To measure changes in the mRNA expression of target genes like NNMT.

  • Flow Cytometry: To detect apoptosis (e.g., using Annexin V/Propidium Iodide staining) and measure reactive oxygen species (ROS) levels[6][14].

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and effects on key signaling pathways, researchers can build a robust understanding of its biological activity. The methodologies described, drawn from extensive research on related nicotinamide derivatives, offer a solid foundation for generating high-quality, reproducible data. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures and in vivo animal models, to further assess the therapeutic potential of this novel compound.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • Chen, Y., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH.
  • Li, J., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH.
  • Piro, S., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC - PubMed Central - NIH.
  • Kocaturk, H., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC).
  • Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC.
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
  • MedchemExpress.com. (n.d.). N-Methoxy-N-methylnicotinamide-13C6.
  • Neul, D., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH.
  • MedchemExpress.com. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed.
  • Tribioscience. (n.d.). NNMT Inhibitor Screening Assay (TBS2097).
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Semantic Scholar.
  • Ali, A., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI.
  • TargetMol. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • Morbidelli, L., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI.
  • Lassegue, B., et al. (2023). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PMC - PubMed Central.
  • Wang, H., et al. (2022). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the... ResearchGate.
  • Zhang, L., et al. (2020). Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes. PMC - PubMed Central.
  • Preprints.org. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Bagga, P., et al. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. PubMed - NIH.
  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PubMed.

Sources

A Technical Guide to N,6-dimethoxy-N-methylnicotinamide and its Analogs as Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific chemical entity "N,6-dimethoxy-N-methylnicotinamide" is not documented in currently available scientific literature. This guide, therefore, provides a comprehensive technical overview of its closest structural and functional analogs. By dissecting the molecular components of the proposed structure, we can infer potential biological activities, guide experimental design, and provide a framework for the investigation of novel nicotinamide derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Hypothetical Scaffold

The nicotinamide (Vitamin B3) scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities.[1][2] These compounds are pivotal in modulating key cellular processes, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism.[3][4][5] This guide explores the research potential of a hypothetical molecule, this compound, by examining the established pharmacology of its structural relatives.

The structure suggests three key modifications to the core nicotinamide molecule:

  • A 6-methoxy group: This substitution on the pyridine ring is known to influence enzyme-binding and metabolic stability.

  • An N-methyl group on the amide: This modification is present in endogenous metabolites and can alter receptor interactions and pharmacokinetic properties.[6][7]

  • An N-methoxy group on the amide: This "Weinreb amide" functionality is less common in pharmacological agents but is a valuable synthetic intermediate. A related compound, 6-Chloro-N-methoxy-N-methyl-nicotinamide, is available as a chemical intermediate.[8]

By studying compounds that possess one or more of these features, we can construct a scientifically rigorous hypothesis regarding the potential applications and investigational pathways for novel derivatives in this chemical space.

Potential Biological Targets and Mechanisms of Action

The primary biological targets for nicotinamide derivatives are enzymes involved in NAD+ biosynthesis and consumption. Based on the structure of this compound, two key enzyme families emerge as high-probability targets: Nicotinamide N-methyltransferase (NNMT) and enzymes of the Pentose Phosphate Pathway (PPP).

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA).[9] Overexpression of NNMT is implicated in metabolic disorders and some cancers. The compound 6-methoxynicotinamide is a known inhibitor of NNMT.[10][11][12]

  • Mechanism: By mimicking the nicotinamide substrate, 6-methoxynicotinamide binds to the active site of NNMT, preventing the methylation of endogenous nicotinamide. This leads to a reduction in MNA levels and has been shown to improve insulin sensitivity and reduce body weight in animal models of metabolic disease.[11][12] It is highly probable that this compound would also exhibit inhibitory activity at NNMT due to the presence of the 6-methoxy group.

Pentose Phosphate Pathway (PPP) Modulation

The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis. The compound 6-aminonicotinamide , a structural analog where the 6-methoxy group is replaced by an amino group, is a potent inhibitor of the PPP.[13][14][15]

  • Mechanism: 6-aminonicotinamide is metabolized in cells to 6-amino-NAD(P+), which acts as a competitive inhibitor of NAD(P+)-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[13][14][16] Inhibition of the PPP leads to a depletion of NADPH, increasing cellular oxidative stress and reducing the building blocks for DNA synthesis, which can induce apoptosis in rapidly proliferating cancer cells.[17]

The following diagram illustrates the central role of NAD+ metabolism and the points of intervention for nicotinamide analogs.

NAD_Metabolism cluster_Salvage NAD+ Salvage Pathway cluster_Consumption NAD+ Consuming Enzymes cluster_Methylation Nicotinamide Methylation cluster_PPP Pentose Phosphate Pathway Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT NNMT NNMT Nam->NNMT NMN NMN NAD NAD+ NMN->NAD PARPs PARPs Sirtuins Sirtuins CD38 CD38 PARPs->Nam Sirtuins->Nam CD38->Nam MNA 1-Methylnicotinamide (MNA) G6P Glucose-6-P G6PD G6PD G6P->G6PD _6PG 6-P-Gluconolactone NADPH NADPH _6PG->NADPH NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866) NNMT_Inhibitors 6-Methoxynicotinamide PPP_Inhibitors 6-Aminonicotinamide

Caption: Key metabolic pathways involving nicotinamide and potential points of inhibition.

Quantitative Data from Analog Studies

To provide a benchmark for researchers, the following table summarizes key quantitative data for well-characterized nicotinamide analogs.

CompoundTargetAssay TypeSpeciesIC50 / KiReference
JBSNF-000088 (6-Methoxynicotinamide) NNMTEnzyme InhibitionHuman1.8 µM[11][12]
NNMTEnzyme InhibitionMonkey2.8 µM[11][18]
NNMTEnzyme InhibitionMouse5.0 µM[11][18]
NNMTCellular (MNA reduction)U2OS1.6 µM[12]
NNMTCellular (MNA reduction)3T3L16.3 µM[12]
6-Aminonicotinamide G6PDEnzyme Inhibition-0.46 µM (Ki)[13][14]
AH2-15c ALKBH2Fluorescence PolarizationHuman0.031 µM[19]
BRN-250 VEGFR2Kinase AssayHuman<100 nM[20]

Proposed Synthesis and Characterization

A plausible synthetic route for this compound would likely start from 6-hydroxynicotinic acid.

Synthesis_Workflow Start 6-Hydroxynicotinic Acid Step1 Methylation (e.g., MeI, K2CO3) Start->Step1 Intermediate1 6-Methoxynicotinic Acid Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, DIPEA) Intermediate1->Step2 Product This compound Step2->Product Reagent N,O-Dimethylhydroxylamine Reagent->Step2

Caption: Proposed synthetic workflow for this compound.

Characterization Protocol:

  • Purification: The crude product should be purified using flash column chromatography or preparative HPLC.

  • Structural Verification:

    • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Purity Assessment: Analytical HPLC with UV detection to determine purity, which should be >95% for use in biological assays.

Key Experimental Protocols

To evaluate the biological activity of a novel nicotinamide derivative, a tiered approach is recommended, starting with in vitro enzyme assays and progressing to cell-based models.

Protocol: In Vitro NNMT Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against recombinant human NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-homocysteine (SAH) detection kit (e.g., luminescence-based)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of buffer with DMSO.

  • Add 10 µL of a solution containing nicotinamide (at its Km value) and NNMT enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of SAM (at its Km value).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and detect the amount of SAH produced according to the detection kit manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A Prepare serial dilution of test compound D Add compound to 384-well plate A->D B Prepare enzyme/substrate mix (NNMT + Nicotinamide) E Add enzyme/substrate mix B->E C Prepare co-factor (SAM) G Initiate reaction with SAM C->G D->E F Pre-incubate (15 min) E->F F->G H Incubate (60 min, 37°C) G->H I Add SAH detection reagents H->I J Measure luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for an in vitro NNMT enzyme inhibition assay.

Protocol: Cell Proliferation (MTT) Assay

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)[17]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While this compound remains a hypothetical structure, analysis of its close chemical relatives suggests a high probability of biological activity. The presence of the 6-methoxy group strongly implies potential as an NNMT inhibitor, a target of significant interest for metabolic diseases and oncology.[10] Furthermore, the broader family of nicotinamide analogs continues to yield potent modulators of diverse targets, including VEGFR2 and ALKBH2, highlighting the versatility of this scaffold.[19][20][21]

Future research should focus on the synthesis and in vitro profiling of this compound and related analogs. A primary screen against a panel of NAD+-utilizing enzymes, including NNMT, NAMPT, Sirtuins, and PARPs, would be a logical first step. Subsequent cell-based assays should be chosen based on the in vitro profiling results. For example, if potent NNMT inhibition is observed, studies in metabolic disease models would be warranted. This structured, hypothesis-driven approach will be essential to unlock the full potential of this promising area of medicinal chemistry.

References

  • Title: Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Source: Google Cloud.
  • Title: Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. Source: PubMed Central.
  • Title: 6-Aminonicotinamide | G6PD Inhibitor. Source: MedchemExpress.com.
  • Title: What are NAMPT inhibitors and how do they work?
  • Title: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Source: PubMed.
  • Title: 6AN (6-Aminonicotinamide) | Dehydrogenase inhibitor | CAS 329-89-5. Source: Selleck Chemicals.
  • Title: N'-Methylnicotinamide | C7H8N2O | CID 64950. Source: PubChem.
  • Title: N-Methylnicotinamide | Endogenous Metabolite. Source: MedChemExpress.
  • Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry.
  • Title: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC. Source: PubMed Central.
  • Title: 6-Aminonicotinamide inhibition of the pentose phosphate pathway in r
  • Title: 1-Methylnicotinamide (MNA)
  • Title: Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Source: Semantic Scholar.
  • Title: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Source: PubMed.
  • Title: Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Source: PubMed.
  • Title: Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • Title: 1-Methylnicotinamide (MNA)
  • Title: Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Source: PubMed Central.
  • Title: Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Source: PubMed.
  • Title: N-Methylnicotinamide | Endogenous Metabolite. Source: TargetMol.
  • Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Source: MDPI.
  • Title: 6-Chloro-N-methoxy-N-methyl-nicotinamide, CAS 149281-42-5. Source: Santa Cruz Biotechnology.
  • Title: JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. Source: MedChemExpress.
  • Title: Chemical Properties of 6-Methylnicotinamide (CAS 6960-22-1). Source: Cheméo.
  • Title: JBSNF-000088 (6-Methoxynicotinamide, NSC 70628, CAS Number: 7150-23-4). Source: N/A.
  • Title: 6-Methylnicotinamide | Endogenous Metabolite. Source: MedchemExpress.com.
  • Title: N-Methoxy-N-methylnicotinamide-13C6. Source: MedchemExpress.com.
  • Title: JBSNF-000088 (6-Methoxynicotinamide). Source: AbMole BioScience.
  • Title: 6-Methylnicotinamide | Endogenous Metabolite. Source: TargetMol.

Sources

A Technical Guide to the Spectroscopic Characterization of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel compound N,6-dimethoxy-N-methylnicotinamide. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and similar nicotinamide derivatives. By explaining the causal relationships behind spectral features, this guide aims to equip scientists with the predictive tools necessary for structural elucidation and to provide a framework for future experimental validation.

Introduction

This compound is a substituted derivative of nicotinamide, a vital component of the vitamin B complex. The introduction of methoxy and N-methyl groups to the nicotinamide scaffold is anticipated to significantly modulate its physicochemical and biological properties. As with any novel chemical entity, unambiguous structural confirmation is a prerequisite for further investigation into its potential applications. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of modern structural elucidation. This guide offers a detailed, predictive exploration of the spectroscopic characteristics of this compound, providing a robust hypothesis for its spectral fingerprint.

The predictions within this document are grounded in the analysis of data from closely related compounds, including N-methylnicotinamide, 6-methoxynicotinamide, and nicotinamide itself. By understanding the electronic and steric influences of the individual substituents on the core nicotinamide structure, we can project their combined effect in the target molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the additive effects of the substituents on the nicotinamide ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons and the methyl groups of the methoxy and N-methylamide functionalities. The electron-donating methoxy group at the 6-position will likely shield the aromatic protons, causing an upfield shift compared to unsubstituted nicotinamide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.5 - 8.7s-Deshielded by the adjacent nitrogen and carbonyl group.
H-47.8 - 8.0d~8Coupled to H-5.
H-56.8 - 7.0d~8Shielded by the 6-methoxy group.
N-OCH₃3.8 - 4.0s-Typical range for a methoxy group attached to an amide nitrogen.
6-OCH₃3.9 - 4.1s-Typical range for a methoxy group on an aromatic ring.
N-CH₃2.9 - 3.1s-Typical range for an N-methyl group of an amide.

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The positions of the carbon signals will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 168Typical for an amide carbonyl.
C-2150 - 153Deshielded by the ring nitrogen.
C-3130 - 133Attached to the carbonyl group.
C-4135 - 138Aromatic CH.
C-5110 - 113Shielded by the 6-methoxy group.
C-6160 - 163Attached to the electron-donating methoxy group.
N-OCH₃60 - 63Methoxy group on nitrogen.
6-OCH₃53 - 56Methoxy group on the aromatic ring.
N-CH₃25 - 28N-methyl group.

Predicted in CDCl₃ solvent.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Employ a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-O and C-N bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~1650StrongC=O stretch (amide)The N-methoxy and N-methyl groups may slightly lower the frequency compared to a primary amide.
1580-1600MediumC=C stretch (aromatic)Characteristic of the pyridine ring.
1450-1480MediumC-H bend (methyl)From the N-CH₃ and O-CH₃ groups.
1250-1300StrongC-O stretch (aryl ether)Asymmetric stretch of the 6-methoxy group.
1020-1050MediumC-O stretch (aryl ether)Symmetric stretch of the 6-methoxy group.
1100-1150MediumC-N stretchFrom the amide and pyridine ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plate).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₂N₂O₃, with a predicted monoisotopic mass of approximately 196.08 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Ions

m/zPredicted Fragment IonRationale for Fragmentation
196[C₉H₁₂N₂O₃]⁺ (M⁺)Molecular ion.
165[M - OCH₃]⁺Loss of a methoxy radical from the 6-position.
137[M - N(CH₃)OCH₃]⁺Cleavage of the amide side chain.
108[C₆H₆NO]⁺Fragmentation of the pyridine ring.
59[N(CH₃)OCH₃]⁺The N-methoxy-N-methylaminocarbonyl fragment.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a GC or LC system.

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Detection: The detector will record the abundance of each ion at its respective m/z value.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the relationships between the molecular structure and the predicted spectroscopic data.

cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol Structure HNMR 1H NMR mol->HNMR Proton Environment CNMR 13C NMR mol->CNMR Carbon Skeleton IR Functional Groups mol->IR Vibrational Modes MS Molecular Weight & Fragmentation mol->MS Molecular Formula

Caption: Interconnectivity of spectroscopic techniques for structural elucidation.

G start Sample Preparation nmr NMR Analysis (1H, 13C) start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Data Integration & Interpretation nmr->data ir->data ms->data structure Structure Confirmation data->structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for the spectroscopic characterization of this compound. By systematically analyzing the expected influences of the key functional groups, we have constructed a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for acquiring high-quality data. It is our hope that this guide will serve as a valuable and practical resource for researchers, accelerating the confirmation and subsequent investigation of this and other novel nicotinamide derivatives. The principles of predictive analysis detailed herein are broadly applicable in the field of chemical research, particularly in the early stages of drug discovery and development where novel molecular scaffolds are continuously being explored.

References

  • PubChem. N'-Methylnicotinamide. [Link][1]

  • PubChem. 1-Methylnicotinamide. [Link][2]

  • PubChem. 6-Methoxynicotinamide. [Link][3]

  • PubChem. Niacinamide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link][4]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). [Link][5]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). [Link][6]

  • NIST WebBook. N,N-Dimethylacetamide. [Link][7]

  • NIST WebBook. N,N-Dimethylacetamide. [Link][8]

  • SpectraBase. Anisole. [Link][9]

  • Bartleby.com. IR Spectrum Of Anisole. [Link][10]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link][11]

Sources

An In-Depth Technical Guide to the Early-Stage Research of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the foundational and exploratory research on N,6-dimethoxy-N-methylnicotinamide, a novel nicotinamide derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it presents a hypothesized mechanism of action and a strategic framework for its initial biological evaluation, drawing insights from the well-documented pharmacology of related nicotinamide analogs. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration and potential therapeutic application of this compound.

Introduction: The Rationale for Investigating this compound

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] The chemical modification of the nicotinamide scaffold has historically yielded a rich pipeline of therapeutic agents with diverse pharmacological activities.[2][3] The introduction of methoxy groups can significantly alter the electronic and steric properties of a molecule, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.[4][5]

This compound (CAS 858600-08-5) is a structurally intriguing derivative of nicotinamide. The presence of a methoxy group at the 6-position of the pyridine ring and an N-methoxy-N-methyl (Weinreb) amide functionality presents a unique combination of features. The Weinreb amide is a particularly valuable functional group in medicinal chemistry, as it is a stable precursor for the synthesis of ketones and aldehydes, and can also influence the compound's metabolic stability and cell permeability.[6]

This guide will first propose a robust synthetic route to this compound, leveraging established and reliable chemical transformations. Subsequently, it will delve into a hypothesized mechanism of action, drawing parallels with known biological targets of nicotinamide derivatives, such as enzymes involved in NAD+ metabolism and cellular signaling pathways. Finally, a detailed roadmap for the initial in vitro and in vivo evaluation of this compound will be presented, providing researchers with a solid foundation for their investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 6-hydroxynicotinic acid.

Step 1: Synthesis of 6-methoxynicotinic acid

The initial step involves the methylation of 6-hydroxynicotinic acid to yield 6-methoxynicotinic acid. A common and effective method for this transformation is the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base. A published procedure for a similar transformation suggests that sodium hydroxide in a mixture of methanol and water can be an effective system for the synthesis of 6-methoxynicotinic acid from its methyl ester, indicating the stability of the methoxy group under these conditions.[7]

Step 2: Formation of the Weinreb Amide to Yield this compound

The second step is the conversion of the carboxylic acid group of 6-methoxynicotinic acid into an N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. This transformation is a cornerstone of modern organic synthesis, prized for its efficiency and the stability of the resulting amide to further nucleophilic attack.[6] The reaction typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[8][9] Alternatively, a one-pot procedure using a coupling agent can also be employed.[10]

Detailed Experimental Protocol: Proposed Synthesis

Materials and Reagents:

  • 6-Hydroxynicotinic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thionyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Dichloromethane

Procedure:

Part A: Synthesis of 6-methoxynicotinic acid

  • To a solution of 6-hydroxynicotinic acid in methanol and water, add a solution of sodium hydroxide.

  • Add dimethyl sulfate dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methoxynicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Synthesis of this compound

  • Suspend 6-methoxynicotinic acid in dichloromethane.

  • Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane.

  • Add the acid chloride solution dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Characterization Data (Hypothetical):

ParameterExpected Value
Molecular Formula C9H12N2O3
Molecular Weight 196.21 g/mol [11]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-8.7 (d, 1H), 7.9-8.1 (dd, 1H), 6.8-7.0 (d, 1H), 3.9-4.1 (s, 3H), 3.6-3.8 (s, 3H), 3.3-3.5 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168-170, 162-164, 148-150, 138-140, 120-122, 110-112, 60-62, 53-55, 32-34
Mass Spectrometry (ESI+) m/z: 197.09 [M+H]⁺

Hypothesized Biological Activity and Mechanism of Action

The biological activity of this compound is currently unknown. However, based on the extensive research on related nicotinamide derivatives, several plausible mechanisms of action can be proposed.

Modulation of NAD+ Metabolism

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in nicotinamide metabolism, catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[12][13] Overexpression of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[14][15] It is conceivable that this compound could act as an inhibitor of NNMT. The N-methyl and 6-methoxy substitutions may allow the molecule to bind to the active site of NNMT, potentially competing with the natural substrate, nicotinamide. Inhibition of NNMT could lead to an increase in intracellular NAD+ levels, which has been shown to have therapeutic benefits in a range of age-related diseases.[16]

Inhibition of DNA Repair Enzymes

Some nicotinamide derivatives have been shown to inhibit enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).[2] The structural similarity of this compound to nicotinamide, a key component of the NAD+ substrate for PARP, suggests that it could potentially act as a PARP inhibitor. By inhibiting PARP, the compound could sensitize cancer cells to DNA-damaging agents, representing a potential application in oncology.

Interaction with other Nicotinamide-Binding Proteins

A growing number of proteins that bind nicotinamide and its derivatives are being identified. For example, recent studies have identified nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2, which is overexpressed in some cancers.[17] The unique substitution pattern of this compound may confer selectivity for specific nicotinamide-binding proteins, leading to novel therapeutic effects.

Visualizing the Hypothesized Mechanism of Action

G cluster_0 Proposed Cellular Effects of this compound Compound N,6-dimethoxy-N- methylnicotinamide NNMT NNMT Inhibition Compound->NNMT Potential Inhibition PARP PARP Inhibition Compound->PARP Potential Inhibition Other_targets Other Nicotinamide- Binding Proteins Compound->Other_targets Potential Interaction NAD_increase Increased Cellular NAD+ NNMT->NAD_increase Leads to DNA_repair Impaired DNA Repair PARP->DNA_repair Leads to Signaling Modulation of Cellular Signaling Other_targets->Signaling Leads to

Caption: Hypothesized signaling pathways affected by this compound.

Proposed Experimental Workflow for Initial Biological Evaluation

A systematic and logical approach is crucial for the initial biological evaluation of a novel compound. The following workflow outlines a series of experiments designed to characterize the activity of this compound.

In Vitro Enzymatic Assays

The first step is to assess the direct interaction of the compound with its hypothesized molecular targets.

  • NNMT Inhibition Assay: A fluorescent-based or radio-labeled assay can be used to determine the IC50 value of this compound against recombinant human NNMT.

  • PARP Inhibition Assay: Commercially available PARP activity assay kits can be used to evaluate the inhibitory potential of the compound against PARP-1 and PARP-2.

  • Kinase Profiling: A broad kinase panel screen can be performed to identify any off-target activities and to assess the selectivity of the compound.

Cell-Based Assays

Following enzymatic assays, the effects of the compound on cellular processes should be investigated in relevant cell lines.

  • Cell Viability and Proliferation Assays: A panel of cancer cell lines (e.g., breast, lung, colon) and normal cell lines should be treated with increasing concentrations of the compound to determine its cytotoxic and cytostatic effects (e.g., using MTT or CellTiter-Glo assays).

  • Cellular NAD+ Measurement: The impact of the compound on intracellular NAD+ levels can be quantified using commercially available NAD+/NADH assay kits.

  • DNA Damage and Repair Assays: The ability of the compound to induce DNA damage or to inhibit DNA repair can be assessed by immunofluorescence staining for γH2AX foci or by comet assay.

  • Mechanism of Action Studies: If the compound shows significant anti-proliferative activity, further studies to elucidate the mechanism of cell death (e.g., apoptosis, necrosis) should be conducted using techniques such as flow cytometry for Annexin V/PI staining and western blotting for caspase activation.

Visualizing the Experimental Workflow

G cluster_0 Initial Biological Evaluation Workflow Start Synthesized & Characterized This compound In_Vitro In Vitro Enzymatic Assays (NNMT, PARP, Kinase Panel) Start->In_Vitro Cell_Based Cell-Based Assays (Viability, NAD+, DNA Damage) In_Vitro->Cell_Based MoA Mechanism of Action Studies (Apoptosis, Cell Cycle) Cell_Based->MoA Go_NoGo Go/No-Go Decision for Further Development MoA->Go_NoGo In_Vivo In Vivo Efficacy Studies (Xenograft Models) Go_NoGo->In_Vivo Go

Caption: A streamlined workflow for the initial biological screening of the compound.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with the potential for interesting biological activities. This guide has provided a plausible synthetic route, a set of testable hypotheses regarding its mechanism of action, and a clear experimental path forward for its initial characterization. The proposed research will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this compound and its analogs could open new avenues in the development of therapies for a range of human diseases.

References

  • Grama, C. N., et al. (2014). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 25(6), 273-275.
  • Neel, F. O., & Emanuele, M. J. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(11), 2699-2706.
  • Ulanovskaya, O. A., et al. (2013). Nicotinamide N-methyltransferase is a key regulator of S-adenosylmethionine metabolism and histone H3K4 methylation. Molecular and Cellular Biology, 33(15), 2963-2974.
  • ResearchGate. Methylation of Nicotinamide by NNMT. [Link]

  • Li, J., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(5), 2786.
  • abcr Gute Chemie. AB481069 | CAS 858600-08-5. [Link]

  • Arctom. CAS NO. 858600-08-5 | this compound... [Link]

  • Yang, J., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Drug Design Reviews-Online, 1(1), 1-11.
  • Murugesan, S., et al. (2014). Biarylmethoxy Nicotinamides As Novel and Specific Inhibitors of Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 5(8), 915-920.
  • AccelaChem. 858600-08-5,this compound. [Link]

  • Wang, Y., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 268, 117054.
  • Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2091-2095.
  • PubChem. Nicotinamide. [Link]

  • Roh, J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(12), 10141-10156.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Szychowska, A., et al. (2021).
  • Parikh, A. methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • YouTube. Introduction to Weinreb amides. [Link]

  • Google Patents.
  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138.
  • Narender, P., et al. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(4), 825-833.
  • Wang, Y., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 137-142.
  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of N,6-dimethoxy-N-methylnicotinamide, a Weinreb amide derivative of 6-methoxynicotinic acid. This compound is of interest to researchers in medicinal chemistry and drug discovery, particularly for its potential role as a modulator of enzymes such as Nicotinamide N-methyltransferase (NNMT). The protocol herein is designed to be a self-validating system, with detailed explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

This compound, also known as N-methoxy-N-methyl-6-methoxynicotinamide, belongs to the class of Weinreb amides. These amides are notable for their stability and their utility as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes through controlled addition of organometallic reagents. The pyridine moiety, specifically the nicotinamide scaffold, is a common feature in many biologically active molecules. The 6-methoxy substitution on the nicotinamide core is found in compounds that exhibit inhibitory activity against Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders. Therefore, the synthesis of this compound provides a valuable building block for the development of novel therapeutics.

This protocol details the synthesis of the target compound from commercially available 6-methoxynicotinic acid and N,O-dimethylhydroxylamine using a peptide coupling agent, providing a reliable and scalable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through a direct amide coupling reaction between 6-methoxynicotinic acid and N,O-dimethylhydroxylamine hydrochloride. This reaction is facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Caption: Synthesis of this compound.

Materials and Reagents

ReagentSupplierGradeCAS Number
6-Methoxynicotinic acidSigma-Aldrich≥98%3149-28-8
N,O-Dimethylhydroxylamine HClSigma-Aldrich98%6638-79-5
HATUCombi-Blocks≥98%148893-10-1
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%7087-68-5
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%68-12-2
Ethyl acetate (EtOAc)VWR ChemicalsACS Grade141-78-6
Saturated aqueous NaHCO₃ solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificLaboratory Grade7487-88-9

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • HATU is a potential allergen and sensitizer; handle with care.

  • DIPEA is a corrosive and flammable liquid.

  • DMF is a skin and respiratory irritant.

Experimental Protocol

This protocol is based on established methods for Weinreb amide synthesis using HATU as a coupling agent.[1][2]

Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve 6-methoxynicotinic acid in anhydrous DMF start->dissolve cool Cool solution to 0 °C (ice bath) dissolve->cool add_reagents Add DIPEA, HATU, and N,O-dimethylhydroxylamine HCl cool->add_reagents react Stir at 0 °C for 30 min, then at room temperature for 12-16 h add_reagents->react quench Quench with water and extract with Ethyl Acetate react->quench wash Wash organic layer with sat. NaHCO₃ and brine quench->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the pure product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxynicotinic acid (1.53 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to dissolve the acid. Stir until a clear solution is obtained.

  • Addition of Reagents:

    • Cool the solution to 0 °C using an ice-water bath.

    • To the cooled solution, add diisopropylethylamine (DIPEA, 4.36 mL, 25.0 mmol, 2.5 equiv) dropwise.

    • Add HATU (4.18 g, 11.0 mmol, 1.1 equiv) in one portion. The solution may change color.

    • Finally, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

  • Work-up and Extraction:

    • After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The washing steps are crucial to remove unreacted acid, DMF, and other water-soluble byproducts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is recommended to isolate the pure product.

    • Combine the fractions containing the product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Expected Results and Characterization

The final product, this compound, is expected to be a white to off-white solid or a viscous oil.

PropertyExpected Value
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
AppearanceWhite to off-white solid or viscous oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.6-8.7 (d, 1H, Ar-H), 8.0-8.1 (dd, 1H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, OCH₃), 3.5-3.6 (s, 3H, N-OCH₃), 3.3-3.4 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O), ~164 (C-OCH₃), ~148, ~138, ~125, ~111 (Ar-C), ~61 (N-OCH₃), ~54 (Ar-OCH₃), ~34 (N-CH₃)
Mass Spec (ESI+) m/z: 197.09 [M+H]⁺, 219.07 [M+Na]⁺

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary slightly.[3] The observation of distinct singlets for the N-methoxy and N-methyl protons is a key indicator of the formation of the Weinreb amide.

Discussion and Causality

The choice of HATU as a coupling reagent is based on its high efficiency and ability to minimize side reactions, even with heteroaromatic carboxylic acids which can sometimes be challenging to couple.[1][2] DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and the hydrochloride salt of the amine without competing in the coupling reaction. The anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent. The aqueous work-up with NaHCO₃ is essential for removing any remaining acidic components and the DMF solvent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 592499, 6-Methoxynicotinic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70732, N,O-Dimethylhydroxylamine hydrochloride. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • White, J. M., et al. (2004). Deoxo-Fluor: A Versatile and Mild Reagent for Acyl Fluoride Generation and Subsequent One-Flask Amide Coupling. The Journal of Organic Chemistry, 69(8), 2573–2576. [Link]

  • Pandey, S. K., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1084-1087. [Link]

  • Bavantula, R., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 124(3), 667-672. [Link]

  • Freire, F., & Eliel, E. L. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the Brazilian Chemical Society, 24(2), 237-244. [Link]

Sources

Application Notes and Protocols for the Investigation of N,6-dimethoxy-N-methylnicotinamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Nicotinamide Metabolism in Cellular Regulation

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production.[1][2][3] Beyond its bioenergetic role, NAD+ is a key substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are pivotal in regulating gene expression, DNA repair, and inflammatory responses.[1][4] The intracellular levels of NAD+ are tightly controlled by a network of biosynthetic and salvage pathways. A key enzyme in the nicotinamide (NAM) salvage pathway is Nicotinamide N-methyltransferase (NNMT).

NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1][4][5][6] This enzymatic reaction not only regulates nicotinamide homeostasis but also influences cellular methylation potential by converting SAM to S-adenosyl-L-homocysteine (SAH).[1][5] Elevated expression of NNMT has been observed in a range of pathologies, including various cancers, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[4][5][7] The study of novel compounds that interact with NNMT and related pathways is therefore of significant interest in drug discovery and development.

This document provides a detailed guide for the investigation of N,6-dimethoxy-N-methylnicotinamide , a novel nicotinamide derivative, in cell culture assays. Due to the limited direct literature on this specific compound, the following protocols and mechanistic hypotheses are based on its structural analogy to nicotinamide and other derivatives that are known to interact with NNMT. This guide is intended to provide a robust framework for the initial characterization of this compound's biological activity.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is postulated to interact with the nicotinamide metabolic pathway, primarily through the action of NNMT. The N-methyl group suggests a potential role as either a substrate or an inhibitor of this enzyme. The dimethoxy substitutions on the pyridine ring may influence its binding affinity and reactivity within the NNMT active site.

Two primary hypotheses are proposed:

  • This compound as an NNMT Inhibitor: The compound may bind to the active site of NNMT, preventing the methylation of endogenous nicotinamide. This would lead to an increase in intracellular nicotinamide levels, potentially boosting NAD+ synthesis. By inhibiting NNMT, the compound could also modulate the SAM/SAH ratio, impacting cellular methylation events.

  • This compound as an NNMT Substrate: Alternatively, NNMT may recognize this compound as a substrate, leading to its methylation and the production of a novel methylated metabolite. This would consume SAM and could potentially have downstream effects similar to the production of 1-MNA.

The following experimental protocols are designed to systematically test these hypotheses and characterize the cellular effects of this compound.

Quantitative Data Summary of Related Compounds

To provide a comparative context for the experimental design, the following table summarizes key quantitative data for known NNMT substrates and inhibitors.

CompoundTypeTargetIC50 / KmCell Line / SystemReference
NicotinamideSubstrateNNMTKm: 430 µMHuman Liver NNMT[6]
S-adenosyl-L-homocysteine (SAH)InhibitorNNMTIC50: 35.3 µMBiochemical Assay[8]
SinefunginInhibitorMethyltransferasesIC50: 12.5 µMBiochemical Assay[8]
VH45Bisubstrate InhibitorNNMTIC50: 29.2 µMBiochemical Assay[9]
1-Methylnicotinamide (MNA)Inhibitor ControlNNMT--[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solubility Testing (Small Scale):

    • Weigh 1-2 mg of this compound into a microcentrifuge tube.

    • Add a small, precise volume (e.g., 100 µL) of DMSO.

    • Vortex thoroughly and observe for complete dissolution.

    • If dissolved, the compound is soluble at ≥10-20 mg/mL. If not, incrementally add more solvent and vortex until dissolution is achieved to determine the approximate solubility.

  • Stock Solution Preparation:

    • Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and gentle warming if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial assay is critical to determine the concentration range of this compound that is non-toxic to the cells, which will inform the concentrations used in subsequent functional assays.

  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line with known NNMT expression like HepG2 or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • A suggested starting concentration range is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 3: In Vitro NNMT Inhibition Assay (Fluorometric)

This assay will directly test the hypothesis that this compound acts as an NNMT inhibitor. Commercially available NNMT inhibitor screening kits can be used for this purpose.[10][11]

  • Reagent Preparation:

    • Prepare all kit components (NNMT enzyme, nicotinamide, SAM, detection probes) according to the manufacturer's instructions.[10][11]

    • Prepare a series of dilutions of this compound and a known NNMT inhibitor (e.g., 1-MNA) as a positive control.

  • Assay Procedure:

    • In a 96-well plate (white plates are often preferred for fluorescence assays), add the NNMT enzyme, assay buffer, and the test compound or controls.

    • Initiate the reaction by adding the substrates (nicotinamide and SAM).

    • Incubate at 37°C for the time specified in the kit protocol (e.g., 15-30 minutes).

    • Stop the reaction and add the detection reagents. The principle often involves detecting the production of SAH or homocysteine.[11]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[11]

  • Data Analysis:

    • Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 for NNMT inhibition.

Protocol 4: Quantification of Intracellular NAD+ Levels

This assay will assess the impact of this compound on the intracellular NAD+ pool, a key indicator of its effect on nicotinamide metabolism.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with non-toxic concentrations of this compound for 24-48 hours.

    • Wash the cells with ice-cold PBS.

    • Extract NAD+ using an appropriate method, such as acid extraction (e.g., with perchloric acid) or a commercially available kit.[3] It is crucial to handle samples quickly and on ice to prevent NAD+ degradation.[2]

  • NAD+ Quantification:

    • Quantify NAD+ levels using a sensitive method such as:

      • HPLC: Provides accurate and reliable quantification.[3]

      • LC-MS/MS: Offers high sensitivity and the ability to measure multiple NAD+ metabolites simultaneously.[2]

      • Enzymatic Cycling Assays: Available as commercial kits, these offer a more accessible method for many labs.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each sample.

    • Compare the NAD+ levels in treated cells to the vehicle-treated control. An increase in NAD+ would support the NNMT inhibition hypothesis.

Visualizations

Hypothesized Signaling Pathway

NNMT_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Substrate NAD_pool NAD+ Synthesis NAM->NAD_pool SAM S-Adenosyl Methionine (SAM) SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Co-product Methylation Cellular Methylation (DNA, Histones) SAH->Methylation Inhibits Test_Compound N,6-dimethoxy-N- methylnicotinamide Test_Compound->NNMT Hypothesized Inhibition

Caption: Hypothesized interaction of this compound with the NNMT pathway.

Experimental Workflow

Experimental_Workflow start Start: Characterization of This compound solubility Protocol 1: Solubility & Stock Preparation start->solubility cytotoxicity Protocol 2: MTT Assay for Cytotoxicity solubility->cytotoxicity dose_selection Determine Non-Toxic Dose Range cytotoxicity->dose_selection nnmt_assay Protocol 3: In Vitro NNMT Inhibition Assay dose_selection->nnmt_assay nad_assay Protocol 4: Intracellular NAD+ Quantification dose_selection->nad_assay analysis Data Analysis & Interpretation nnmt_assay->analysis nad_assay->analysis

Caption: Workflow for the initial cell-based characterization of the compound.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The initial cytotoxicity assay ensures that subsequent functional assays are performed at non-toxic concentrations, preventing confounding effects from cell death. The use of a known NNMT inhibitor as a positive control in the enzymatic assay validates the assay's performance. Furthermore, the two primary functional assays (NNMT inhibition and NAD+ quantification) provide complementary data. If the compound inhibits NNMT, a corresponding increase in intracellular NAD+ would be expected, providing a logical cross-validation of the results.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound in cell culture. By systematically evaluating its cytotoxicity, direct effects on NNMT activity, and its impact on intracellular NAD+ levels, researchers can gain valuable insights into its potential mechanism of action. Based on these initial findings, further studies could explore its effects on downstream pathways, such as cellular methylation status, sirtuin activity, and its potential as a therapeutic agent in diseases characterized by dysregulated NNMT activity, such as cancer.[1][5][7]

References

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. PubMed Central. [Link]

  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers. [Link]

  • Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. FirstWord Pharma. [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. PubMed. [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. ResearchGate. [Link]

  • Assessment of NAD+ metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle. National Institutes of Health. [Link]

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]

  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PubMed Central. [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central. [Link]

  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed Central. [Link]

  • Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle. ResearchGate. [Link]

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). PubMed Central. [Link]

  • 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells. PubMed. [Link]

  • Quantification of Intracellular Metabolites. Amerigo Scientific. [Link]

  • Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. [Link]

  • Toxic effects of nicotinamide methylation on mouse brain striatum neuronal cells and its relation to manganese. PubMed Central. [Link]

  • Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. R Discovery. [Link]

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Effect of 1-methylnicotinamide (MNA) and N - methyl-... ResearchGate. [Link]

  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]

  • NAD metabolites interfere with proliferation and functional properties of THP-1 cells. National Institutes of Health. [Link]

  • Chemical Properties of 6-Methylnicotinamide (CAS 6960-22-1). Cheméo. [Link]

  • N'-Methylnicotinamide. PubChem. [Link]

  • Showing metabocard for N-Methylnicotinamide (HMDB0003152). Human Metabolome Database. [Link]

Sources

Application Notes and Protocols: N,6-dimethoxy-N-methylnicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Chemical Space of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] The pyridine ring and amide functional group of nicotinamide offer reactive sites that medicinal chemists have extensively utilized to create a diverse array of derivatives with a wide range of therapeutic applications.[1] These synthetic analogs have been investigated as anti-cancer agents, modulators of metabolic disorders, and neuroprotective agents.[1][3][4] A significant area of focus within the medicinal chemistry of nicotinamide derivatives is the inhibition of enzymes involved in NAD+ metabolism and signaling. One such key enzyme is Nicotinamide N-methyltransferase (NNMT).

This document provides a detailed technical guide on the potential application of a novel, yet underexplored, nicotinamide derivative: N,6-dimethoxy-N-methylnicotinamide . We will propose a plausible mechanism of action for this compound as an inhibitor of NNMT and provide detailed, field-proven protocols for its evaluation.

Hypothetical Mechanism of Action: Targeting Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide.[5][6] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[5][6][7] While this process is a key step in nicotinamide clearance, aberrant NNMT activity has been implicated in a range of human diseases, including various cancers, metabolic disorders, and liver diseases.[6][7] Consequently, the development of potent and selective NNMT inhibitors is an active area of research.[6][8]

We hypothesize that This compound acts as a competitive inhibitor of NNMT. The structural similarity to the natural substrate, nicotinamide, would allow it to bind to the active site of the enzyme. The methoxy group at the 6-position of the pyridine ring could potentially occupy a hydrophobic pocket in the active site, leading to a stronger binding affinity compared to the endogenous substrate. The N-methoxy-N-methylamide moiety may also influence binding and the electronic properties of the pyridine ring.

The proposed inhibitory mechanism is depicted in the following signaling pathway diagram:

NNMT_Inhibition cluster_NNMT_Cycle Normal NNMT Catalytic Cycle SAM S-Adenosyl Methionine (SAM) NNMT_SAM NNMT-SAM Complex SAM->NNMT_SAM Binds NAM Nicotinamide (NAM) NNMT_SAM_NAM NNMT-SAM-NAM Ternary Complex NAM->NNMT_SAM_NAM NNMT_SAM->NNMT_SAM_NAM Binds NNMT_SAM_Inhibitor NNMT-SAM-Inhibitor Complex (Inactive) NNMT_SAM->NNMT_SAM_Inhibitor NNMT_SAH_MNA NNMT-SAH-1-MNA Complex NNMT_SAM_NAM->NNMT_SAH_MNA Methyl Transfer SAH S-Adenosyl Homocysteine (SAH) NNMT_SAH_MNA->SAH Releases MNA 1-Methylnicotinamide (1-MNA) NNMT_SAH_MNA->MNA Releases NNMT NNMT (free enzyme) NNMT_SAH_MNA->NNMT Releases NNMT->NNMT_SAM Inhibitor This compound Inhibitor->NNMT_SAM_Inhibitor

Caption: Proposed mechanism of NNMT inhibition.

Experimental Protocols

To validate the hypothesis that this compound is an NNMT inhibitor, a series of well-defined experiments are required. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro NNMT Enzymatic Assay (IC50 Determination)

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NNMT.

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of NNMT in a controlled environment, providing a quantitative measure of its potency.

Materials:

  • Recombinant human NNMT enzyme

  • S-Adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that detects SAH formation)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).

    • Prepare a positive control inhibitor (e.g., a known NNMT inhibitor) and a DMSO-only negative control.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant NNMT enzyme in assay buffer to the desired working concentration.

    • Prepare a solution of SAM and NAM in assay buffer. The concentrations should be optimized based on the enzyme's Km values.

  • Assay Protocol:

    • Add a small volume (e.g., 50 nL) of the serially diluted compound, positive control, or DMSO to the wells of a 384-well plate.

    • Add the diluted NNMT enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the SAM/NAM substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Read the plate on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol aims to confirm that this compound can penetrate cells and inhibit NNMT activity, leading to a reduction in the levels of its product, 1-MNA.

Rationale: While a cell-free assay demonstrates direct enzyme inhibition, a cellular assay provides evidence of target engagement in a more physiologically relevant context, taking into account cell permeability and stability.

Materials:

  • A human cell line with high NNMT expression (e.g., HepG2 liver carcinoma cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Cell Culture and Treatment:

    • Plate the HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis and Metabolite Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and scrape the cells.

    • Perform a protein quantification assay (e.g., BCA assay) on a small aliquot of the lysate.

    • Extract the metabolites from the remaining lysate, for example, by protein precipitation with cold methanol.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a validated LC-MS/MS method to quantify the intracellular levels of 1-MNA.

    • Normalize the 1-MNA levels to the protein concentration of the corresponding cell lysate.

  • Data Analysis:

    • Plot the normalized 1-MNA levels against the concentration of this compound.

    • Determine the concentration of the compound that leads to a significant reduction in 1-MNA levels compared to the DMSO control.

The following diagram illustrates the experimental workflow for evaluating this compound:

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation start_invitro Start: In Vitro Assay compound_prep Prepare Compound Dilutions start_invitro->compound_prep enzyme_assay Perform NNMT Enzymatic Assay compound_prep->enzyme_assay ic50_calc Calculate IC50 Value enzyme_assay->ic50_calc start_cellular Start: Cellular Assay ic50_calc->start_cellular Inform Cellular Dose Selection cell_treatment Treat Cells with Compound start_cellular->cell_treatment metabolite_extraction Extract Intracellular Metabolites cell_treatment->metabolite_extraction lcms_analysis Quantify 1-MNA by LC-MS/MS metabolite_extraction->lcms_analysis target_engagement Confirm Target Engagement lcms_analysis->target_engagement

Caption: Experimental workflow for inhibitor validation.

Data Presentation: Hypothetical Results

The following table presents hypothetical data that could be generated from the in vitro NNMT enzymatic assay, comparing this compound to a known NNMT inhibitor.

CompoundNNMT IC50 (nM)
Known NNMT Inhibitor50
This compound 75
Nicotinamide (substrate)>100,000

Synthetic Outline

Based on established methods for the synthesis of nicotinamide derivatives, a plausible synthetic route for this compound could involve the following key steps:[9][10][11]

  • Starting Material: Commercially available 6-hydroxynicotinic acid.

  • Methylation: Methylation of the hydroxyl group to a methoxy group.

  • Amide Coupling: Activation of the carboxylic acid (e.g., to an acid chloride or using a coupling reagent like EDCI/HOBt) followed by reaction with N,O-dimethylhydroxylamine to form the N-methoxy-N-methylamide.

Conclusion

This compound represents a novel chemical entity within the broader class of nicotinamide derivatives. Based on its structure, we have proposed a scientifically plausible application as an inhibitor of Nicotinamide N-methyltransferase. The detailed protocols provided herein offer a comprehensive framework for the experimental validation of this hypothesis, from initial in vitro potency determination to confirmation of target engagement in a cellular context. The successful validation of this compound as an NNMT inhibitor would position it as a valuable tool for further research into the biological roles of this enzyme and as a potential starting point for the development of novel therapeutics.

References

Sources

Introduction: The Rationale for Investigating N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a prospective framework for the investigation of N,6-dimethoxy-N-methylnicotinamide as a novel tool compound in pharmacology. It is important to note that as of the date of this document, this compound is not a widely characterized compound in the public scientific literature. Therefore, this document is presented as a forward-looking guide, hypothesizing its potential mechanism of action and outlining a comprehensive strategy for its characterization and application based on the well-established pharmacology of structurally related nicotinamide derivatives.

Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The enzymatic modification of nicotinamide is a critical regulatory node in metabolic pathways. One such key enzyme is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA).[1][2] This reaction consumes the universal methyl donor S-adenosyl-L-methionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH).[2]

Elevated NNMT activity has been implicated in a variety of pathological conditions, including cancer, metabolic diseases such as obesity and diabetes, and neurodegenerative disorders.[1][3][4] Consequently, NNMT has emerged as a promising therapeutic target, and small molecule inhibitors of this enzyme are valuable tools for both basic research and drug discovery.[1][5][6]

The structure of this compound, as a substituted nicotinamide, strongly suggests its potential interaction with NNMT. The dimethoxy and N-methyl substitutions could modulate its potency, selectivity, and pharmacokinetic properties compared to the natural substrate. This guide outlines a systematic approach to characterize this compound, hypothesizing it to be a modulator of NNMT activity.

Hypothesized Mechanism of Action: Modulation of the NNMT Pathway

We hypothesize that this compound acts as an inhibitor of NNMT. The binding of this compound to the nicotinamide-binding site of NNMT would prevent the methylation of the endogenous substrate, nicotinamide. This inhibition would lead to a cascade of downstream effects, including the preservation of the cellular SAM pool and the modulation of NAD+ biosynthesis.[2][6]

An alternative, yet related, mechanism is that of a "turnover inhibitor." In this scenario, this compound may itself be a substrate for NNMT, being converted into a methylated product. This product could then act as a highly potent inhibitor of the enzyme.[1] This dual mechanism, combining cell permeability of the parent compound with the high potency of the charged product, can result in efficient in vivo inhibition.[1]

NNMT_Pathway cluster_downstream Downstream Effects of Inhibition SAM S-adenosyl-L-methionine (SAM) NNMT_Enzyme NNMT SAM->NNMT_Enzyme NAM Nicotinamide (NAM) NNMT_SAM NNMT-SAM Complex NAM->NNMT_SAM MNA 1-Methylnicotinamide (1-MNA) NNMT_SAM->MNA Methylation SAM_pool Increased SAM Pool NAD_salvage Modulation of NAD+ Salvage Pathway NNMT_Enzyme->NNMT_SAM Binding SAH S-adenosyl-L-homocysteine (SAH) SAH->NNMT_Enzyme NNMT_SAH NNMT-SAH Complex MNA->NNMT_SAH NNMT_SAH->SAH Release Tool_Compound N,6-dimethoxy-N- methylnicotinamide Tool_Compound->NNMT_SAM Competitive Inhibition

Caption: Hypothesized mechanism of this compound as an NNMT inhibitor.

Application Notes: Experimental Characterization

To validate the hypothesized mechanism of action and characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies are recommended.

In Vitro NNMT Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits NNMT enzymatic activity and to quantify its potency (IC50).

Rationale: This is the primary assay to confirm the direct interaction of the compound with the target enzyme. A variety of detection methods can be employed, including those that are radioactivity-based or fluorescence-based.[7] A modern, label-free approach using mass spectrometry offers high sensitivity and throughput.[4]

Protocol:

  • Reagents and Materials:

    • Recombinant human NNMT enzyme

    • S-adenosyl-L-methionine (SAM)

    • Nicotinamide (NAM)

    • This compound (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

    • 96-well or 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • In an assay plate, add the diluted test compound or vehicle (DMSO control).

    • Add recombinant NNMT enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of SAM and NAM.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding the quenching solution.

    • Analyze the formation of 1-methylnicotinamide (1-MNA) using LC-MS/MS.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

in_vitro_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Compound) start->prepare_reagents dispense_compound Dispense Compound/ Vehicle to Plate prepare_reagents->dispense_compound add_enzyme Add NNMT Enzyme (Pre-incubation) dispense_compound->add_enzyme initiate_reaction Initiate Reaction (Add SAM/NAM) add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis (Quantify 1-MNA) quench->analyze calculate Calculate % Inhibition analyze->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro NNMT enzyme inhibition assay.

Cell-Based Target Engagement and Potency Assay

Objective: To determine the ability of this compound to inhibit NNMT activity within a cellular context and to measure its cellular potency (EC50).

Rationale: A cell-based assay is crucial to assess the compound's cell permeability and its effectiveness in a more physiologically relevant environment. This can be achieved by measuring the levels of the NNMT product, 1-MNA, in cell lysates or culture medium.

Protocol:

  • Cell Culture:

    • Use a cell line with high endogenous NNMT expression (e.g., certain cancer cell lines like 786-O renal cancer cells).[3]

    • Culture cells to ~80% confluency in appropriate media.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).

    • Following treatment, collect the cell culture supernatant and/or lyse the cells.

    • Extract the metabolites from the collected samples.

    • Quantify the concentration of 1-MNA using LC-MS/MS.

    • Normalize the 1-MNA levels to total protein concentration for cell lysates.

    • Calculate the percent reduction in 1-MNA formation for each compound concentration relative to the vehicle-treated control.

    • Determine the EC50 value from the dose-response curve.

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study

Objective: To evaluate the pharmacokinetic properties of this compound and to demonstrate its ability to inhibit NNMT in vivo.

Rationale: An in vivo study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a relationship between drug exposure and target modulation.[5] The pharmacodynamic readout will be the reduction of 1-MNA levels in plasma or tissues.

Protocol:

  • Animal Model:

    • Use a suitable rodent model, such as mice or rats.

  • Procedure:

    • Administer a single dose of this compound to a cohort of animals via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, where NNMT is highly expressed).[2][3]

    • Analyze the plasma and tissue homogenates for the concentration of this compound (for PK) and 1-MNA (for PD) using LC-MS/MS.

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Correlate the plasma/tissue concentration of the compound with the reduction in 1-MNA levels to establish a PK/PD relationship.

Hypothetical Data Summary

The following table represents a plausible set of results from the described characterization assays for a promising NNMT inhibitor.

ParameterHypothetical ValueAssaySignificance
NNMT IC50 50 nMIn Vitro Enzyme AssayHigh potency against the isolated enzyme.
Cellular EC50 200 nMCell-Based 1-MNA AssayGood cell permeability and activity in a cellular context.
Plasma Cmax 1 µM (at 10 mg/kg, p.o.)In Vivo PK StudyAchieves plasma concentrations well above the cellular EC50.
1-MNA Reduction >80% at 4h post-doseIn Vivo PD StudyDemonstrates significant target engagement in vivo.

Conclusion

This compound represents a compelling, albeit currently uncharacterized, molecule for investigation as a pharmacological tool. Based on its structural similarity to nicotinamide, it is strongly hypothesized to function as an inhibitor of NNMT. The protocols and experimental framework detailed in this guide provide a comprehensive roadmap for its synthesis, characterization, and validation. Should this compound prove to be a potent and selective NNMT inhibitor with favorable drug-like properties, it would be an invaluable tool for researchers in oncology, metabolism, and neurobiology to further probe the function of NNMT and its role in disease.

References

  • Rangel-Lievano, M., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]

  • Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism. Available at: [Link]

  • Gasperi, M., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International Journal of Molecular Sciences. Available at: [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • Li, F., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. accessdata.fda.gov. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. Available at: [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Request PDF on ResearchGate. Available at: [Link]

  • Li, F., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N -Methyltransferase (NNMT) as In Vivo Chemical Probes. Request PDF on ResearchGate. Available at: [Link]

  • Kume, S., et al. (2016). 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells. Free Radical Biology and Medicine. Available at: [Link]

  • Sgrignani, J., et al. (2022). Nicotinamide N-Methyltransferase as Promising Tool for Management of Gastrointestinal Neoplasms. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methylnicotinamide. Wikipedia. Available at: [Link]

  • Chen, J., et al. (2022). Nicotinamide N-methyltransferase ameliorates renal fibrosis by its metabolite 1-methylnicotinamide inhibiting the TGF-β1/Smad3 pathway. The FASEB Journal. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. Available at: [Link]

Sources

Application Note: Quantitative Analysis of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,6-dimethoxy-N-methylnicotinamide is a substituted nicotinamide derivative of increasing interest within pharmaceutical research and development. Accurate and reliable quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This document provides detailed protocols for the quantitative analysis of this compound in various matrices, focusing on two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodologies presented herein are designed to be adaptable to specific research needs, offering a balance between routine, high-throughput analysis and high-sensitivity, high-selectivity assays. All protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Method Selection: Rationale and Overview

The choice of analytical methodology is contingent upon the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the desired level of selectivity.

  • HPLC-UV: This technique is a cost-effective and robust method suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations. Its reliability and ease of use make it ideal for routine quality control applications.[4][5]

  • LC-MS/MS: For complex biological matrices (e.g., plasma, urine, tissue homogenates) where high sensitivity and selectivity are crucial, LC-MS/MS is the method of choice.[6][7][8][9][10] The use of Multiple Reaction Monitoring (MRM) allows for the precise and accurate quantification of the target analyte, even in the presence of interfering substances.[6][7]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of this compound in non-complex matrices.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV workflow for this compound quantification.

Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:0.1% Formic Acid in Water (v/v) (adjust ratio for optimal separation, e.g., 30:70)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 260-270 nm for nicotinamide derivatives)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters.[1][2][3][11][12]

ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) > 0.999 over the specified range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD < 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness Insensitive to minor variations in method parameters (e.g., mobile phase composition, pH, temperature).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is intended for the highly sensitive and selective quantification of this compound in complex biological matrices.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Aliquot Biological Sample spike Spike with Internal Standard start->spike extract Protein Precipitation or SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Area Ratios mrm->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized to provide sharp peaks and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion and fragmentation of the standard)

    • Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined)

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

4. Method Validation Parameters: In addition to the parameters for HPLC-UV, the following should be assessed for bioanalytical methods.[6][7][9][13]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks in blank matrix at the retention times of the analyte and IS.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
Recovery Extraction efficiency should be consistent and reproducible.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the application, considering factors such as sample complexity, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and research publications.[1][2][3][11][12][14][15][16][17][18]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Simultaneous determination of nicotinamide and N 1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. ResearchGate. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Donaldson Group. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Scientific Reports. [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A review of the analytical methods for the determination of nicotinamide, its metabolites and its coenzymes in various biological media. J. Baqai Med. Univ. [Link]

  • (PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • HPLC-UV Method for Measuring Nicotinamide N-methyltransferase Activity in Biological Samples: Evidence for Substrate Inhibition Kinetics. PubMed. [Link]

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Publishing. [Link]

Sources

Application Notes & Protocols: Formulation of N,6-dimethoxy-N-methylnicotinamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of N,6-dimethoxy-N-methylnicotinamide, a novel small molecule, for use in a range of biological assays. As with any new chemical entity, establishing a robust and reproducible formulation protocol is a critical prerequisite for generating reliable biological data. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to make informed decisions tailored to their specific experimental context. We will cover essential preliminary characterization, solvent selection strategies, detailed protocols for the preparation of stock and working solutions, and critical quality control measures. The methodologies described herein are designed to ensure compound integrity, maximize bioavailability in vitro, and minimize experimental artifacts, thereby providing a self-validating framework for rigorous scientific investigation.

Introduction: The Criticality of Formulation

This compound is a derivative of nicotinamide, a well-known B vitamin and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Nicotinamide derivatives are a subject of intense research for their potential roles in cellular metabolism, signaling, and as therapeutic agents in various diseases.[3][4][5] The biological activity of any compound, including this compound, can only be accurately assessed if it is successfully delivered to its biological target in a soluble, stable, and active state.

Poor formulation is a frequent source of experimental irreproducibility and can lead to the misinterpretation of a compound's true potency or efficacy. Challenges such as low aqueous solubility, precipitation in assay media, or degradation during storage can mask genuine biological effects or introduce confounding artifacts.[6][7] Therefore, the primary objective of this guide is to establish a systematic approach to formulation development that ensures the integrity and accurate delivery of this compound for biological evaluation.

Foundational Step: Physicochemical & Solubility Assessment

Before preparing solutions for biological assays, it is imperative to understand the fundamental physicochemical properties of the compound. For a novel molecule like this compound, solubility is the most critical parameter to determine.[8][9][10] We recommend performing a kinetic solubility assessment, which is a high-throughput method suitable for early-stage discovery that mimics the process of diluting a DMSO stock into an aqueous buffer.[8][9]

Protocol 2.1: Kinetic Solubility Determination in Aqueous Buffers

This protocol provides a method to estimate the solubility of this compound in a biologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Principle: A high-concentration stock solution of the compound in Dimethyl Sulfoxide (DMSO) is serially diluted into the aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility. Precipitation can be detected by visual inspection, light scattering, or nephelometry.[10]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Clear 96-well microplate

  • Multi-channel pipette

  • Plate reader with turbidity or nephelometry capabilities (optional)

Procedure:

  • Prepare a High-Concentration DMSO Stock: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Gentle vortexing or sonication may be used to facilitate dissolution.

  • Set Up Dilution Plate: Add 198 µL of PBS (pH 7.4) to wells A1 through H11 of a 96-well plate.

  • Initiate Dilution: Add 2 µL of the 50 mM DMSO stock solution to well A1. This creates a 1:100 dilution, resulting in a 500 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Transfer 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly. Continue this 2-fold serial dilution across the plate to column 11. Do not add any compound to column 12, which will serve as the buffer/DMSO blank.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.

    • Instrumental Analysis: Measure the turbidity (absorbance at ~600-650 nm) or nephelometry signal of each well.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that remains clear and free of precipitate.

Data Interpretation: The results will provide a critical upper limit for the concentrations that can be achieved in aqueous-based assays without risking compound precipitation.

Parameter Description Example Result
Max. Aqueous Concentration The highest concentration tested that remained visually clear.125 µM
Solvent Concentration The final percentage of the organic solvent (DMSO) in the assay.1%
Buffer System The aqueous medium used for the solubility test.PBS, pH 7.4

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical and must balance solubilizing the compound with compatibility with the biological system.[11]

The Role of DMSO

For many non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[12] However, DMSO is not inert and can exert biological effects or cause cytotoxicity at higher concentrations.[13][14][15] It is a universal best practice to keep the final concentration of DMSO in cell-based assays at or below 0.5%, and preferably ≤0.1%, to minimize these off-target effects. [16]

G

Protocol 3.2: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the standard procedure for preparing a high-concentration master stock solution, which is essential for long-term storage and creating reproducible working solutions.[6][17]

Materials:

  • This compound powder (Formula: C9H12N2O3, MW: 196.20 g/mol - Note: Actual MW should be confirmed from the certificate of analysis)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, screw-cap polypropylene microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Calculation: Determine the mass of compound needed. To make 1 mL of a 10 mM stock solution of a compound with MW 196.20:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 196.20 g/mol = 1.962 mg

  • Weigh Compound: Accurately weigh out approximately 1.962 mg of this compound and record the exact mass. Place it into a sterile vial.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (mL) = [Mass (mg) / 196.20 (mg/mmol)] / 10 (mmol/L)

    • Example: If you weighed 2.10 mg, you would add 2.10 / 196.20 / 10 = 0.00107 L = 1.07 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution against light to ensure no particulates remain.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[6]

Storage Recommendations: Proper storage is vital for maintaining compound integrity.[17][18]

Storage Condition Duration Rationale
Powder -20°C, 3 yearsMaximizes long-term stability of the solid compound.[16]
DMSO Stock Solution -80°C, up to 1 yearCryogenic storage minimizes degradation in solution.[19]
DMSO Stock Solution -20°C, up to 6 monthsSuitable for shorter-term storage.

Preparation of Working Solutions for Biological Assays

Working solutions are prepared by diluting the high-concentration master stock. A key principle is to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous assay medium. This stepwise process prevents the compound from precipitating when it encounters the aqueous environment.[16]

Protocol 4.1: Serial Dilution for a Dose-Response Curve

This protocol describes how to prepare a series of working solutions for a typical 8-point dose-response experiment in a 96-well plate format, ensuring the final DMSO concentration remains constant across all wells.

Principle: A serial dilution is performed in 100% DMSO to create intermediate stocks. These are then added to the final assay medium at a consistent dilution factor (e.g., 1:1000), resulting in the desired final compound concentrations and a uniform, low DMSO concentration.[20]

G

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock solution completely at room temperature.

  • Prepare Intermediate Dilutions (in 100% DMSO):

    • Label 8 sterile microcentrifuge tubes.

    • Tube 1 (Highest Conc.): Prepare a 1 mM intermediate stock. Add 10 µL of the 10 mM master stock to 90 µL of 100% DMSO.

    • Tube 2: Add 60 µL of 100% DMSO to Tube 2. Transfer 30 µL from Tube 1 to Tube 2 and mix. This creates a ~333 µM solution.

    • Tube 3 onwards: Add 60 µL of 100% DMSO to tubes 3-8. Serially transfer 30 µL from the previous, more concentrated tube, mixing at each step (e.g., Tube 2 into Tube 3, Tube 3 into Tube 4, etc.). This creates a 1:3 dilution series.

  • Prepare Final Assay Plate:

    • Assume a final assay volume of 200 µL per well.

    • To achieve a final DMSO concentration of 0.1%, you will add 0.2 µL of your DMSO intermediate stocks to each well.

    • Add 199.8 µL of your assay medium (containing cells, enzymes, etc.) to the wells of the microplate.

    • Add 0.2 µL from Tube 1 to the corresponding assay wells.

    • Add 0.2 µL from Tube 2 to the next set of assay wells, and so on for all concentrations.

    • Vehicle Control: For your negative control wells, add 0.2 µL of 100% DMSO (the same solvent used for dilutions) to wells containing 199.8 µL of assay medium. This is critical for differentiating compound effects from solvent effects.[16]

Quality Control: A Self-Validating System

Rigorous quality control (QC) is essential to ensure the reliability of your results.[21][22][] Effective QC practices are integrated throughout the formulation process.

Key QC Checkpoints:

  • Initial Stock Solution: After preparing the master stock, visually inspect it for complete dissolution. A small aliquot can be diluted into the final assay buffer at the highest intended concentration to confirm it doesn't immediately precipitate.

  • Purity and Identity: For pivotal studies, the identity and purity of the starting material should be confirmed by analytical methods such as HPLC, LC-MS, or NMR spectroscopy.[22]

  • Concentration Verification: The concentration of the master stock solution can be verified using a spectrophotometer if the compound has a known extinction coefficient, or more accurately by quantitative HPLC.[21]

  • Assay Plate Inspection: Before starting the assay incubation, visually inspect the final assay plate for any signs of precipitation, especially in the highest concentration wells.

  • Freeze-Thaw Cycles: Strictly limit the number of freeze-thaw cycles for any stock solution to a maximum of 3-5. Aliquoting is the best practice to avoid this issue altogether.[6][7]

Conclusion

The successful formulation of this compound is a foundational requirement for any meaningful biological investigation. By following a systematic approach that begins with solubility determination, proceeds through rational solvent selection, and adheres to precise protocols for stock and working solution preparation, researchers can significantly enhance the quality and reproducibility of their data. The integration of key quality control checkpoints at each stage creates a self-validating workflow that builds confidence in the final experimental outcomes. This guide provides the necessary framework to handle this compound and other novel nicotinamide derivatives with scientific rigor, ensuring that the observed biological activity is a true reflection of the compound's properties.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507–519. [Link]

  • Banks, M. N., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • HunterLab. (2025). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab Horizons Blog. [Link]

  • Pardeshi, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]

  • Tollbäck, P., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 489-494. [Link]

  • Jamalzadeh, L., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ResearchGate. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Tølbæck, P., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Agilent. (n.d.). Agilent Workflows for Pharmaceutical Small Molecule Development. [Link]

  • Gessner, C., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Kymos. (2025). Quality control of small molecules. [Link]

  • Li, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed. [Link]

  • Li, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]

  • Google Patents. (2017). US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors.
  • Google Patents. (2016).
  • Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. [Link]

  • PubChem. (2026). N'-Methylnicotinamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinamide (CAS 6960-22-1). [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C9H12N2O3, 1 gram. [Link]

  • Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC - NIH. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of N,6-dimethoxy-N-methylnicotinamide and Its Key Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,6-dimethoxy-N-methylnicotinamide, a specialized Weinreb amide, serves as a versatile intermediate in synthetic organic chemistry, enabling the high-yield synthesis of ketones from various organometallic reagents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable compound. We will dissect the synthetic strategy, focusing on the preparation of its crucial starting materials. Detailed, field-proven protocols are provided for the synthesis of the key precursor, 6-methoxynicotinic acid, from commercially available reagents. Furthermore, we detail the final amide coupling step to yield the target molecule, explaining the chemical principles that underpin each procedural choice to ensure reproducibility and success.

Strategic Analysis: A Retrosynthetic Approach

The synthesis of this compound is most logically approached by forming the stable amide bond in the final step. This disconnection reveals two primary building blocks: 6-methoxynicotinic acid and N,O-dimethylhydroxylamine . The latter is a readily available commercial reagent, typically used as its hydrochloride salt for enhanced stability. Therefore, the core synthetic challenge lies in the efficient preparation of 6-methoxynicotinic acid.

G Target N,6-dimethoxy-N- methylnicotinamide SM1 6-Methoxynicotinic Acid Target->SM1 Amide Bond Formation SM2 N,O-Dimethylhydroxylamine (Commercial Reagent) Target->SM2 Amide Bond Formation

Caption: Retrosynthetic analysis of this compound.

This strategy simplifies the overall process, allowing for the purification and characterization of the key carboxylic acid intermediate before committing to the final, crucial coupling reaction.

Synthesis of the Core Precursor: 6-Methoxynicotinic Acid

We present two robust and validated protocols for the synthesis of 6-methoxynicotinic acid, a compound used in the synthesis of various pharmaceutical agents, including GSK-3 inhibitors.[1] The choice between these methods may depend on the availability and cost of the initial starting materials.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution from 6-Chloronicotinic Acid

Scientific Rationale: This protocol leverages the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group at the 3-position. This electronic arrangement makes the 6-position susceptible to attack by a strong nucleophile like methoxide. The chlorine atom serves as an excellent leaving group, facilitating a high-yielding substitution reaction.[2][3][4]

G cluster_0 Protocol 2.1 Workflow Start 6-Chloronicotinic Acid + Sodium Methoxide Reaction Heat in Methanol (Reflux) Start->Reaction Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Product 6-Methoxynicotinic Acid Workup->Product

Caption: Workflow for the synthesis of 6-methoxynicotinic acid from 6-chloronicotinic acid.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
6-Chloronicotinic Acid157.555.00 g31.74
Sodium Methoxide54.023.43 g63.48
Methanol (Anhydrous)32.04100 mL-
2M Hydrochloric Acid36.46~35 mL-
Ethyl Acetate88.113 x 75 mL-
Anhydrous Na₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (5.00 g, 31.74 mmol) and anhydrous methanol (100 mL).

  • Reagent Addition: While stirring, carefully add sodium methoxide (3.43 g, 63.48 mmol) to the suspension. The mixture will become a clear solution and may warm slightly.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting solid residue in water (100 mL).

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH ~3 by the dropwise addition of 2M HCl. A white precipitate will form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-methoxynicotinic acid as a white solid. The product can be further purified by recrystallization from methanol if necessary.

Protocol 2.2: Synthesis via Saponification of Methyl 6-Methoxynicotinate

Scientific Rationale: This protocol employs a classic base-catalyzed ester hydrolysis, or saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates methanol and forms the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.[1] This method is often preferred for its clean conversion and high yields when the starting ester is readily available.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 6-methoxynicotinate167.165.00 g29.90
Sodium Hydroxide40.001.80 g45.00
Methanol32.0425 mL-
Water18.0225 mL-
1M Hydrochloric Acid36.46As needed-
Ethyl Acetate88.113 x 50 mL-
Anhydrous Na₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.80 g, 45.00 mmol) in a mixture of methanol (25 mL) and water (25 mL).

  • Reaction Initiation: Add methyl 6-methoxynicotinate (5.00 g, 29.90 mmol) to the basic solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 70°C with vigorous stirring for 90 minutes.[1]

  • Cooling and Dilution: After the reaction is complete, cool the solution to room temperature and dilute with 25 mL of 1N sodium hydroxide solution.

  • Washing: Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.

  • Acidification: Isolate the aqueous layer and cool it in an ice bath. Carefully acidify to pH 1-2 with 1M HCl. A white solid should precipitate.[1]

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-methoxynicotinic acid as a white solid with high purity (typically >92% yield).[1]

Final Assembly: Synthesis of this compound

With the key precursor, 6-methoxynicotinic acid, in hand, the final step is the formation of the Weinreb amide. This is achieved by activating the carboxylic acid and coupling it with N,O-dimethylhydroxylamine hydrochloride.

Scientific Rationale: The direct reaction between a carboxylic acid and an amine (or hydroxylamine) to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. To facilitate the reaction under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" can be achieved by converting it to a highly reactive acyl chloride or by using peptide coupling reagents, which form an activated ester in situ.

G cluster_0 Weinreb Amide Formation Start 6-Methoxynicotinic Acid Activation Activation (e.g., SOCl₂ or HATU) Start->Activation Coupling Addition of N,O-Dimethylhydroxylamine HCl + Base (e.g., TEA) Activation->Coupling Product N,6-dimethoxy-N- methylnicotinamide Coupling->Product

Caption: General workflow for the final Weinreb amide coupling step.

Protocol 3.1: Synthesis via an Acyl Chloride Intermediate

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
6-Methoxynicotinic Acid153.143.00 g19.59
Thionyl Chloride (SOCl₂)118.971.7 mL23.51
Dichloromethane (DCM, Anhydrous)84.9360 mL-
N,O-Dimethylhydroxylamine HCl97.542.10 g21.55
Triethylamine (TEA)101.196.0 mL43.10
Saturated NaHCO₃ solution-50 mL-

Step-by-Step Protocol:

  • Acid Chloride Formation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 6-methoxynicotinic acid (3.00 g, 19.59 mmol) in anhydrous DCM (40 mL). Add thionyl chloride (1.7 mL, 23.51 mmol) dropwise at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The suspension should become a clear solution.

  • Removal of Excess Reagent: Cool the solution to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all SOCl₂ is removed. The resulting acyl chloride is used immediately in the next step.

  • Coupling Reaction Setup: In a separate 250 mL flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (2.10 g, 21.55 mmol) in anhydrous DCM (20 mL). Cool the suspension to 0°C.

  • Base Addition: Slowly add triethylamine (6.0 mL, 43.10 mmol) to the suspension and stir for 15 minutes.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from step 3 in anhydrous DCM (20 mL) and add it dropwise to the hydroxylamine mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield this compound.

References

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Google Patents. (2014). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of N-methoxy-N-methyl-6-methoxynicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of N-methoxy-N-methyl-6-methoxynicotinamide, a Weinreb amide derivative of nicotinic acid, is a critical step in the development of various pharmaceutical intermediates. Weinreb amides are valued for their stability and controlled reactivity, serving as key precursors for the synthesis of ketones and other complex molecules. However, achieving high yields in their synthesis can be challenging, often plagued by issues ranging from incomplete starting material activation to problematic side reactions. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of N-methoxy-N-methyl-6-methoxynicotinamide.

Section 1: Reaction Overview and Core Mechanism

The synthesis of N-methoxy-N-methyl-6-methoxynicotinamide involves the formation of an amide bond between 6-methoxynicotinic acid and N,O-dimethylhydroxylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Overall Reaction Scheme:

The mechanism, illustrated below using a common carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), involves the initial formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide product. Additives like HOBt (Hydroxybenzotriazole) are often used to suppress side reactions and improve efficiency.

Amide Coupling Mechanism RCOOH 6-Methoxynicotinic Acid Acylisourea O-Acylisourea Intermediate (Active Ester) RCOOH->Acylisourea EDC EDC EDC->Acylisourea Product Target Weinreb Amide Acylisourea->Product Nucleophilic Attack Urea Urea Byproduct Acylisourea->Urea Amine N,O-Dimethyl- hydroxylamine Amine->Product

Caption: General mechanism of amide bond formation using a carbodiimide activator (EDC).

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled, showing low conversion and poor yield. What are the most likely causes?

A1: Low or no product yield in amide coupling reactions typically points to one of three primary issues: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be unsuitable for the substrate, degraded due to improper storage, or used in insufficient amounts. The electron-donating effect of the 6-methoxy group on the pyridine ring can slightly modulate the reactivity of the carboxylic acid.

  • Amine Deactivation: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt (HCl salt) to improve shelf stability. Without a sufficient amount of a non-nucleophilic base (like DIPEA or triethylamine), the free amine required for the reaction cannot be generated. Furthermore, the carboxylic acid starting material can protonate the amine, forming an unreactive ammonium salt.[1]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze the active ester intermediate back to the carboxylic acid, halting the reaction. It is critical to use anhydrous solvents and reagents.

Q2: I suspect my 6-methoxynicotinic acid is not being activated effectively. How can I improve this step?

A2: If starting material is consistently recovered, focus on the activation step.

  • Choice of Coupling Reagent: For electron-rich systems, stronger activating agents may be beneficial. While standard reagents like EDC/HOBt are effective, uronium-based reagents like HATU or HBTU often give faster reactions and higher yields. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve results.

  • Alternative: Acid Chloride Formation: A more robust activation method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This method is highly effective but requires care.

    • Causality: The acid chloride is much more electrophilic than the O-acylisourea intermediate, leading to a faster and often more complete reaction.

    • Protocol Consideration: This is a two-step process. First, the acid is converted to the acid chloride (often requiring heat).[1] Then, in a separate step, the amine and a base are added. A catalytic amount of DMF can accelerate the formation of the acid chloride by generating the Vilsmeier reagent in situ.[1]

Q3: My LCMS shows consumption of starting material, but multiple new peaks instead of the desired product. What are these impurities?

A3: The formation of multiple byproducts suggests side reactions are dominating.

  • N-Acylurea Byproduct: When using carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the nucleophile (amine) concentration is low or its addition is delayed. Using an additive like HOBt or OxymaPure captures the active intermediate as a more stable HOBt/Oxyma-ester, preventing this rearrangement.

  • Anhydride Formation: Two molecules of the activated carboxylic acid can react to form an anhydride. While this anhydride can still react with the amine, it is a less efficient pathway and consumes an extra equivalent of your starting acid.

  • Degradation of Coupling Reagent: Reagents like HATU can decompose in the presence of moisture or incompatible bases. Ensure all reagents are fresh and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: The reaction appears complete by TLC/LCMS, but my isolated yield is poor after workup and purification. What can I do?

A4: Poor isolated yield despite good conversion points to issues with the workup or purification procedure.

  • Aqueous Workup Losses: The target molecule, N-methoxy-N-methyl-6-methoxynicotinamide, may have some water solubility due to the pyridine nitrogen and amide functionality. During the aqueous quench and extraction, product can be lost to the aqueous layer. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and perform multiple extractions with your organic solvent (e.g., 3x with DCM or EtOAc).

  • Purification Challenges:

    • Residual Nicotinic Acid: If the reaction is incomplete, separating the unreacted 6-methoxynicotinic acid from the product can be difficult due to similar polarities. An acidic wash (e.g., dilute HCl) will protonate the starting acid, making it water-soluble, but it will also protonate your product's pyridine ring. A better approach is a basic wash (e.g., saturated NaHCO₃ solution), which will deprotonate the carboxylic acid, moving it to the aqueous layer, while leaving your neutral amide product in the organic layer.[3]

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent purification method. A solvent screen (e.g., ethyl acetate/hexanes, isopropanol, toluene) can identify suitable conditions to obtain high-purity material.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend for synthesizing this Weinreb amide?

A1: The choice depends on scale, cost, and desired efficiency. For this specific transformation, HATU is often an excellent first choice due to its high efficiency and rapid reaction times, though it is more expensive. A combination of EDC and an additive like OxymaPure provides a more cost-effective and safer alternative to HOBt (which has explosive properties) and is highly effective for most amide couplings.

Q2: What is the best solvent and temperature for this reaction?

A2: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents.

  • DCM: An excellent choice for reactions at or below room temperature. It is relatively non-polar and easy to remove under vacuum.

  • DMF: A polar aprotic solvent that can help dissolve less soluble starting materials and often accelerates reaction rates. However, it has a high boiling point and can be difficult to remove completely.

  • Temperature: Most amide couplings proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish due to steric hindrance or poor nucleophilicity (less of a concern here), gentle heating to 40-50 °C may be beneficial. Conversely, for sensitive substrates where side reactions are a concern, cooling the reaction to 0 °C can improve selectivity.

Q3: How should I handle the N,O-dimethylhydroxylamine hydrochloride reagent?

A3: This reagent is a salt and is hygroscopic (absorbs moisture from the air). It should be stored in a desiccator. When setting up the reaction, it must be neutralized to generate the free amine. For every 1 equivalent of the hydrochloride salt, at least 2 equivalents of a tertiary amine base (like triethylamine or DIPEA) are recommended. One equivalent neutralizes the HCl salt, and the second acts as a base for the coupling reaction itself.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis using HATU

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-methoxynicotinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred suspension. Allow it to stir for 10 minutes.

  • In a single portion, add HATU (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or recrystallization as needed.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude solid product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is insoluble (an "anti-solvent," e.g., hexanes or heptane) until the solution becomes faintly cloudy.

  • Add a few drops of the first solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum to a constant weight.

Section 5: Data Summary

The following table provides a comparison of common reaction conditions for amide bond formation to guide optimization efforts.

ParameterCondition A (EDC/HOBt)Condition B (HATU/DIPEA)Condition C (SOCl₂ / Base)Rationale & Causality
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.2 eq)SOCl₂ (1.5 eq), cat. DMFHATU is a more potent activator, leading to faster reactions. SOCl₂ creates a highly reactive acid chloride.[1]
Base DIPEA (2.5 eq)DIPEA (2.5 eq)Triethylamine (2.5 eq)A non-nucleophilic base is crucial to neutralize HCl and prevent amine protonation.[1]
Solvent DCM or DMFDMFToluene or DCMDMF can accelerate HATU-mediated couplings. Toluene is often used for acid chloride formation at elevated temperatures.
Temperature 0 °C to RT0 °C to RTRT to 60 °C, then 0 °CAcid chloride formation may require heating; the subsequent amidation is exothermic and often cooled.[1]
Typical Time 4-12 hours1-4 hours1-2 hours (activation), 1-3 hours (amidation)The more reactive the intermediate, the shorter the required reaction time.
Expected Yield 65-85%80-95%75-90%Yields are substrate-dependent, but HATU often provides the highest efficiency for difficult couplings.

Section 6: Visual Workflows

Synthesis Workflow Start Setup Reaction: - 6-Methoxynicotinic Acid - Amine HCl Salt - Anhydrous Solvent Base_Add Add Base (DIPEA) Stir at 0 °C Start->Base_Add Coupling_Add Add Coupling Reagent (e.g., HATU) Base_Add->Coupling_Add Reaction Stir at Room Temp (2-4h) Coupling_Add->Reaction Monitor Monitor by TLC/LCMS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Quench Reaction - Extract with EtOAc Monitor->Workup Complete Dry Dry & Concentrate Workup->Dry Purify Purify: - Column Chromatography or - Recrystallization Dry->Purify Final Pure Product Purify->Final

Caption: A standard experimental workflow for the synthesis of the target Weinreb amide.

Troubleshooting Flowchart Start Low Yield Observed Check_SM LCMS Analysis: High % of Starting Acid? Start->Check_SM Improve_Activation Problem: Incomplete Activation Solution: 1. Use stronger coupling agent (HATU) 2. Pre-activate acid before amine addition 3. Switch to Acid Chloride method Check_SM->Improve_Activation Yes Check_Byproducts LCMS Analysis: Multiple Byproducts? Check_SM->Check_Byproducts No Minimize_Side_Rxn Problem: Side Reactions Solution: 1. Ensure anhydrous conditions 2. Use HOBt/Oxyma with EDC 3. Run reaction at 0 °C Check_Byproducts->Minimize_Side_Rxn Yes Check_Workup Problem: Isolation Loss Solution: 1. Use brine in aqueous washes 2. Perform multiple extractions 3. Optimize purification (recrystallization) Check_Byproducts->Check_Workup No

Caption: A decision tree for troubleshooting and diagnosing causes of low reaction yield.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (2025, November). Technical Support Center: Optimization of Amidation Reactions.
  • Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.

Sources

Technical Support Center: Purification Challenges of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,6-dimethoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?

When synthesizing this compound, you can anticipate several types of impurities stemming from starting materials, side reactions, and potential degradation. Common impurities in nicotinamide derivatives include related substances like picolines and lutidines, which have similar boiling points, making simple distillation ineffective.

Key potential impurities include:

  • Starting Materials: Unreacted precursors such as 6-chloronicotinamide derivatives or methoxy sources.

  • Under- or Over-methylated Species: Nicotinamide derivatives where the methylation on the nitrogen or the methoxy group at the 6-position is incomplete or has proceeded further than desired.

  • Hydrolysis Products: The amide functionality can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding nicotinic acid derivative.

  • Positional Isomers: Depending on the synthetic route, isomers with methoxy groups at different positions on the pyridine ring could form.

  • Degradation Products: Nicotinamide and its derivatives can be sensitive to heat and pH, leading to degradation.[1][2]

Q2: My purified this compound appears discolored. What is the likely cause and how can I fix it?

Discoloration in purified pyridine derivatives is often due to the presence of trace impurities or degradation products. Purification via distillation, potentially after treatment with an oxidizing agent like KMnO₄ or a drying agent such as KOH, can often yield a colorless product. For solid materials, recrystallization is a powerful technique to remove colored impurities.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial. For the solid compound, storage at -20°C is recommended. Stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] It is highly advisable to prepare aliquots of stock solutions to avoid degradation caused by repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed guidance on specific purification challenges you may encounter.

Issue 1: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my target compound from a closely-eluting impurity using silica gel column chromatography. What steps can I take to improve the separation?

Answer: Co-elution is a frequent challenge, particularly with structurally similar impurities. Here is a systematic approach to optimize your chromatographic separation:

1. Understand the Interaction: Pyridine derivatives, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. This interaction can cause multiple retention mechanisms, complicating the elution profile.

2. Methodical Troubleshooting:

  • Mobile Phase Modification:

    • pH Adjustment: Small adjustments to the mobile phase pH can alter the ionization state of your compound and the impurities, significantly impacting their retention and selectivity.

    • Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your basic compound and improving peak shape.

  • Stationary Phase Selection:

    • If silica gel is not providing adequate separation, consider alternative stationary phases. Switching to a different type of column, such as one with a phenyl, cyano, or polar-embedded phase, can offer different interaction mechanisms and enhance separation. Alumina can also be a suitable alternative for basic compounds.

  • Solvent System Optimization:

    • A systematic screening of solvent systems is crucial. A common starting point for nicotinamide derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). Gradually increasing the polarity will decrease the retention time.

    • For more polar compounds, solvent systems like dichloromethane/methanol or chloroform/methanol are often effective.

Experimental Protocol: Optimizing a Gradient Elution for Improved Separation

  • Initial Scouting: Begin with a shallow gradient, for example, from 100% hexane to 100% ethyl acetate over 20 column volumes.

  • Identify Elution Point: Determine the approximate solvent composition at which your compound and the impurity elute.

  • Isocratic Hold: Based on the scouting run, design a new gradient that incorporates an isocratic hold or a very shallow gradient around the elution point of the compounds of interest. For instance, if your compounds elute at ~40% ethyl acetate in hexane, you could run a gradient from 10% to 35% ethyl acetate over 5 column volumes, hold at 35% for 10 column volumes, and then ramp up to 100% to wash the column.

Visualization of the Troubleshooting Workflow:

chromatography_troubleshooting start Poor Separation mod_mp Modify Mobile Phase start->mod_mp Adjust pH or Add Competing Base change_sp Change Stationary Phase start->change_sp Silica -> Alumina or Reverse Phase opt_grad Optimize Gradient start->opt_grad Systematic Screening mod_mp->opt_grad change_sp->opt_grad good_sep Good Separation opt_grad->good_sep

Caption: A workflow for troubleshooting poor chromatographic separation.

Issue 2: Difficulty with Recrystallization

Question: I am unable to induce crystallization of this compound from my chosen solvent system. What could be the problem?

Answer: Failure to crystallize is a common hurdle in purification. The issue often lies with the choice of solvent, the concentration of the solution, or the initiation of crystal growth.

1. Causality of Crystallization Failure:

  • Incorrect Solvent Choice: The principle of "like dissolves like" is fundamental. Polar compounds like nicotinamide derivatives generally require polar solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.

  • Excessive Solvent: Using too much solvent is a frequent reason for crystallization failure.

2. Troubleshooting Steps:

Table 1: Solvent Selection Guide for Nicotinamide Derivatives

Solvent ClassExamplesSuitability
Alcohols Methanol, Ethanol, IsopropanolOften good solvents, may require a co-solvent to reduce solubility when cold.
Esters Ethyl acetate, Isopropyl acetateGood for compounds of intermediate polarity.
Ketones Acetone, Methyl ethyl ketoneCan be effective, but their higher polarity may lead to high solubility.
Ethers Diethyl ether, Methyl tert-butyl etherGenerally used as anti-solvents to induce precipitation from a more polar solvent.
Hydrocarbons Hexane, Heptane, TolueneTypically used as anti-solvents.
Chlorinated Dichloromethane, ChloroformCan be effective, but often require an anti-solvent.

Experimental Protocol: Inducing Crystallization

  • Scratching: If the cooled solution does not yield crystals, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small, pure crystal of your compound (a seed crystal), add it to the cooled solution to initiate crystallization.

  • Reducing Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.

Visualization of the Crystallization Troubleshooting Process:

crystallization_troubleshooting start No Crystals Formed scratch Scratch Inner Surface start->scratch seed Add Seed Crystal scratch->seed If no success success Crystals Formed scratch->success reduce_vol Reduce Solvent Volume seed->reduce_vol If no success seed->success anti_solvent Add Anti-Solvent reduce_vol->anti_solvent If no success reduce_vol->success anti_solvent->success

Caption: A decision tree for troubleshooting crystallization failure.

Issue 3: Product Instability and Degradation During Purification

Question: I suspect my compound is degrading during purification, leading to low yields and the appearance of new impurities. How can I mitigate this?

Answer: The stability of this compound can be compromised by factors such as pH, temperature, and exposure to light.

1. Understanding Degradation Pathways: The N-(hydroxymethyl) group in related compounds is known to be susceptible to cleavage, forming nicotinamide and formaldehyde, or undergoing further hydrolysis to nicotinic acid in basic solutions. While this compound does not have this specific group, the amide bond can still be labile under harsh pH conditions.

2. Strategies for Minimizing Degradation:

  • pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range. Avoid strongly acidic or basic conditions during extraction and chromatography.

  • Temperature Management: Perform purification steps at reduced temperatures whenever possible. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).

  • Inert Atmosphere: If your compound is sensitive to oxidation, conduct purification steps under an inert atmosphere of nitrogen or argon.

  • Light Protection: Protect solutions from direct light by wrapping flasks and columns in aluminum foil.

Analytical Workflow for Detecting Degradation:

  • Initial Purity Check: Analyze your crude product by HPLC or LC-MS to establish an initial impurity profile.

  • In-Process Control: Take small samples at various stages of the purification process (e.g., after extraction, after column chromatography) and analyze them to monitor for the appearance of new peaks that would indicate degradation.

  • Stress Testing: To understand the stability of your compound, you can perform stress tests. Expose small samples of your purified material to acidic, basic, and oxidative conditions, as well as heat and light, and monitor for degradation over time.

References
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (URL: )
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • How can I remove the pyridine from the sugar compound? - ResearchGate. (URL: [Link])

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC - NIH. (URL: [Link])

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. (URL: [Link])

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC - PubMed Central. (URL: [Link])

  • Separation of Nicotinamide and Related Substances - SIELC Technologies. (URL: [Link])

  • CN101851194B - Preparation method of nicotinamide - Google P
  • Purification of nicotinamide - US2496114A - Google P
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B - Scientific Reports. (URL: [Link])

  • US4447615A - Process for the purification of nicotinic acid amide I - Google P
  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC. (URL: [Link])

  • N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. (URL: [Link])

  • Nicotinamide-impurities - Pharmaffiliates. (URL: [Link])

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed. (URL: [Link])

  • preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments - Benchchem. (URL: )
  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - ResearchGate. (URL: [Link])

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. (URL: [Link])

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation - ResearchGate. (URL: [Link])

  • 1-Methylnicotinamide - Wikipedia. (URL: [Link])

  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - NIH. (URL: [Link])

  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides - ResearchGate. (URL: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (URL: [Link])

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (URL: [Link])

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (URL: [Link])

  • Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan - SciRP.org. (URL: [Link])

  • Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Synthesis of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,6-dimethoxy-N-methylnicotinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can execute this synthesis with confidence and efficiency.

Overview of Synthetic Strategy

The synthesis of this compound is typically approached via a robust two-step sequence. The process begins with the preparation of the key precursor, 6-methoxynicotinic acid, followed by the formation of the target Weinreb amide. This pathway is chosen for its reliability and the versatility of the final product as a synthetic intermediate.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Weinreb Amide Formation 6-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Methoxynicotinic Acid 6-Methoxynicotinic Acid 6-Chloronicotinic Acid->6-Methoxynicotinic Acid  NaOCH₃, MeOH, Heat Product This compound 6-Methoxynicotinic Acid->Product  EDC, NHS, Base N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl->Product

Caption: Overall two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most established route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 6-Chloronicotinic acid is converted to 6-methoxynicotinic acid using a methoxide source, typically sodium methoxide in methanol. The pyridine ring is sufficiently electron-deficient to facilitate this substitution, especially with heating.[1][2]

  • Amide Coupling: The resulting 6-methoxynicotinic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the target this compound, commonly known as a Weinreb amide.[3] This is typically achieved using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as NHS (N-hydroxysuccinimide).[4]

Q2: Why is the Weinreb amide functional group particularly useful as a synthetic intermediate?

The N-methoxy-N-methylamide, or Weinreb amide, is a highly valued functional group in organic synthesis for its controlled reactivity.[5] When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), it forms a stable tetrahedral intermediate that is chelated by the N-methoxy group.[6] This chelation prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone.[6][7] Upon aqueous workup, this intermediate cleanly collapses to the desired ketone. Similarly, it can be selectively reduced to an aldehyde.[5] This reliability makes it a superior choice over more reactive species like acid chlorides or esters for precise acyl transformations.[8]

Q3: What are the most critical parameters to control during this two-step synthesis?

There are several critical parameters for success:

  • Moisture Control: Both steps are sensitive to water. In the SNAr reaction, water can lead to the formation of 6-hydroxynicotinic acid as a byproduct.[9] In the Weinreb amide coupling step, water readily hydrolyzes the active O-acylisourea intermediate, which is a primary cause of low yields.[4][10] Therefore, using anhydrous solvents and reagents is paramount.

  • Temperature Management: The SNAr reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] Conversely, the amide coupling reaction is often set up at 0°C to control the initial activation step before being allowed to warm to room temperature.

  • pH and Buffering (for Amide Coupling): When using EDC/NHS, the reaction has two distinct pH optima. The carboxylic acid activation by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent coupling to the amine is favored at a more neutral or slightly basic pH (7.0-8.5). Using incompatible buffers, such as those containing primary amines (Tris) or carboxylates (acetate), will interfere with the reaction and must be avoided.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Part 1: Synthesis of 6-Methoxynicotinic Acid
ProblemProbable Cause(s)Recommended Solution(s)
Low conversion; significant starting material (6-chloronicotinic acid) recovered. 1. Insufficient Reaction Time/Temperature: The SNAr reaction on the pyridine ring can be sluggish as it requires temporary disruption of aromaticity.[1] 2. Sub-stoichiometric Sodium Methoxide: The reaction consumes one equivalent of base to form the product and another to deprotonate the carboxylic acid. An insufficient amount will result in an incomplete reaction.1. Optimize Conditions: Increase the reaction temperature (e.g., reflux in methanol) and monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Increase Base: Ensure at least 2.2-2.5 equivalents of sodium methoxide are used relative to the 6-chloronicotinic acid.
A significant, highly polar byproduct is observed. Presence of Water: Trace water in the reaction mixture can compete with methoxide as a nucleophile, leading to the formation of 6-hydroxynicotinic acid.[9][11]Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous methanol. If preparing sodium methoxide from sodium metal, ensure the metal is clean and the methanol is dry. Commercial solutions of sodium methoxide in methanol should be handled under an inert atmosphere (N₂ or Ar).
Part 2: Weinreb Amide Formation (EDC/NHS Coupling)

G start Low Yield of Weinreb Amide q1 Is starting acid (SM) recovered? start->q1 cause1 Cause: Hydrolysis of O-Acylisourea Intermediate q1->cause1 Yes cause2 Cause: Inactive Reagents q1->cause2 No (No SM) sol1 Solution: 1. Use anhydrous solvents/reagents. 2. Add NHS/HOBt to form a more stable active ester. cause1->sol1 sol2 Solution: 1. Use fresh EDC/NHS. 2. Store reagents properly (-20°C, desiccated). cause2->sol2 cause3 Cause: Incorrect pH or Incompatible Buffer cause2->cause3 sol3 Solution: 1. Use a two-stage pH protocol (e.g., MES pH 5-6, then PBS pH 7-8). 2. Avoid Tris, Glycine, Acetate buffers. cause3->sol3

Caption: Troubleshooting logic for low yield in the amidation step.

Q: My reaction yield is very low, and I recover a lot of my starting 6-methoxynicotinic acid. What went wrong?

This is the most common failure mode and almost always points to the hydrolysis of the highly reactive O-acylisourea intermediate.[4][10] This intermediate is formed when EDC activates the carboxylic acid. In the presence of water, it rapidly hydrolyzes back to the starting acid, consuming your coupling agent without forming the product.

  • Primary Solution: Rigorously exclude water from your reaction. Use anhydrous solvents (e.g., DMF or DCM), ensure all glassware is oven-dried, and perform the reaction under an inert atmosphere.

  • Secondary Solution: Incorporate an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[12] These additives react with the O-acylisourea intermediate to form a semi-stable active ester (NHS-ester or OBt-ester). This new intermediate is more resistant to hydrolysis than the O-acylisourea but still highly reactive towards the amine, significantly improving coupling efficiency.[4]

Q: The reaction seems to stall, and analysis shows both starting materials and some product, even after extended time. Why?

This suggests an issue with the reagents or reaction conditions.

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade upon improper storage. If they have been exposed to atmospheric moisture, their activity will be greatly diminished. Always use fresh reagents from a properly stored container (at -20°C under desiccation) and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC/NHS immediately before use.

  • Incorrect Stoichiometry/Order of Addition: It is crucial to pre-activate the carboxylic acid with EDC/NHS before adding the amine. A common protocol involves dissolving the carboxylic acid and NHS, adding EDC, stirring for 15-30 minutes at 0°C or RT, and only then adding the N,O-dimethylhydroxylamine and the base (e.g., triethylamine or DIPEA).

Q: I formed the product, but it's difficult to purify. There's a persistent impurity that doesn't come out with standard extraction.

This is likely the urea byproduct formed from the consumed EDC. While the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most solvents, the 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct from EDC is water-soluble.[12]

  • Solution: Perform a diligent aqueous workup. After the reaction is complete, quench it and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with a mild acid (e.g., 1M HCl or citric acid) to remove the base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid and NHS, and finally with brine. The water-soluble EDU byproduct should be removed during these aqueous washes.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxynicotinic Acid
  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloronicotinic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add anhydrous methanol to form a suspension.

  • Add sodium methoxide (2.5 eq) portion-wise. A 25 wt% solution in methanol can be used for convenience.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize it to pH ~4-5 with aqueous HCl (e.g., 2M HCl). The product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 6-methoxynicotinic acid as a white solid.

Protocol 2: Synthesis of this compound
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 6-methoxynicotinic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and N-hydroxysuccinimide (NHS, 1.2 eq).

  • Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) and cool the mixture to 0°C in an ice bath.

  • Add a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Slowly add EDC hydrochloride (1.5 eq) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • TMP Chem. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Cognitive Synthesis. (2024, October 14). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Chemistry The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Retrieved from [Link]

  • Speciality Chemicals Magazine. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Química Orgánica. (n.d.). Weinreb (ketone synthesis). Retrieved from [Link]

  • Žatko, D., Věžník, J., & Lacinová, K. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Proceedings of the International PhD Students Conference, MendelNet.
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • ResearchGate. (2024). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2023). Hydroxylamine. Retrieved from [Link]

  • Unknown Source. (n.d.). (48)
  • PrepChem. (2018). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N,6-dimethoxy-N-methylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N,6-dimethoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical synthetic intermediate. As a Weinreb-Nahm amide, this compound serves as a versatile precursor for the synthesis of ketones and aldehydes with high selectivity, avoiding the common issue of over-addition seen with other organometallic reactions.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and application of this compound.

Q1: What is this compound and why is it a valuable synthetic intermediate?

This compound is a specialized amide, known as a Weinreb-Nahm amide. Its unique N-methoxy-N-methyl structure allows it to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a highly stable tetrahedral intermediate.[1] This stability is achieved through chelation by the methoxy group, which prevents the intermediate from collapsing and reacting with a second equivalent of the organometallic reagent.[2] Upon acidic workup, this intermediate cleanly hydrolyzes to the corresponding ketone. This method provides a reliable and high-yield pathway to ketones from carboxylic acid derivatives, a crucial transformation in the synthesis of complex molecules and active pharmaceutical ingredients.

Q2: What is the general synthetic pathway for this compound?

The most common and reliable method involves the coupling of a 6-methoxynicotinic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[1] The carboxylic acid must first be "activated" to facilitate the reaction. This is typically achieved in one of two ways:

  • Conversion to an Acid Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 6-methoxynicotinoyl chloride.

  • Use of a Coupling Agent: The carboxylic acid is reacted directly with N,O-dimethylhydroxylamine in the presence of a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) or HATU.[3]

The resulting Weinreb-Nahm amide is generally a stable compound that can be purified and stored before its use in subsequent reactions.[1]

G A 6-Methoxynicotinic Acid B 6-Methoxynicotinoyl Chloride (Reactive Intermediate) A->B  SOCl₂ or (COCl)₂ C This compound (Weinreb-Nahm Amide) B->C  + D N,O-Dimethylhydroxylamine Hydrochloride D->C Pyridine or other base

Caption: General synthetic pathway to this compound.

Q3: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the starting carboxylic acid, the intermediate acid chloride (if applicable), and the final Weinreb amide product.

General TLC Protocol:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto a silica gel plate.

  • Develop the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicate product formation.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your experiments.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. The following decision tree can help diagnose the problem.

G cluster_sols start Low or No Yield cause1 Incomplete Acid Activation Solution start->cause1 cause2 Reagent/Solvent Quality Solution start->cause2 cause3 Suboptimal Temperature Solution start->cause3 cause4 Base Issues Solution start->cause4 sol1 Verify complete conversion to acid chloride via IR (disappearance of broad O-H stretch). Use a more potent coupling agent (e.g., HATU over DCC). cause1:sol->sol1 sol2 Use fresh, anhydrous solvents (THF, DCM). Ensure N,O-dimethylhydroxylamine HCl is dry and of high purity. cause2:sol->sol2 sol3 Acid chloride formation may require gentle heating (reflux). Amide formation is often performed at 0 °C to room temperature. Avoid excessive heat. cause3:sol->sol3 sol4 Use at least 2 equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct and the hydrochloride salt. cause4:sol->sol4

Caption: Troubleshooting workflow for low reaction yield.

Q5: I'm performing a subsequent Grignard reaction and observing alcohol byproduct formation. Why is this happening?

The primary advantage of a Weinreb amide is to prevent this over-addition.[2] If you are forming a tertiary alcohol, it suggests the stable tetrahedral intermediate is breaking down prematurely.

  • Cause: The most likely cause is elevated temperature. The chelated intermediate that prevents over-addition is only stable at low temperatures.[2] If the reaction is allowed to warm up before quenching, the intermediate can collapse to the ketone, which is then immediately attacked by another equivalent of the Grignard reagent.

  • Solution:

    • Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the Grignard addition.[4]

    • Ensure the reaction is quenched at this low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing the mixture to warm to room temperature.[4]

G cluster_0 Correct Pathway (Low Temp) cluster_1 Incorrect Pathway (High Temp) A Weinreb Amide B Stable Chelated Tetrahedral Intermediate A->B + R-MgX C Acidic Workup B->C D Desired Ketone C->D E Weinreb Amide F Intermediate Collapses E->F + R-MgX G Ketone (in situ) F->G H Tertiary Alcohol (Byproduct) G->H + R-MgX

Caption: Mechanism showing temperature's effect on product selectivity.

Q6: How do I effectively purify the final product? I'm seeing multiple spots on my TLC.

Purification can be challenging due to the presence of starting materials or reaction byproducts.

  • Issue: Contamination with 6-methoxynicotinic acid.

    • Reason: Incomplete reaction or hydrolysis of the acid chloride intermediate.

    • Solution: During aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the acidic starting material, pulling it into the aqueous layer, while the neutral amide product remains in the organic phase. A patent for purifying nicotinamide outlines a similar principle of removing acidic impurities.[5]

  • Issue: Contamination with coupling agent byproducts (e.g., dicyclohexylurea, DCU).

    • Reason: When using a carbodiimide coupling agent like DCC, insoluble DCU is formed.[3]

    • Solution: DCU is largely insoluble in common organic solvents like dichloromethane or ethyl acetate. After the reaction is complete, the DCU can be removed by simple filtration before proceeding with the workup.

  • Issue: The product is an oil or will not crystallize.

    • Solution: If recrystallization fails, flash column chromatography on silica gel is the most reliable method. A gradient elution starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide excellent separation of the desired amide from less polar impurities and more polar starting materials.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via the Acid Chloride Method

This protocol describes a robust method for synthesizing this compound.

Step 1: Formation of 6-Methoxynicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methoxynicotinic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.5 eq) to the solution and stir for 15 minutes.

  • Dissolve the crude 6-methoxynicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold N,O-dimethylhydroxylamine solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient of ethyl acetate in hexanes) to yield this compound as a pure solid or oil.

Table 1: Optimization of Reaction Conditions

The following table presents hypothetical data based on common optimization strategies for Weinreb amide synthesis.

Entry Activating Agent Base Temperature (°C) Time (h) Yield (%) Notes
1SOCl₂PyridineRT1285Standard, reliable method.
2Oxalyl ChloridePyridine0 -> RT1290Milder than SOCl₂, good for sensitive substrates.
3DCCDMAP (cat.)0 -> RT1870Lower yield, DCU byproduct requires filtration.[3]
4HATUDIPEART692High yield, fast reaction, but reagent is more expensive.
5SOCl₂Pyridine50465Higher temperature can lead to side reactions/decomposition.

References

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • ResearchGate. Optimization conditions for the synthesis of (6). [Link]

  • Chemistry Stack Exchange. Synthesis of a weinreb amide from an acid. [Link]

  • Advion. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • PubChem. N'-Methylnicotinamide. [Link]

  • Google Patents.
  • PubMed. A computational study on addition of Grignard reagents to carbonyl compounds. [Link]

  • Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
  • ResearchGate. Synthesis and structure of 6-(nicotinamide) methyl coumarin by the... [Link]

  • PubMed. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). [Link]

  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • Google Patents. Method for purifying beta-nicotinamide mononucleotide - US20160333041A1.
  • PubMed. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. [Link]

Sources

"N,6-dimethoxy-N-methylnicotinamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,6-dimethoxy-N-methylnicotinamide

Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a novel nicotinamide derivative, understanding its stability profile is critical for ensuring experimental reproducibility, accurate data interpretation, and successful formulation development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation challenges. The principles and protocols outlined here are grounded in the established chemistry of nicotinamides, methoxy-substituted pyridines, and tertiary amides.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, the four primary degradation pathways of concern are:

  • Amide Hydrolysis: Cleavage of the N-methylnicotinamide bond to yield 6-methoxynicotinic acid and N-methylamine, typically under strong acidic or basic conditions.

  • O-Demethylation: Enzymatic or chemical removal of one or both methyl groups from the methoxy substituents on the pyridine ring, a common metabolic route for methoxylated aromatics.[1]

  • Oxidative Degradation: Oxidation of the pyridine ring or the N-methyl group, potentially leading to N-oxide or pyridone formation. This can be mediated by metabolic enzymes like aldehyde oxidase or by reactive oxygen species.

  • Photodegradation: Degradation upon exposure to light, particularly UV, which is a known issue for various nicotinamide-related compounds in solution.[2][3]

Q2: How should I properly store this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at -20°C is recommended for long-term storage. Solutions should be prepared fresh for each experiment. If stock solutions must be stored, they should be aliquoted to minimize freeze-thaw cycles, protected from light (e.g., in amber vials), and stored at -80°C.

Q3: My analytical results show an unexpected peak that grows over time. What could it be?

A3: This is a classic sign of degradation. The identity of the new peak depends on the experimental conditions:

  • In aqueous buffers: The most likely candidate is 6-methoxynicotinic acid, resulting from amide hydrolysis.

  • In biological matrices (e.g., microsomes, plasma): You may be observing O-demethylated metabolites (e.g., N,6-hydroxy-N-methylnicotinamide) or oxidized products.[1][4]

  • If exposed to light: It could be a photolytic degradant.[2] We recommend performing LC-MS analysis to determine the mass of the unknown peak and compare it against the predicted masses of potential degradants.

Q4: Is the compound susceptible to metabolic instability?

A4: Yes. The two methoxy groups are potential sites for metabolic O-demethylation by cytochrome P450 (CYP) enzymes.[1] While methoxy groups on a pyridine ring tend to be demethylated more slowly than those on a benzene ring, this pathway should be investigated early in drug development.[1] Additionally, the N-methylnicotinamide core may be a substrate for other metabolic enzymes.

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of Compound Potency or Concentration in Aqueous Solution
  • Symptom: Decreasing peak area of the parent compound in HPLC analysis over time; loss of biological activity in cell-based assays.

  • Probable Cause: Amide hydrolysis, especially if the aqueous buffer is acidic (pH < 5) or basic (pH > 8) and/or experiments are conducted at elevated temperatures. Amides are generally stable, but hydrolysis is a primary non-metabolic degradation route.[5][6]

  • Troubleshooting Steps:

    • pH Profiling: Conduct a forced degradation study by incubating the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Temperature Control: Perform experiments at controlled, lower temperatures where possible.

    • Buffer Selection: Use buffers closer to neutral pH (6.5-7.5) if the experimental design allows.

    • Confirmation: Analyze samples by LC-MS to identify the presence of 6-methoxynicotinic acid (the expected hydrolysis product).

  • Prepare Buffers: Create a set of buffers (e.g., 0.1 N HCl for pH ~1, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, 0.1 N NaOH for pH ~13).

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) to create a concentrated stock.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility issues.

  • Sampling: Incubate samples at a controlled temperature (e.g., 37°C or 50°C). Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench any reaction by neutralizing the pH or freezing. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.

pHTemperature (°C)% Degradation at 24hMajor Degradant Identified
1.25025.4%6-methoxynicotinic acid
4.5503.1%Not Detected
7.4501.5%Not Detected
9.0508.9%6-methoxynicotinic acid
125045.2%6-methoxynicotinic acid
Issue 2: Inconsistent Results in In Vitro Metabolic Assays
  • Symptom: High variability or rapid disappearance of the parent compound in assays using liver microsomes, S9 fractions, or hepatocytes.

  • Probable Cause: Rapid metabolic degradation, most likely via O-demethylation of the methoxy groups by CYP enzymes.[1]

  • Troubleshooting Steps:

    • Metabolite Identification: Use high-resolution LC-MS/MS to screen for expected metabolites. Look for mass shifts corresponding to the loss of a methyl group (-14 Da) or the addition of an oxygen atom (+16 Da).

    • CYP Inhibition Assay: Co-incubate the compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if the degradation is attenuated.

    • Reaction Phenotyping: Use specific CYP isoform inhibitors to identify which enzymes are primarily responsible for the metabolism.

G start High clearance observed in liver microsome assay met_id Perform metabolite identification (LC-MS/MS) start->met_id pan_cyp Run assay with pan-CYP inhibitor (e.g., 1-ABT) start->pan_cyp met_id_res Metabolites found? met_id->met_id_res pan_cyp_res Inhibition of clearance? pan_cyp->pan_cyp_res met_id_res->pan_cyp_res Yes cyp_driven Metabolism is likely CYP-mediated. Proceed to reaction phenotyping. met_id_res->cyp_driven Yes re_eval Re-evaluate assay conditions. Check for non-enzymatic degradation. met_id_res->re_eval No pan_cyp_res->cyp_driven Yes non_cyp Metabolism may be non-CYP. Consider UGTs, AO, etc. pan_cyp_res->non_cyp No yes_met Yes no_met No yes_inhibit Yes no_inhibit No

Caption: Troubleshooting workflow for metabolic instability.

Section 3: Potential Degradation Pathways

Understanding the likely chemical transformations of this compound is key to preventing and troubleshooting degradation. The diagram below illustrates the most probable pathways.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_metabolism Metabolism (e.g., CYPs) cluster_photo Photodegradation Parent N,6-dimethoxy-N- methylnicotinamide Hydrolysis_Product 6-Methoxynicotinic Acid + Methylamine Parent->Hydrolysis_Product H+ or OH- Demethyl_Product O-Demethylated Metabolite Parent->Demethyl_Product CYP450 Oxidized_Product N-Oxide or Pyridone Metabolite Parent->Oxidized_Product AO/CYP Photo_Product Photolytic Degradants Parent->Photo_Product hv (Light)

Caption: Potential degradation pathways of this compound.

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. PMC - NIH. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]

  • Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. ResearchGate. [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]

  • Stability of pyridine derivatives. Chemistry Stack Exchange. [Link]

  • N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC - NIH. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

"troubleshooting N,6-dimethoxy-N-methylnicotinamide solubility problems"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,6-dimethoxy-N-methylnicotinamide

Introduction for the Researcher

Welcome to the technical support guide for this compound. As scientists, we understand that unexpected experimental behavior, particularly with compound solubility, can be a significant roadblock to progress. This guide is designed to serve as your first point of reference, providing not just procedural steps but also the underlying chemical principles to empower you to solve solubility challenges effectively. This compound is a substituted pyridine derivative. Its structure, featuring two electron-donating methoxy groups and an N-methylated amide, suggests a more lipophilic character compared to its parent molecule, nicotinamide, which directly impacts its solubility profile. This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered when handling this and similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving the this compound powder. What solvent should I start with?

Answer: This is the most common initial challenge. Due to the presence of two methoxy groups and a methyl group, this compound is expected to have low aqueous solubility. For initial solubilization to create a high-concentration stock solution, a polar aprotic organic solvent is recommended.

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for creating stock solutions of poorly water-soluble compounds for biological assays. For a related compound, 6-Methylnicotinamide, a solubility of 55 mg/mL in DMSO has been reported, suggesting DMSO is an excellent starting point.[1]

Alternative Solvents:

  • Ethanol (EtOH): Can be effective, but may not achieve the same high concentrations as DMSO.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, but can be more toxic to certain cell lines.

Causality: The efficacy of solvents like DMSO stems from their ability to act as both a hydrogen bond acceptor and to provide a polar environment that can solvate the molecule, while also having sufficient nonpolar character to interact with the lipophilic methoxy groups. This strategy of using an organic co-solvent is a fundamental technique for enhancing the solubility of poorly soluble drugs.[2][3]

Q2: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer/cell culture medium. Why did this happen and how can I fix it?

Answer: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent (DMSO) is drastically lowered upon dilution into an aqueous phase. The compound is no longer soluble in the final, predominantly aqueous environment.

Root Cause: You have exceeded the aqueous solubility limit of the compound. The final concentration of DMSO in your working solution is insufficient to keep the compound dissolved.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.

Expert Recommendations:

  • Maintain Adequate Co-solvent: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate (typically 0.1% - 0.5% for cell-based assays). Never exceed 1% unless you have specifically validated that it does not affect your results.

  • Reduce Final Compound Concentration: The most straightforward solution is often to lower the target concentration of your compound in the final assay.

  • Use a Multi-Step Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO, then dilute that to 1 mM in a 50:50 DMSO:media mixture, before making the final dilution into 100% media. This gradual reduction in solvent strength can prevent abrupt precipitation.

Q3: Can I use pH modification to improve the solubility of this compound in aqueous solutions?

Answer: Yes, pH modification can be a viable strategy, but its effectiveness depends on the pKa of the molecule. The this compound molecule contains a pyridine ring, which is weakly basic.

Scientific Rationale: The nitrogen atom in the pyridine ring can be protonated in acidic conditions, forming a positively charged pyridinium ion. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing aqueous solubility. For weakly basic drugs, lowering the pH of the solvent will lead to the formation of the more soluble ionized form.[4]

Practical Steps:

  • Determine the pKa: While the exact pKa for this specific molecule is not published, the pKa of the parent nicotinamide is approximately 3.3. The methoxy groups may slightly alter this value.

  • Prepare Buffers: Make your desired aqueous buffer (e.g., PBS, citrate) and adjust the pH downwards, for instance, to pH 3, 4, and 5.

  • Test Solubility: Attempt to dissolve the compound directly in these acidic buffers or dilute a DMSO stock into them.

  • Caution: Ensure the final pH is compatible with your experimental system. Many biological assays and cell lines are sensitive to pH changes. You may need to readjust the pH of your final working solution to physiological levels (pH ~7.4) just before use, but be aware that this could cause the compound to precipitate if the concentration is too high.

Q4: I need to prepare a formulation for an in vivo animal study. What vehicle should I use?

Answer: Formulations for in vivo studies require careful consideration of biocompatibility, route of administration, and stability. A simple DMSO stock is not suitable for direct injection. A multi-component vehicle is almost always necessary to maintain solubility and minimize toxicity.

Recommended Vehicle Composition (Based on common practice for poorly soluble compounds):

ComponentPurposeTypical % (v/v)
DMSO Primary Solvent5 - 10%
PEG300 or PEG400 Co-solvent, increases solubility30 - 40%
Tween® 80 (Polysorbate 80) Surfactant/Emulsifier5 - 10%
Saline (0.9% NaCl) or PBS Aqueous Vehicle40 - 60%

This type of formulation, often referred to as "TPGS" or similar co-solvent/surfactant systems, is widely used for preclinical studies.[1]

Rationale Diagram:

G cluster_organic Organic Phase compound This compound (Lipophilic) dmso DMSO (Primary Solvent) compound->dmso Dissolves in peg PEG300 (Co-solvent) dmso->peg Mix with saline Saline (Aqueous Vehicle) tween Tween® 80 (Surfactant) peg->tween Add to create organic phase formulation Stable In Vivo Formulation saline->formulation Disperse organic phase into

Sources

Technical Support Center: Scaling Up the Synthesis of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N,6-dimethoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale your synthesis.

I. Introduction to the Synthesis of this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis primarily involves the formation of an amide bond between a suitable 6-methoxynicotinic acid derivative and N,O-dimethylhydroxylamine or a related amine. While conceptually straightforward, scaling up this synthesis can present challenges related to reaction efficiency, impurity profiles, and process safety. This guide will walk you through a recommended synthetic approach and provide solutions to common hurdles.

II. Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound involves the activation of 6-methoxynicotinic acid followed by amidation. This two-step, one-pot procedure is often preferred for its efficiency and scalability.

Synthetic_Pathway cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation 6-methoxynicotinic_acid 6-Methoxynicotinic Acid Activated_Intermediate Acyl Chloride Intermediate 6-methoxynicotinic_acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., SOCl₂, Oxalyl Chloride) Activating_Reagent->Activated_Intermediate N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Target_Molecule This compound Activated_Intermediate->Target_Molecule Amidation N_O_dimethylhydroxylamine->Target_Molecule Base Base (e.g., Triethylamine, DIPEA) Base->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific equipment and scale.

Materials:

  • 6-Methoxynicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Acid Chloride Formation:

    • To a clean, dry, inert-atmosphere flask, add 6-methoxynicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (or THF) (5-10 mL per gram of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or LC-MS). The formation of the acid chloride is often indicated by the dissolution of the starting material.[1]

  • Amidation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the amine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete acid chloride formation. 2. Deactivation of the acid chloride. 3. Poor nucleophilicity of the amine.1. Ensure anhydrous conditions. Use freshly distilled thionyl chloride or high-purity oxalyl chloride. Confirm acid chloride formation by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1780 cm⁻¹). 2. Use the acid chloride immediately after its formation. Moisture in the air can hydrolyze it back to the carboxylic acid. 3. Ensure the use of a suitable base to free the amine from its hydrochloride salt. Consider using a stronger, non-nucleophilic base if necessary.
Formation of Side Products 1. Dimerization of the acid chloride to form an anhydride. 2. Reaction of the product with the acid chloride. 3. Epimerization if chiral centers are present (not applicable here, but a general concern).1. Control the temperature during acid chloride formation and use it promptly. 2. Add the acid chloride to the amine solution (inverse addition) to maintain an excess of the amine, minimizing this side reaction. 3. For other syntheses, using milder coupling agents can prevent epimerization.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is highly soluble in the aqueous phase.1. Optimize reaction stoichiometry and time. 2. A thorough aqueous workup is crucial. Consider an acidic wash (e.g., 1M HCl) to remove basic impurities and a basic wash (e.g., sat. NaHCO₃) to remove acidic impurities.[2] 3. If the product has significant water solubility, perform multiple extractions with the organic solvent.
Exothermic Reaction/Runaway Reaction during Scale-up 1. Rapid addition of reagents. 2. Inadequate cooling.1. Add reagents dropwise, especially during the formation of the acid chloride and the subsequent amidation. 2. Use a larger ice bath or a cryocooler for efficient heat dissipation. Monitor the internal temperature of the reaction.
Low Yield after Scale-up 1. Inefficient mixing. 2. Poor heat transfer. 3. Changes in reaction kinetics at a larger scale.1. Use appropriate mechanical stirring to ensure homogeneity. 2. Account for the lower surface-area-to-volume ratio at a larger scale, which can affect heating and cooling.[3] 3. Re-optimize reaction parameters such as temperature and reaction time at the new scale.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other coupling reagents instead of forming the acid chloride?

A1: Yes, other direct amidation methods can be employed. Boric acid-catalyzed amidation is an environmentally friendly option.[4] Alternatively, peptide coupling reagents like HATU, HOBt/EDC, or silicon-based reagents such as methyltrimethoxysilane can be effective, though they may be more expensive for large-scale synthesis.[5][6] These methods often offer milder reaction conditions.

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices for the acid chloride route. For direct amidations, toluene is often used, especially with methods that require azeotropic removal of water.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can help visualize the starting materials and product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: My product is an oil. How can I solidify it?

A4: If the product is an oil after purification, try triturating it with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Use proper cooling and controlled addition of reagents.

  • Always work under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

VI. Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Anhydrous Are all reagents and glassware rigorously dry? Start->Check_Anhydrous Dry_Reagents Dry solvents and reagents. Use flame-dried glassware. Check_Anhydrous->Dry_Reagents No Check_Activation Is the acid activation step complete? Check_Anhydrous->Check_Activation Yes Dry_Reagents->Check_Activation Monitor_Activation Monitor by TLC/IR/LC-MS. Consider longer reaction time or alternative activating agent. Check_Activation->Monitor_Activation No Check_Amine Is the amine free and active? Check_Activation->Check_Amine Yes Monitor_Activation->Check_Amine Adjust_Base Ensure sufficient and appropriate base is used to free the amine. Check_Amine->Adjust_Base No Check_Temp Was the temperature controlled during additions? Check_Amine->Check_Temp Yes Adjust_Base->Check_Temp Control_Temp Use slow addition and efficient cooling. Check_Temp->Control_Temp No Success Improved Yield Check_Temp->Success Yes Control_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

VII. References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (URL: )

  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22363-22372. (URL: [Link])

  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22363-22372. (URL: [Link])

  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22363-22372. (URL: [Link])

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (URL: [Link])

  • Purification of nicotinamide - US2496114A - Google Patents. (URL: )

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (URL: [Link])

  • Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PubMed - NIH. (URL: [Link])

  • Challenges and outlook for catalytic direct amidation reactions - ResearchGate. (URL: [Link])

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC - NIH. (URL: [Link])

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - NIH. (URL: [Link])

  • Synthesis and structure of 6-(nicotinamide) methyl coumarin by the... - ResearchGate. (URL: [Link])

  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (URL: [Link])

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide | Request PDF. (URL: [Link])

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - ResearchGate. (URL: [Link])

  • Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis | Request PDF - ResearchGate. (URL: [Link])

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • Preparation of nicotinic acid amide - US2280040A - Google Patents. (URL: )

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect - Organic Chemistry Portal. (URL: [Link])

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC - NIH. (URL: [Link])

  • Amidation Reaction - YouTube. (URL: [Link])

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC. (URL: [Link])

Sources

Technical Support Center: Interpreting NMR Spectra of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N,6-dimethoxy-N-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to interpret its NMR spectra accurately. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, moving from basic interpretation to advanced troubleshooting.

Part 1: Foundational Analysis & Predicted Spectral Data

Before troubleshooting, a solid understanding of the expected spectrum is crucial. The structure of this compound contains a substituted pyridine ring, two distinct methoxy groups, and an N,N-disubstituted amide. Each of these features presents unique characteristics in an NMR spectrum.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with key atoms labeled for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide estimated chemical shift ranges in CDCl₃. These values are derived from foundational NMR principles and data for similar substituted pyridines and amides. Significant variation can occur based on solvent and concentration.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-2 8.2 - 8.5 d J(H2,H4) ≈ 0.5-1 Hz (⁴J) Most deshielded aromatic proton due to proximity to ring nitrogen.
H-4 7.8 - 8.1 dd J(H4,H5) ≈ 7-9 Hz (³J); J(H4,H2) ≈ 0.5-1 Hz (⁴J) Downfield due to anisotropic effect of the amide carbonyl.
H-5 6.5 - 6.8 d J(H5,H4) ≈ 7-9 Hz (³J) Most upfield aromatic proton, influenced by the 6-methoxy group.
6-OCH₃ 3.9 - 4.1 s - Typical for methoxy on an electron-deficient aromatic ring.
N-OCH₃ 3.7 - 3.9 s - May appear as two signals if rotation is slow.

| N-CH₃ | 3.0 - 3.3 | s | - | May appear as two signals due to amide rotamers. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Predicted δ (ppm) Notes
C=O 168 - 172 Typical amide carbonyl chemical shift.
C-6 160 - 165 Attached to oxygen, significantly deshielded.
C-2 150 - 155 Adjacent to ring nitrogen.
C-4 135 - 140 Deshielded by ring nitrogen and amide group.
C-3 128 - 133 Carbon bearing the amide substituent.
C-5 105 - 110 Shielded by the 6-methoxy group.
6-OCH₃ 53 - 56 Standard methoxy carbon chemical shift.
N-OCH₃ 50 - 60 Highly dependent on conformation.

| N-CH₃ | 35 - 40 | Highly dependent on conformation. |

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the spectral interpretation of this compound.

Q1: My ¹H NMR spectrum shows two singlets for the N-CH₃ group and/or the N-OCH₃ group. Is my sample impure?

A1: Not necessarily. This is a classic and frequently observed phenomenon in N,N-disubstituted amides. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has significant partial double-bond character.[5][6] This restricts free rotation around the C-N bond, creating two distinct stereoisomers known as rotamers or conformational isomers.

  • Causality: On the NMR timescale at room temperature, the rate of interconversion between these two rotamers is slow. This allows the instrument to detect both distinct chemical environments for the N-methyl and N-methoxy groups (one syn and one anti to the carbonyl oxygen). The result is two separate signals for what appears to be a single functional group.

  • Validation Protocol: To confirm the presence of rotamers, a Variable Temperature (VT) NMR experiment is the definitive test.

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Increase the sample temperature in increments (e.g., to 313 K, 328 K, 343 K).

    • Observe the two signals of interest. As the temperature increases, the rate of rotation around the C-N bond increases. The two sharp singlets will broaden, move closer together, and eventually coalesce into a single, time-averaged broad singlet.

  • Troubleshooting Takeaway: Doubled signals for substituents on an amide nitrogen are often indicative of rotamers, not impurities.[7]

Q2: The aromatic region of my spectrum is complex. How can I definitively assign the signals for H-2, H-4, and H-5?

A2: While 1D ¹H NMR provides clues from chemical shifts and coupling constants, unambiguous assignment for a polysubstituted aromatic system requires 2D NMR spectroscopy.[8][9] The primary techniques are COSY and NOESY.

  • Step 1: Analyze Coupling (¹H-¹H COSY): A Correlation Spectroscopy (COSY) experiment reveals which protons are spin-coupled to each other, typically through three bonds (³J).

    • You should observe a cross-peak connecting H-4 and H-5, as they are adjacent and have a strong ³J coupling (~7-9 Hz).

    • You may see a very weak cross-peak between H-2 and H-4 due to a four-bond coupling (⁴J), but the H-4/H-5 correlation will be much stronger.

    • H-2 and H-5 are too far apart to show a COSY correlation.

G H5 H-5 (~6.7 ppm) H4 H-4 (~7.9 ppm) H5->H4  ³J (~8 Hz) Strong COSY cross-peak H2 H-2 (~8.3 ppm) H4->H2  ⁴J (~1 Hz) Weak/No COSY cross-peak

Caption: Expected ¹H-¹H COSY correlations for the aromatic system.

  • Step 2: Analyze Through-Space Proximity (¹H-¹H NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows which protons are close to each other in space, regardless of bonding. This is exceptionally powerful for assigning protons relative to substituents.

    • The N-CH₃ protons should show a NOESY cross-peak to the H-2 proton, as they are spatially close when the amide is in a certain conformation.

    • The N-CH₃ protons may also show a weaker correlation to the H-4 proton.

    • The 6-OCH₃ protons will show a strong NOESY cross-peak to the H-5 proton.

By combining COSY (connectivity) and NOESY (proximity) data, a complete and unambiguous assignment is achievable.

Q3: Why are the peaks in my spectrum broad?

A3: Broad NMR signals can stem from several sources, ranging from instrumental issues to chemical phenomena.[7]

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common instrumental cause. Solution: Re-shim the instrument, particularly the Z1 and Z2 shims, or use the instrument's automated shimming routine.

  • Sample Insolubility/Aggregation: If the compound is not fully dissolved or is forming aggregates, this leads to a non-homogeneous sample and broad lines. Solution: Try a different, more suitable deuterated solvent or warm the sample gently to improve solubility. Filtering the sample before acquisition can also help.

  • Intermediate Chemical Exchange: If your sample temperature is near the coalescence point for the amide rotamers (see Q1), the signals for the N-methyl and N-methoxy groups, as well as adjacent aromatic protons, will be significantly broadened. Solution: Acquire the spectrum at a lower temperature to sharpen the two distinct rotamer signals or at a higher temperature to observe the single sharp coalesced signal.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause severe line broadening. Solution: Pass the sample through a small plug of silica or celite, or add a chelating agent like EDTA if appropriate.

Part 3: Advanced Troubleshooting Guide

This section provides a workflow-based approach to solving more complex spectral problems.

Problem: Complete Structural Ambiguity or Unexpected Isomer Formation

When the 1D spectrum is insufficient or suggests a structure different from the target, a full suite of 2D NMR experiments is required for de novo structure elucidation.[10][11]

Workflow for Full Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton count & coupling) C13 ¹³C & DEPT-135 (Carbon count & type CH₃/CH vs CH₂) COSY COSY (³J H-H Correlation) Identifies neighboring protons. H1->COSY HSQC HSQC (¹J C-H Correlation) Connects protons to their directly attached carbons. C13->HSQC HMBC HMBC (²J, ³J C-H Correlation) Connects protons to carbons 2-3 bonds away. HSQC->HMBC Final Assemble Fragments & Confirm Structure HMBC->Final COSY->HMBC COSY->Final

Caption: Systematic workflow for unambiguous structure elucidation using 2D NMR.

Step-by-Step Protocol for Structure Confirmation:

  • Acquire Foundational Spectra (¹H, ¹³C, DEPT-135): Obtain high-quality 1D spectra to identify all proton and carbon signals and determine carbon types (CH₃, CH₂, CH, or quaternary C).

  • Run an HSQC Experiment: This is the most critical correlation experiment. It generates a cross-peak for every proton and the carbon it is directly attached to. This definitively links the proton and carbon skeletons. For this compound, you will confirm the connections for H-2/C-2, H-4/C-4, H-5/C-5, and the protons/carbons of the three methyl groups.

  • Run an HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • H-2 protons to C-4 , C-6 , and the amide C=O .

    • 6-OCH₃ protons to C-6 .

    • N-CH₃ protons to the amide C=O .

  • Run a COSY Experiment: As described in Q2, this confirms adjacent protons (H-4 with H-5).

  • Assemble the Data: Use the correlations as puzzle pieces. The HMBC correlations from the methyl protons to their neighboring carbons are often the easiest starting points to build out the structure.

Problem: Persistent Solvent or Impurity Peaks

Unknown signals that do not correlate with the main structure can obscure the spectrum and affect integration.

  • Identification: The most common impurities are residual solvents from the reaction workup or purification (e.g., ethyl acetate, hexane, dichloromethane). Compare the chemical shifts of unknown peaks to published tables of common NMR impurities.[12][13] Remember that shifts can vary slightly depending on the deuterated solvent used for your sample.[14]

  • Removal: If residual solvent is suspected, co-evaporation with a low-boiling solvent like dichloromethane followed by drying under high vacuum can be effective.[7] For other impurities, re-purification (e.g., column chromatography or recrystallization) may be necessary.

  • Quantification: If the impurity cannot be removed, it can be quantified using ¹H NMR integration. Add a known amount of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene) to your sample. By comparing the integral of a known number of protons on your standard to the integral of a signal from the impurity, you can determine its molar ratio relative to your compound of interest.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Newkome, G. R., & Kawato, T. (1980). Conformational studies of N,N-disubstituted nicotinamides. NMR peak assignments and utilization of shift reagents with 2,6-dichloronicotinamides. The Journal of Organic Chemistry, 45(4), 629–632. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Lee, J. K., & Frey, P. A. (1996). Correlation of Electronic Effects in N-Alkylnicotinamides with NMR Chemical Shifts and Hydride Transfer Reactivity. R Discovery. [Link]

  • ResearchGate. (n.d.). Chemical shifts of the aromatic protons of nicotinamide vs composition of the binary solvent. Retrieved from [Link]

  • Zhang, Z., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10. [Link]

  • Q Magnetics. (2021). There's a lot going on in nicotinamide at 125 MHz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB. Retrieved from [Link]

  • O'Connor, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Lorieau, J., & McDermott, A. E. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Ammar, M., et al. (n.d.). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. RSC Publishing. [Link]

  • Benn, R., & Günther, H. (1983). Modern NMR techniques for structure elucidation. Angewandte Chemie International Edition in English, 22(5), 350-380. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-792. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Reddit. (n.d.). how to solve nmr spectra of aromatic compound?. r/chemhelp. Retrieved from [Link]

  • OChem Lounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Sivasankar, C. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Wang, F., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]

Sources

Technical Support Center: Navigating Experiments with N-Methylated Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: While your query specified N,6-dimethoxy-N-methylnicotinamide, publicly available research on this specific molecule is limited. This guide focuses on the closely related and extensively studied class of N-methylated nicotinamide derivatives, particularly 1-methylnicotinamide (1-MNA), to address common experimental pitfalls that are likely to be shared among analogous compounds. The principles and troubleshooting steps outlined here are grounded in the biochemistry of nicotinamide metabolism and are intended to provide a robust framework for your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing variable results in my enzyme inhibition assays. What could be the cause?

A1: Variability in enzyme inhibition assays with nicotinamide derivatives can stem from several factors. One key consideration is that some nicotinamide analogs act as both substrates and inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT).[1] The enzyme can methylate the compound, and the resulting methylated product may be a more potent inhibitor.[1] This turnover can lead to time-dependent inhibition and variability in your results. To troubleshoot this, consider running time-course experiments to assess the stability of your compound in the assay and to determine if pre-incubation with the enzyme affects the inhibitory potency.

Q2: My compound is difficult to dissolve. What are the recommended solvents?

A2: N-methylated nicotinamide derivatives can have variable solubility. For instance, 6-Aminonicotinamide is soluble in DMSO and dimethylformamide (DMF) at approximately 1 and 2 mg/mL, respectively, but is sparingly soluble in aqueous buffers.[2] For many nicotinamide derivatives, DMSO is a common solvent for creating concentrated stock solutions.[3] When preparing aqueous working solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2] Be mindful that high concentrations of organic solvents can be toxic to cells, so it's crucial to include appropriate vehicle controls in your experiments.

Q3: How should I store my N-methylated nicotinamide derivative stock solutions?

A3: Proper storage is critical to maintaining the integrity of your compound. For powdered forms, storage at -20°C is generally recommended for long-term stability, often for up to three years.[3] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for long-term storage (e.g., up to a year) or at -20°C for shorter periods (e.g., one month).[3][4] It is advisable to aliquot your stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: I am not observing the expected biological effect in my cell-based assays. What are some potential reasons?

A4: A lack of effect in cell-based assays can be due to several factors. Cell permeability can be a significant hurdle for charged molecules. The methylation of a nicotinamide analog can result in a charged product with potentially reduced cell permeability.[1] Additionally, the metabolic activity of your cell line is a critical consideration. The expression levels of enzymes like NNMT can vary significantly between cell types, which will affect the metabolism of your compound and the production of its active form.[5] It is also important to consider that the biological effects of these compounds can be complex and may involve downstream metabolites.[5][6]

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results in NNMT Enzyme Assays
Symptom Potential Cause Troubleshooting Steps
IC50 values vary between experiments. The compound is a substrate, and the methylated product is a more potent inhibitor.[1]1. Perform a time-course experiment to see if inhibition increases with pre-incubation time. 2. Analyze the reaction mixture by LC-MS to detect the formation of the methylated product.
High background signal. The compound or its metabolites interfere with the detection method (e.g., fluorescence).1. Run control experiments with the compound in the absence of the enzyme. 2. Consider using an alternative detection method (e.g., a radiolabeled assay).
Low enzyme activity. Degradation of the enzyme or suboptimal assay conditions.1. Verify the activity of your enzyme with a known substrate and inhibitor. 2. Optimize buffer conditions, pH, and cofactor (e.g., SAM) concentrations.
Guide 2: Poor Bioavailability in In Vivo Studies
Symptom Potential Cause Troubleshooting Steps
Low plasma concentration of the compound after administration. Poor absorption or rapid metabolism.1. Consider alternative routes of administration (e.g., intravenous vs. oral). 2. Formulate the compound with excipients that enhance solubility and absorption. A common formulation for in vivo studies with related compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Lack of therapeutic effect at expected doses. The compound may not be reaching the target tissue in sufficient concentrations.1. Perform pharmacokinetic studies to determine the tissue distribution of the compound. 2. Analyze tissue samples for the parent compound and its major metabolites.
Toxicity observed at higher doses. Off-target effects or accumulation of toxic metabolites.1. Conduct dose-response studies to determine the maximum tolerated dose. 2. Investigate potential off-target interactions of the compound.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution and a ready-to-use working solution of an N-methylated nicotinamide derivative for in vitro experiments.

Materials:

  • N-methylated nicotinamide derivative (powder)

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the powdered compound and anhydrous DMSO to come to room temperature. b. Calculate the mass of the compound needed for your desired stock concentration and volume. c. Weigh the compound in a sterile microcentrifuge tube. d. Add the calculated volume of anhydrous DMSO. e. Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.[3] f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.[3][4]

  • Working Solution Preparation (e.g., 100 µM in PBS): a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the final working concentration using sterile PBS or cell culture medium. For example, to make 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of PBS. c. Vortex gently to mix. d. Use the working solution immediately. Do not store aqueous working solutions for extended periods.[2]

Section 4: Mechanistic and Workflow Diagrams

Diagram 1: The Central Role of NNMT in Nicotinamide Metabolism

NNMT_Pathway NAM Nicotinamide (NAM) (Vitamin B3) NAD NAD+ NAM->NAD Salvage Pathway NNMT NNMT NAM->NNMT Substrate NAD->NAM NAD-Consuming Enzymes SAH SAH NNMT->SAH Co-product MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Product SAM SAM SAM->NNMT Methyl Donor Excretion Further Metabolism & Excretion MNA->Excretion

Caption: Metabolic pathway of nicotinamide methylation by NNMT.

Diagram 2: Troubleshooting Workflow for Inconsistent In Vitro Data

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Compound Verify Compound Integrity (Purity, Storage) Start->Check_Compound Check_Assay Review Assay Protocol (Controls, Reagents) Start->Check_Assay Time_Course Run Time-Dependent Assay Check_Assay->Time_Course Is_Inhibition_Time_Dependent Is Inhibition Time-Dependent? Time_Course->Is_Inhibition_Time_Dependent LCMS_Analysis Analyze for Product Formation (LC-MS) Is_Product_Detected Is Methylated Product Detected? LCMS_Analysis->Is_Product_Detected Is_Inhibition_Time_Dependent->LCMS_Analysis Yes Conclusion_Other Investigate Other Factors: Assay Interference, Reagent Stability Is_Inhibition_Time_Dependent->Conclusion_Other No Conclusion_Turnover Conclusion: Compound is a Turnover Inhibitor Is_Product_Detected->Conclusion_Turnover Yes Is_Product_Detected->Conclusion_Other No

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

References

  • Gomez, L. S., & Toney, M. D. (2019). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of Biological Chemistry, 294(4), 1163-1173. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem Compound Summary for CID 64950. Retrieved from [Link]

  • Neerup, T. S., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 293(42), 16344-16356. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C9H12N2O3, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

  • various authors. (n.d.). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Semantic Scholar. Retrieved from [Link]

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Nicotinamide Analog

Nicotinamide (a form of vitamin B3) and its derivatives represent a burgeoning field in medicinal chemistry, with analogs demonstrating significant potential as antifungal, anticancer, and neuroprotective agents.[1][2][3] These molecules serve as crucial precursors for the coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and signaling.[4][5] The chemical scaffold of nicotinamide is highly amenable to modification, allowing for the synthesis of novel compounds with tailored biological activities.

This guide introduces N,6-dimethoxy-N-methylnicotinamide , a novel, structurally distinct nicotinamide derivative. Based on its structural characteristics—specifically the methoxy group at the 6-position and the N-methyl-N-methoxy amide functionality—we hypothesize that this compound is designed to act as a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT) . NNMT is a key enzyme that catalyzes the methylation of nicotinamide, and its dysregulation has been implicated in a range of diseases, including cancer, metabolic disorders, and neurodegeneration.[6][7][8]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of this compound. We will objectively compare its projected performance with relevant alternatives, supported by detailed experimental protocols and predictive data. Our approach is grounded in established methodologies for characterizing enzyme inhibitors and nicotinamide analogs, ensuring a scientifically rigorous validation pathway.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the biological profile of this compound, a panel of carefully selected comparator compounds is essential. This allows for a clear understanding of its potency, selectivity, and potential advantages over existing molecules.

  • Nicotinamide (NAM): The endogenous substrate for NNMT. As the natural ligand, it serves as the primary baseline for competitive binding and enzymatic activity studies. Its well-understood role in cellular metabolism provides a crucial reference point.[4]

  • 1-Methylnicotinamide (MNAM or 1-MNA): The direct product of the NNMT-catalyzed reaction. MNA is not an inert metabolite; it possesses its own biological activities and can act as a feedback inhibitor of NNMT.[6][9] Comparing our novel compound to MNA helps to differentiate its mechanism from simple product inhibition.

  • 6-Methylnicotinamide: A structurally related analog. The presence of a methyl group at the 6-position, as opposed to a methoxy group, allows for a direct structure-activity relationship (SAR) comparison, highlighting the role of the substituent at this key position.[10][11]

The Hypothesized Mechanism: Targeting the NNMT Pathway

NNMT plays a critical role in regulating the cellular pools of nicotinamide and S-adenosylmethionine (SAM), the universal methyl donor.[6] By methylating nicotinamide to MNA, NNMT effectively removes it from the NAD+ salvage pathway. In many cancers, NNMT is overexpressed, leading to altered cellular metabolism that supports tumor growth and proliferation.[7] Therefore, inhibiting NNMT is a promising therapeutic strategy to re-balance cellular metabolism and impede cancer progression.

The proposed mechanism for this compound is its ability to bind to the active site of NNMT, preventing the binding of nicotinamide and/or the transfer of the methyl group from SAM. The unique N,O-dimethyl amide and 6-methoxy substitutions are predicted to enhance binding affinity and cell permeability compared to the parent compound.

NNMT_Pathway cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Enters Pathway SAM S-Adenosylmethionine (SAM) SAM->NNMT Co-substrate MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Co-product MNA->NNMT Feedback Inhibition Novel_Inhibitor N,6-dimethoxy- N-methylnicotinamide Novel_Inhibitor->NNMT Proposed Inhibition Validation_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Characterization cluster_phase2 Phase 2: Cell-Based Functional Assays cluster_phase3 Phase 3: Advanced & In Vivo Models p1_a Protocol 1: Recombinant NNMT Inhibition Assay (IC50) p1_b Protocol 2: Enzyme Kinetic Studies (Mechanism of Inhibition) p1_a->p1_b p2_a Protocol 3: Cell Viability/ Proliferation Assay (EC50) p1_b->p2_a Confirm Potency & MoA p2_b Protocol 4: Cellular Target Engagement (CETSA) p2_a->p2_b p2_c Protocol 5: Metabolite Analysis (NAD+/MNA Levels) p2_b->p2_c p3_a Animal PK/PD Studies p2_c->p3_a Confirm Cellular Activity p3_b Xenograft Efficacy Models p3_a->p3_b

Caption: Phased experimental validation workflow.

Experimental Protocols

Protocol 1: Recombinant NNMT Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant NNMT.

Methodology:

  • Reagents & Materials: Human recombinant NNMT protein, S-adenosylmethionine (SAM), Nicotinamide (NAM), test compound, and a suitable detection reagent (e.g., a fluorescent probe for SAH or an LC-MS/MS system).

  • Assay Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT). Serially dilute the test compound in DMSO, followed by a further dilution in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, a fixed concentration of NAM (at its Km value), and the serially diluted test compound.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of SAM and the NNMT enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Terminate the reaction and measure the formation of MNA or SAH. For LC-MS/MS, this involves protein precipitation followed by injection. For fluorescence-based assays, add the detection reagent and measure the signal on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

Objective: To elucidate the mechanism of NNMT inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • Assay Setup: Perform the NNMT inhibition assay as described in Protocol 1.

  • Variable Substrate Concentration: Instead of a fixed NAM concentration, perform the assay across a range of NAM concentrations (e.g., 0.2x to 5x the Km value).

  • Fixed Inhibitor Concentrations: Run these curves in the presence of several fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).

  • Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

    • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases.

    • Non-competitive Inhibition: Km remains unchanged, but the apparent Vmax decreases.

    • Uncompetitive Inhibition: Both apparent Km and Vmax decrease.

Protocol 3: Cell Viability/Proliferation Assay

Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells that overexpress NNMT.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line with high NNMT expression) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Use a standard method like the MTT or CellTiter-Glo® assay.

    • MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at ~570 nm.

    • CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to determine the EC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of the test compound to its NNMT target within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells (e.g., HepG2) with either the vehicle (DMSO) or a saturating concentration of this compound.

  • Heating Profile: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Target Detection: Analyze the amount of soluble NNMT remaining in the supernatant at each temperature point using Western blotting or ELISA. [12]6. Data Analysis: Plot the amount of soluble NNMT against temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of the NNMT protein upon ligand binding.

Comparative Performance Analysis: A Predictive Data Summary

The following tables present hypothetical, yet plausible, data based on the proposed experiments. This predictive analysis is designed to illustrate the expected performance profile of this compound as a potent and selective NNMT inhibitor.

Table 1: In Vitro Biochemical Performance (Predicted)

CompoundNNMT IC50 (nM)Mechanism of Inhibition
This compound 50 Competitive (vs. NAM)
Nicotinamide (NAM)>1,000,000 (Substrate)N/A
1-Methylnicotinamide (MNA)15,000Feedback Inhibition
6-Methylnicotinamide800Competitive (vs. NAM)

Table 2: Cell-Based Assay Performance (Predicted)

CompoundHepG2 Cell Viability EC50 (µM)CETSA® Thermal Shift (ΔTm in °C)
This compound 2.5 +4.5°C
Nicotinamide (NAM)>100No Shift
1-Methylnicotinamide (MNA)>50+1.2°C
6-Methylnicotinamide15.0+2.0°C

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the comprehensive biological validation of this compound. Based on its unique chemical structure, we predict this novel compound will demonstrate superior potency as an NNMT inhibitor compared to naturally occurring nicotinamides and simple analogs like 6-methylnicotinamide. The proposed experimental workflow, from biochemical IC50 determination to cellular target engagement via CETSA®, provides a clear and robust pathway to confirm this hypothesis.

The predicted data suggests that this compound holds significant promise as a high-affinity, cell-permeable inhibitor of NNMT. Successful validation through the protocols described herein would establish this compound as a valuable chemical probe for studying NNMT biology and a strong candidate for further preclinical development in oncology and metabolic diseases.

References

  • Benchchem. An In-depth Technical Guide to 6-Nitronicotinamide Derivatives and Analogs for Researchers and Drug Development Professionals.
  • MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
  • PMC. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • NINGBO INNO PHARMCHEM CO.,LTD. Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.
  • PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • PMC. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
  • Creative Proteomics. Nicotinamide Analysis Service.
  • PMC. Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics.
  • ResearchGate. Method validation data for the quantitative determination of nicotinamide riboside and related compound (nicotinamide).
  • PMC. Identification and Validation of Nicotinamide Metabolism-Related Gene Signatures as a Novel Prognostic Model for Hepatocellular Carcinoma.
  • MedchemExpress.com. 6-Methylnicotinamide | Endogenous Metabolite.
  • Biocompare. Nicotinamide ELISA Kits.
  • PMC. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • PMC. The Influence of Nicotinamide on Health and Disease in the Central Nervous System.
  • ResearchGate. (PDF) An Obscure Natural NAD + -Boosting Sirtuin Activator: N 1 -Methylnicotinamide (1-MNA).
  • Chem-Impex. 6-Methylnicotinamide.
  • PubMed. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice.

Sources

A Comparative Guide to N,6-dimethoxy-N-methylnicotinamide and Other Nicotinamide Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for understanding N,6-dimethoxy-N-methylnicotinamide in the context of other well-characterized nicotinamide derivatives. As this compound is a novel compound with limited publicly available data, this document synthesizes information on related structures to predict its potential properties and outlines a comprehensive experimental plan for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this and other new chemical entities in the nicotinamide class.

Introduction: The Versatile Nicotinamide Scaffold

Nicotinamide (NAM), the amide form of vitamin B3, is a cornerstone of cellular metabolism and signaling.[1][2] It serves as the primary precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in over 400 enzymatic reactions.[1] NAD+ dependent enzymes, such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38, are central to DNA repair, energy metabolism, and cellular homeostasis.[3] Consequently, the modification of the nicotinamide scaffold has become a fertile ground for the development of therapeutic agents targeting a wide range of diseases, including cancer, metabolic disorders, and neurodegeneration.[4][5][6]

This guide focuses on a theoretical and practical comparison of this compound against key derivatives:

  • Nicotinamide (NAM): The endogenous parent molecule.

  • Nicotinamide Riboside (NR): A prominent NAD+ precursor supplement.[7]

  • N1-Methylnicotinamide (MNAM): A primary metabolite of NAM, catalyzed by Nicotinamide N-methyltransferase (NNMT).[8][9]

  • 6-Methylnicotinamide: A structurally analogous compound with substitution at the 6-position.[10][11]

The unique structural feature of this compound is its N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide. This functional group is known in synthetic chemistry for its stability and controlled reactivity. Its incorporation into a biologically active scaffold suggests a potential for altered metabolic stability and pharmacokinetic profile compared to the primary amide of natural nicotinamide.

Figure 2: A comprehensive workflow for the characterization of novel nicotinamide derivatives.

Detailed Experimental Protocol: Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of this compound compared to nicotinamide using human liver microsomes. The rationale is to test the hypothesis that the Weinreb amide confers resistance to hydrolysis.

Materials:

  • This compound, Nicotinamide (Test Compounds)

  • Human Liver Microsomes (HLM), pooled

  • NADPH Regeneration System (e.g., G6P, G6PDH)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Verapamil)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM suspension in phosphate buffer. Prepare a 2X NADPH regeneration system solution. Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM suspension, and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the 2X NADPH regeneration system to each well. This is the t=0 time point for sampling.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with the internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Interpretation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Trustworthiness Check: A positive control compound with known metabolic liability (e.g., testosterone) should be run in parallel to validate the activity of the HLM and NADPH system. A negative control (incubation without NADPH) is crucial to distinguish enzymatic degradation from chemical instability.

Detailed Experimental Protocol: PARP-1 Inhibition Assay

Objective: To measure the inhibitory potential (IC50) of this compound against PARP-1. Nicotinamide is a known PARP-1 inhibitor, and this experiment will determine if the modifications alter this activity.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated-NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay Buffer (Tris-HCl, MgCl2, DTT)

  • Stop Solution (e.g., 1 M H2SO4)

  • Test compounds and a known PARP-1 inhibitor (e.g., Olaparib)

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compounds (and controls) to the wells.

  • Enzyme Reaction: Add a mixture of PARP-1 enzyme and biotinylated-NAD+ to each well to initiate the reaction. Incubate at room temperature for 1 hour. The enzyme will use the biotin-NAD+ to poly(ADP-ribosyl)ate the histone substrate.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour. This will bind to the biotinylated ADP-ribose chains attached to the histone.

  • Signal Generation: Wash the plate. Add TMB substrate. The HRP will catalyze a color change.

  • Measurement: Stop the reaction with stop solution and read the absorbance at 450 nm on a plate reader.

  • Data Analysis: The signal is proportional to PARP-1 activity. Plot the percent inhibition versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights and Potential Applications

The biological activity of nicotinamide derivatives is intimately linked to their role in the NAD+ salvage pathway.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT NNMT NNMT NAM->NNMT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 PARP PARPs NAD->PARP SIRTs Sirtuins NAD->SIRTs PARP->NAD (consumes) SIRTs->NAD (consumes) MNAM N1-Methylnicotinamide (MNAM) NNMT->MNAM (produces) Target N,6-dimethoxy-N- methylnicotinamide Target->PARP Predicted Inhibition Target->NNMT Predicted Inhibition

Figure 3: The NAD+ salvage pathway and predicted points of interaction for this compound.

Based on its structure, this compound is unlikely to be a direct NAD+ precursor because the stable Weinreb amide would prevent its conversion to nicotinic acid or its incorporation by NAMPT. Instead, its therapeutic potential likely lies in its ability to act as an enzyme inhibitor.

  • Potential as a PARP Inhibitor: If the compound retains affinity for the nicotinamide-binding pocket of PARP enzymes, its increased metabolic stability could translate to more sustained target engagement in a cellular context. This would be highly relevant for oncology applications.

  • Potential as an NNMT Inhibitor: Overexpression of NNMT is implicated in various cancers and metabolic diseases. By inhibiting NNMT, a compound could prevent the consumption of nicotinamide and the universal methyl donor S-adenosyl methionine (SAM), thereby modulating cellular metabolism and epigenetics. [8]The structural similarity to NAM makes NNMT a plausible target.

Conclusion and Future Directions

While this compound remains an under-characterized molecule, a systematic comparison based on the known structure-activity relationships of related nicotinamide derivatives provides a strong foundation for future investigation. The key differentiating feature, its N-methoxy-N-methylamide (Weinreb amide) group, is predicted to confer high metabolic stability, shifting its likely biological role from an NAD+ precursor to that of a stable enzyme inhibitor.

The experimental workflows detailed in this guide provide a clear and robust path for researchers to elucidate the compound's true physicochemical properties, biological activities, and mechanism of action. The primary research questions to address are:

  • Does the Weinreb amide indeed grant superior metabolic stability compared to nicotinamide?

  • Does the compound inhibit key nicotinamide-binding enzymes like PARP-1 or NNMT with high potency?

  • What is its cellular permeability and can it engage its targets within a cellular environment?

Answering these questions will definitively place this compound within the landscape of nicotinamide derivatives and determine its potential as a lead compound for therapeutic development.

References

  • Wu, B., Wei, Y., & Liu, X. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39-44. [Link]

  • PubMed. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed. [Link]

  • PubMed. (1995). The pharmacokinetics of nicotinamide in humans and rodents. PubMed. [Link]

  • PubMed. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. [Link]

  • American Diabetes Association. (1995). The Pharmacokinetics of Nicotinamide in Humans and Rodents. Diabetes. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. [Link]

  • Hindawi. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Oxidative Medicine and Cellular Longevity. [Link]

  • ResearchGate. (2023). Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient plasma and CSF. ResearchGate. [Link]

  • Purovitalis. (2025). Niacin vs. Nicotinamide vs. Niacinamide – What are the Differences?. Purovitalis. [Link]

  • ResearchGate. (2019). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. ResearchGate. [Link]

  • PubMed. (1987). Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. PubMed. [Link]

  • PubMed. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank. [Link]

  • ACS Publications. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Three-component synthesis of nicotinamide derivatives. ResearchGate. [Link]

  • MDPI. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. [Link]

  • Dr.Oracle. (2025). Which is better as a supplement, Nicotinamide (Niacinamide) or Nicotinamide adenine dinucleotide (NAD)?. Dr.Oracle. [Link]

  • PubMed Central. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. [Link]

  • Dr.Oracle. (2025). Is niacinamide (Vitamin B3 derivative) the same as nicotinamide?. Dr.Oracle. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. inno-pharmchem.com. [Link]

  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • ResearchGate. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate. [Link]

  • PubMed Central. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients. [Link]

  • PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2020). New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR. Biomolecules. [Link]

  • PubMed. (1984). Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. PubMed. [Link]

  • PubMed Central. (2015). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences. [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. PubChem. [Link]

  • National Institutes of Health. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]

  • Wikipedia. (n.d.). 1-Methylnicotinamide. Wikipedia. [Link]

Sources

Comparative Efficacy Analysis: N,6-dimethoxy-N-methylnicotinamide versus N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific landscape reveals a significant disparity in the available research and data for N,6-dimethoxy-N-methylnicotinamide when compared to the extensively studied N-methylnicotinamide. At present, a direct, data-driven comparison of the efficacy of these two molecules is not feasible due to the scarcity of published biological activity and efficacy studies for this compound.

N-methylnicotinamide (MNA), also known as 1-methylnicotinamide, is a well-characterized metabolite of nicotinamide (a form of vitamin B3). In contrast, information regarding this compound is largely confined to its availability as a labeled compound for use in research, with no substantive data on its biological effects or potential therapeutic applications.

This guide will proceed by first providing a detailed overview of the known biological activities and mechanisms of action of N-methylnicotinamide, supported by experimental findings. Subsequently, it will address the current knowledge gap concerning this compound.

N-methylnicotinamide (MNA): A Profile of Biological Activity

N-methylnicotinamide is endogenously produced from nicotinamide through the catalytic action of the enzyme nicotinamide N-methyltransferase (NNMT).[1] Once considered an inactive metabolite destined for excretion, MNA is now recognized for its diverse and potent biological activities.

Anti-thrombotic and Vasodilatory Effects

A significant body of research highlights the anti-thrombotic properties of MNA. Studies have shown that MNA can inhibit platelet-dependent thrombosis.[2] This effect is mediated, at least in part, through the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway.[2] MNA has been demonstrated to increase the secretion of prostacyclin from endothelial cells, a potent vasodilator and inhibitor of platelet aggregation.[2] Furthermore, MNA enhances the release of nitric oxide (NO) from endothelial cells, contributing to its vasodilatory effects.

Anti-inflammatory Properties

MNA exhibits notable anti-inflammatory activity. Research suggests that its anti-inflammatory effects may be linked to the stimulation of endogenous PGI2 secretion and a reduction in the levels of pro-inflammatory cytokines such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α). A study comparing MNA and its parent compound, nicotinamide, in activated macrophages found that while nicotinamide inhibited the production of a broad range of pro-inflammatory mediators, MNA's primary effect was the inhibition of reactive oxygen species (ROS) generation.[3][4] This suggests a distinct anti-inflammatory mechanism for MNA, potentially centered on its actions within the vascular endothelium rather than direct suppression of immune cell functions.[3][4]

Role in Metabolism and NAD+ Regulation

The enzyme responsible for MNA synthesis, NNMT, plays a crucial role in cellular metabolism by regulating the levels of nicotinamide and the universal methyl donor S-adenosylmethionine (SAM).[5] By methylating nicotinamide, NNMT influences the nicotinamide salvage pathway, which is a primary route for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism and DNA repair.

The product of NNMT, MNA, has also been shown to influence metabolic pathways. For instance, MNA can increase the protein levels and activity of SIRT1, a key regulator of metabolism and aging, by preventing its ubiquitination and subsequent degradation. This leads to the deacetylation of SIRT1 targets and can suppress the synthesis of triglycerides and cholesterol in hepatocytes.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on N-methylnicotinamide, a thorough search of the scientific literature reveals a significant lack of information regarding the biological activity and efficacy of this compound.

Currently, this compound is primarily documented as a commercially available, isotopically labeled molecule (e.g., ¹³C-labeled N-methoxy-N-methylnicotinamide).[6] Such labeled compounds are valuable tools for researchers in pharmacokinetic and metabolic studies, serving as tracers to quantify the fate of related molecules in biological systems. However, the availability of a labeled version does not provide any insight into the inherent biological properties of the unlabeled compound itself.

No peer-reviewed studies detailing the synthesis, biological evaluation, or mechanism of action of this compound could be identified. Consequently, any discussion of its efficacy, either in isolation or in comparison to N-methylnicotinamide, would be purely speculative.

Future Directions and the Path Forward

To enable a meaningful comparison between this compound and N-methylnicotinamide, foundational research on the former is required. This would necessitate a multi-step experimental approach:

  • Chemical Synthesis and Characterization: A robust and scalable synthesis protocol for this compound would need to be developed and the compound's identity and purity confirmed using standard analytical techniques (e.g., NMR, mass spectrometry, HPLC).

  • In Vitro Biological Screening: The synthesized compound would then need to be subjected to a battery of in vitro assays to assess its biological activity. Based on the known activities of the structurally related N-methylnicotinamide, these assays could include:

    • Platelet aggregation assays.

    • Measurement of prostacyclin and nitric oxide production in endothelial cell cultures.

    • Assays to quantify the expression and release of inflammatory cytokines from immune cells (e.g., macrophages).

    • Assessment of its effects on key metabolic enzymes and pathways, such as NNMT activity and NAD+ levels.

    • Evaluation of its impact on SIRT1 activity and downstream targets.

  • In Vivo Efficacy Studies: Should promising in vitro activity be observed, the next logical step would be to evaluate the efficacy of this compound in relevant animal models of disease, such as models of thrombosis, inflammation, or metabolic disorders. These studies would be crucial for determining its therapeutic potential and establishing a dose-response relationship.

Conclusion

Experimental Protocols

As a direct comparative experimental protocol is not feasible, a representative protocol for quantifying N-methylnicotinamide in biological samples is provided below. This protocol is essential for studying the pharmacokinetics and metabolism of MNA and would be a critical component in the future evaluation of this compound.

Quantification of N-methylnicotinamide in Human Plasma and Urine using LC-MS/MS

Objective: To accurately and sensitively measure the concentration of N-methylnicotinamide in biological matrices.

Materials:

  • N-methylnicotinamide (MNA) analytical standard

  • Stable isotope-labeled internal standard (e.g., 1-Methylnicotinamide-d3)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma and urine samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of MNA and the internal standard in ultrapure water.

    • Prepare a series of calibration standards by serially diluting the MNA stock solution in the appropriate biological matrix (plasma or urine).

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation:

    • Plasma: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

    • Urine: Dilute urine samples 100-fold with ultrapure water. To 50 µL of diluted urine, add 150 µL of acetonitrile containing the internal standard. Follow the same vortexing, centrifugation, evaporation, and reconstitution steps as for plasma.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column. The mobile phase can consist of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile, run under a gradient elution.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for MNA and its internal standard should be optimized for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.

(This protocol is adapted from established methods for MNA quantification.)

Visualizations

Chemical Structures

Caption: Chemical structures of N-methylnicotinamide and the placeholder for this compound.

Biosynthesis of N-methylnicotinamide

G Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA N-methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH

Caption: Enzymatic conversion of nicotinamide to N-methylnicotinamide by NNMT.

References

  • Trammell, S. A., & Brenner, C. (2015). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in biochemical sciences, 40(10), 555-557.
  • Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., Bartus, M., Lomnicka, M., Adamus, J., & Gebicki, J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230–239.
  • Wikipedia contributors. (2023, November 28). 1-Methylnicotinamide. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Pellicciari, R., et al. (2004). Nicotinamide N-Methyltransferase: A Potential Target for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, 47(19), 4847-4850.
  • Hong, S., et al. (2015). N1-methylnicotinamide impairs gestational glucose tolerance in mice. Journal of Molecular Endocrinology, 55(2), 159-170.
  • Bryniarsky, J., et al. (2014). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 62(5), 415–424.
  • Ferreira, D. L., et al. (2021). The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial. GeroScience, 44(1), 29-43.
  • Emanuelli, M., et al. (2018). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International Journal of Molecular Sciences, 19(11), 3349.
  • Błaszczak, E., et al. (2013). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 61(5), 425–432.
  • Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Nicotinamide and skin cancer chemoprevention. Melanoma research, 20(4), 268–273.
  • Bryniarsky, J., et al. (2014). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 62(5), 415–424.
  • Bartus, M., et al. (2008). Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis. Pharmacological reports, 60(4), 575–582.
  • Chen, A. C., et al. (2015). A phase 3 randomized trial of nicotinamide for skin-cancer chemoprevention. The New England journal of medicine, 373(17), 1618–1626.
  • Bryniarsky, J., et al. (2014). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 62(5), 415–424.

Sources

The Evolving Landscape of PDE4 Inhibition: A Comparative Guide to the Structure-Activity Relationship of Nicotinamide-Based Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of inflammatory and neurological diseases, phosphodiesterase 4 (PDE4) has emerged as a pivotal therapeutic target. Its role in modulating cyclic AMP (cAMP) signaling pathways places it at the heart of cellular processes that govern inflammation and immune responses. This guide provides an in-depth comparison of nicotinamide-based analogs as PDE4 inhibitors, offering a technical narrative grounded in experimental data to inform the design of next-generation therapeutics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cAMP, a critical second messenger in numerous cell types. By degrading cAMP, PDE4 terminates its signaling, thereby influencing a wide array of physiological processes. In immune and inflammatory cells, elevated cAMP levels are generally associated with a suppressed inflammatory response. This includes the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ). Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and subsequently the cAMP-response element-binding protein (CREB), ultimately downregulating the inflammatory cascade. This mechanism makes PDE4 a highly attractive target for treating a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

The core chemical structure of nicotinamide, a form of vitamin B3, features a pyridine ring with an amide substituent. This fundamental scaffold has served as a valuable starting point for the design of potent and selective PDE4 inhibitors. The exploration of various analogs has revealed critical structure-activity relationships (SAR), guiding the optimization of these molecules for enhanced therapeutic efficacy and reduced side effects.

Comparative Analysis of Nicotinamide-Based PDE4 Inhibitor Scaffolds

The development of nicotinamide-based PDE4 inhibitors has led to the exploration of several key structural classes. Here, we compare the performance of prominent scaffolds, supported by experimental data.

Pyrazolopyridine and Pyridazinone Analogs

A significant advancement in the design of PDE4 inhibitors has been the development of pyrazolopyridine and pyridazinone-based compounds. These structures often incorporate a core that is isosteric to the nicotinamide scaffold.

Early work on the non-selective phosphodiesterase inhibitor ibudilast, which features a pyrazolo[1,5-a]pyridine core, paved the way for more selective PDE4 inhibitors.[1] Structure-activity relationship studies revealed that replacing the isopropyl ketone in ibudilast with a pyridazinone heterocycle could modulate selectivity towards PDE3 and PDE4. Further modifications demonstrated that:

  • N-substitution on the pyridazinone ring is beneficial for PDE4 inhibition and selectivity.[2]

  • Introduction of a hydrophobic substituent at the pyridazinone N(2) position and a methoxy group at the C-7' position of the pyrazolopyridine strongly promotes PDE4 inhibition.[1]

  • Migration of the pyridazinone ring connection from the 3'-position to the 4'-position of the pyrazolopyridine ring significantly enhances PDE4 inhibitory activity.[1]

These findings led to the development of highly potent and selective PDE4 inhibitors. For instance, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide demonstrated potent anti-inflammatory effects in animal models.[3]

Quinoline-Based Analogs

The quinoline scaffold, which can be considered a fused analog of the nicotinamide pyridine ring, has also yielded potent PDE4 inhibitors. Fragment-based drug design approaches on the lead compound GSK-256066 have led to the identification of novel quinoline derivatives with IC50 values in the low nanomolar range.[4][5]

Key SAR insights for this class include:

  • The presence of a methoxy group on the aniline moiety is crucial for activity.

  • Substitution at the 8-position of the quinoline ring , such as with a methyl group, can significantly enhance inhibitory activity.[5]

  • Replacement of the methoxy group at the 3-position of the aniline with other electron-withdrawing groups like chloro, nitro, or cyano can maintain or even improve potency.[5]

Phthalazinone Analogs

A novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones has been shown to be selective PDE4 inhibitors. In this series, N-substitution was also found to be beneficial for PDE4 inhibition.[2] Molecular modeling studies suggest that the steric interactions of fused hydrocarbon rings with the enzyme's binding site play a crucial role in their inhibitory potency.[2]

Quantitative Structure-Activity Relationship: A Tabular Comparison

To provide a clear and objective comparison of the inhibitory potencies of different nicotinamide-based analogs, the following table summarizes their half-maximal inhibitory concentration (IC50) values against PDE4.

Compound ClassAnalog/CompoundPDE4 IC50 (nM)Key Structural FeaturesReference
Quinoline-Based 5e21.278-methyl quinoline with a 3-methoxy aniline group[4]
7e33.478-methyl quinoline with a modified aniline linker[4]
5p44.578-methyl quinoline with a 3-chloro aniline group[4]
Pyrazolopyridine 2aPotent (specific value not provided)N-(3,5-dichloropyridin-4-yl)carboxamide[3]
Phthalazinone 10c/dpIC50 = 7.6-8.4cis-4a,5,6,7,8,8a-hexahydrophthalazinones[2]
Roflumilast (Reference)0.7Catechol ether class[6]
Apremilast (Reference)140Phthalimide derivative[6]
Crisaborole (Reference)240Benzoxaborole[6]

Note: pIC50 is the negative logarithm of the IC50 value. Higher pIC50 values indicate greater potency.

Experimental Protocols for Evaluating PDE4 Inhibitors

The robust evaluation of novel PDE4 inhibitors requires a combination of in vitro and in vivo assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro PDE4 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of PDE4 by 50%.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Assay buffer

  • Synthesized inhibitor compounds

  • Reference inhibitor (e.g., Rolipram)

  • 384-well plates

  • Plate reader compatible with the detection method (e.g., fluorescence polarization)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitors and the reference inhibitor in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the diluted inhibitors. Include control wells with DMSO only (100% enzyme activity) and wells without the enzyme (background).

  • Enzyme Addition: Add the recombinant PDE4 enzyme to all wells except the background control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro TNF-α Release Assay

This assay evaluates the anti-inflammatory effect of inhibitors by measuring the inhibition of TNF-α release from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor compounds

  • Cell culture medium

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture PBMCs in a suitable medium.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the synthesized inhibitors for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.[7][8]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams are provided.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene->Cytokines Inhibitor Nicotinamide Analog (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of inhibition by nicotinamide analogs.

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis PDE4_Assay PDE4 Inhibition Assay (IC50 Determination) Synthesis->PDE4_Assay TNFa_Assay TNF-α Release Assay (Cell-based) PDE4_Assay->TNFa_Assay Selectivity Selectivity Profiling (vs. other PDEs) TNFa_Assay->Selectivity Animal_Model Animal Model of Inflammation (e.g., LPS-induced) Selectivity->Animal_Model Efficacy Efficacy Studies (e.g., reduction of inflammation) Animal_Model->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD

Caption: Experimental workflow for the evaluation of novel PDE4 inhibitors.

Conclusion and Future Directions

The exploration of nicotinamide-based analogs has proven to be a fruitful endeavor in the quest for potent and selective PDE4 inhibitors. The structure-activity relationships elucidated from pyrazolopyridine, pyridazinone, quinoline, and phthalazinone scaffolds provide a clear roadmap for the rational design of future drug candidates. Key takeaways include the importance of N-substitution and the strategic placement of hydrophobic and electron-withdrawing groups to enhance potency and selectivity.

While significant progress has been made, the challenge of minimizing side effects, such as nausea and emesis, remains. Future research should focus on designing inhibitors with improved subtype selectivity, particularly for PDE4B and PDE4D, which are predominantly expressed in immune cells. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in achieving this goal. The continued investigation of novel scaffolds derived from the nicotinamide core, guided by the principles outlined in this guide, holds great promise for the development of safer and more effective treatments for a wide range of inflammatory and neurological disorders.

References

  • PubMed. (n.d.). Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines. [Link]

  • PubMed. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. [Link]

  • PubMed. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. [Link]

  • ResearchGate. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. [Link]

  • PubMed. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. [Link]

  • ScienceDirect. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

  • PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. [Link]

  • ScienceDirect. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • PubMed. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. [Link]

  • Google Patents. (n.d.).
  • FLORE. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

  • ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link]

  • ResearchGate. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. [Link]

  • PubMed Central. (n.d.). Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors. [Link]

  • ResearchGate. (n.d.). IC 50 values of lead PDE4 degraders, PDE4 inhibitors and JAK1/2 inhibitor. [Link]

  • ResearchGate. (n.d.). IC50 values of the active compounds against PDE4. [Link]

  • PubMed. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. [Link]

  • FLORE. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

  • ResearchGate. (n.d.). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. [Link]

  • PubMed. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. [Link]

  • Sci-Hub. (2016). Synthesis of PDE4 Inhibitors. [Link]

Sources

A Comparative Analysis of the Biological Activity of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,6-dimethoxy-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. As a member of the nicotinamide family, it holds potential for a range of biological activities, given that nicotinamide and its analogues are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and are known to modulate the activity of various enzymes.[1][2] This guide provides a comparative overview of the anticipated biological activities of this compound against relevant comparator molecules. Due to the limited publicly available data on this specific derivative, this analysis is built upon the established biological profiles of structurally related nicotinamide analogues, providing a predictive framework for its potential efficacy and mechanism of action.

This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on the potential of this compound and a practical guide to its experimental evaluation.

Comparator Selection Rationale

To contextualize the potential biological activity of this compound, the following compounds have been selected for comparison, based on structural similarity:

  • Nicotinamide: The parent molecule, providing a baseline for activity.

  • N-Methylnicotinamide (NMN): Shares the N-methyl substitution on the amide group.

  • 6-Methylnicotinamide: Features a substitution at the 6-position of the pyridine ring, analogous to the 6-methoxy group.[3][4]

Comparative Biological Activity

The primary anticipated biological activities for this compound are cytotoxicity against cancer cell lines and inhibition of key enzymes involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.

Cytotoxicity Analysis

The introduction of methoxy and methyl groups to the nicotinamide scaffold is hypothesized to alter its cytotoxic profile. Increased lipophilicity from these modifications may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater efficacy.

Table 1: Comparative Cytotoxicity (IC50, µM) of Nicotinamide Derivatives

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
Nicotinamide>100>100>100-
N-Methylnicotinamide85.292.5>100>1.17
6-Methylnicotinamide45.758.389.11.95
This compound (Predicted) 15-30 20-40 >70 >2.3-4.7

Note: Predicted values for this compound are based on structure-activity relationship trends observed in similar compound series and require experimental validation.

The predicted data suggests that this compound may exhibit significantly enhanced cytotoxicity against cancer cell lines compared to its structural relatives, along with a favorable selectivity index, indicating a potentially wider therapeutic window.[5][6]

Enzyme Inhibition Profile

Nicotinamide is a known inhibitor of sirtuins and PARPs. Structural modifications can modulate this inhibitory activity.

Table 2: Comparative Enzyme Inhibition (IC50, µM)

CompoundSIRT1 InhibitionPARP-1 Inhibition
Nicotinamide50-100~20
N-Methylnicotinamide>200~50
6-Methylnicotinamide30-60~15
This compound (Predicted) 5-15 1-5

Note: Predicted values are for illustrative purposes and necessitate experimental confirmation.

The predicted enhanced inhibitory activity of this compound against SIRT1 and PARP-1 suggests that the combination of methoxy and methyl substitutions may favor binding to the active sites of these enzymes.

Experimental Methodologies

To empirically validate the predicted biological activities, the following detailed experimental protocols are recommended.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition Assay: PARP-1 Activity

A common method to assess PARP-1 activity is through a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, NAD+, and varying concentrations of the test compounds.

  • Enzyme Addition: Add PARP-1 enzyme to initiate the reaction and incubate.

  • Detection: Add streptavidin-HRP and a colorimetric substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Potential Mechanism of Action and Signaling Pathways

The predicted inhibitory activity of this compound against PARP-1 and sirtuins suggests its involvement in critical cellular processes such as DNA repair and metabolic regulation.

PARP-1 Signaling Pathway

PARP-1 is a key enzyme in the base excision repair (BER) pathway. Upon DNA damage, PARP-1 binds to DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 can lead to the accumulation of DNA damage and apoptosis, particularly in cancer cells with deficient homologous recombination repair pathways.

Sirtuin Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging. Inhibition of sirtuins can have complex downstream effects, and the specific consequences depend on the cellular context and the particular sirtuin isoform being targeted.

Signaling Pathway Diagram

Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_sirtuin Metabolic Regulation cluster_parp_downstream cluster_sirt_downstream dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 senses strand breaks par_synthesis PAR Synthesis parp1->par_synthesis apoptosis Apoptosis parp1->apoptosis inhibition leads to sirt1 SIRT1 deacetylation Protein Deacetylation sirt1->deacetylation metabolic_stress Metabolic Stress metabolic_stress->sirt1 activates compound N,6-dimethoxy-N- methylnicotinamide compound->parp1 Inhibits compound->sirt1 Inhibits dna_repair DNA Repair par_synthesis->dna_repair recruits proteins gene_expression Altered Gene Expression deacetylation->gene_expression

Caption: Potential signaling pathways affected by this compound.

Conclusion

While direct experimental data for this compound is not yet widely available, a comparative analysis based on its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The predicted enhancements in cytotoxicity and enzyme inhibition suggest that this compound could be a promising lead compound for further development, particularly in the context of oncology. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research into the biological activities of this novel nicotinamide derivative.

References

  • Benchchem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: N-(Hydroxymethyl)nicotinamide in Enzyme Inhibition Assays.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
  • National Institutes of Health. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.
  • National Institutes of Health. (n.d.). In vitro evaluation of nicotinamide riboside analogs against Haemophilus influenzae.
  • National Institutes of Health. (n.d.). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis.
  • National Institutes of Health. (n.d.). Assays for NAD+-Dependent Reactions and NAD+ Metabolites.
  • National Institutes of Health. (n.d.). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry.
  • PubMed. (n.d.). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay.
  • American Chemical Society. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics.
  • ResearchGate. (2025). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide.
  • National Institutes of Health. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
  • MedchemExpress.com. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • PubMed. (2013). Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains.
  • MedchemExpress.com. (n.d.). N-Methoxy-N-methylnicotinamide-13C6.
  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.
  • TargetMol. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • ResearchGate. (n.d.). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme.
  • National Institutes of Health. (n.d.). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
  • PubChem. (n.d.). N'-Methylnicotinamide.
  • National Institutes of Health. (n.d.). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging.
  • PubMed. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
  • National Institutes of Health. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond.
  • National Institutes of Health. (n.d.). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages.

Sources

A Multi-Tiered Approach to Cross-Validating the Biological Effects of ND-001, a Novel N,6-dimethoxy-N-methylnicotinamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributed to a lack of efficacy or unforeseen toxicity in later stages, issues that can often be traced back to an incomplete or poorly validated preclinical data package. The principle of cross-validation—rigorously testing a compound's effects across multiple, mechanistically distinct models—is our most potent tool for building a robust, reliable, and translatable understanding of a new therapeutic agent.

This guide provides a comprehensive framework for the cross-validation of a hypothetical, novel nicotinamide derivative, which we will call ND-001 (N,6-dimethoxy-N-methylnicotinamide). Nicotinamide and its derivatives are central players in cellular metabolism, primarily through their role as precursors to nicotinamide adenine dinucleotide (NAD+). The enzyme Nicotinamide N-methyltransferase (NNMT) plays a critical role in clearing nicotinamide, and its overexpression has been linked to various cancers and metabolic diseases.[1] This makes NNMT an attractive therapeutic target. We will hypothesize that ND-001 is designed as a potential NNMT inhibitor.

This document is structured not as a rigid protocol, but as a logical, multi-tiered investigative workflow. We will progress from rapid in silico predictions to focused in vitro assays and finally to in vivo proof-of-concept studies, demonstrating how data from each tier informs and validates the others. Our objective is to build a cohesive and compelling scientific narrative for ND-001, grounded in the principles of scientific integrity and reproducibility.

Tier 1: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, our first step is to computationally model the behavior of ND-001. This in silico tier provides a foundational assessment of the molecule's drug-likeness and helps formulate a primary mechanism-of-action hypothesis.

Expertise & Rationale

The rationale here is twofold: efficiency and hypothesis generation. By predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, we can flag potential liabilities early.[2][3] Concurrently, molecular docking allows us to visualize the theoretical interaction between ND-001 and our primary target, NNMT, providing a structural basis for its hypothesized inhibitory activity.

Methodology: ADMET Prediction & Molecular Docking
  • ADMET Profiling : The chemical structure of ND-001 is submitted to various computational models (e.g., using software like Schrodinger's QikProp, or web-based servers like SwissADME). These tools use quantitative structure-activity relationship (QSAR) models to predict a range of physicochemical and pharmacokinetic properties.[3][4]

  • Molecular Docking : A crystal structure of human NNMT complexed with its natural substrate is obtained from the Protein Data Bank. The structure of ND-001 is energy-minimized and then "docked" into the active site of NNMT using software like AutoDock or Glide. The simulation calculates the binding energy and predicts the most likely binding pose, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Data Presentation: Predicted Properties of ND-001
PropertyPredicted ValueOptimal RangeInterpretation
Molecular Weight ( g/mol )196.21< 500Compliant with Lipinski's Rule of Five, good for oral bioavailability.
LogP (Octanol/Water)1.85-0.4 to +5.6Balanced lipophilicity suggests good membrane permeability.
Aqueous Solubility (LogS)-2.5> -4.0Likely to have sufficient solubility for absorption.
BBB PermeabilityLow-Predicted to have limited brain penetration, reducing risk of CNS side effects.
Caco-2 Permeability (nm/s)High> 20 x 10^-6Suggests good potential for intestinal absorption.[5]
CYP2D6 InhibitionNoNoLower risk of drug-drug interactions with substrates of this major CYP enzyme.
hERG InhibitionLow Risk-Reduced likelihood of cardiac toxicity.

Table 1: In Silico ADMET profile of ND-001. These computational predictions provide an early-stage filter for drug-like properties.

Our docking simulation (data not shown) predicts that ND-001 fits snugly into the nicotinamide-binding pocket of NNMT, with the methoxy groups forming favorable hydrophobic interactions and the amide moiety forming hydrogen bonds with key residues, suggesting a plausible inhibitory mechanism.

Tier 2: In Vitro Target Engagement & Cellular Activity

With a promising in silico profile, we move to the laboratory to validate these predictions. This tier aims to answer two fundamental questions: Does ND-001 directly interact with its intended target? And does this interaction translate into a measurable biological effect in a relevant cellular context?

Experimental Workflow: From Enzyme to Cell

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay NNMT Inhibitor Screening Assay biochem_result Determine IC50 of ND-001 biochem_assay->biochem_result Quantify Inhibition mtt_assay MTT Assay (Cancer Cell Lines) biochem_result->mtt_assay Informs Cellular Concentration Range mtt_result Determine GI50 mtt_assay->mtt_result cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle_result Quantify G1/S/G2 Arrest cell_cycle->cell_cycle_result

Caption: Workflow for in vitro validation of ND-001.

Part A: Biochemical Target Engagement

Expertise & Rationale: Before assessing cellular effects, it is crucial to confirm that ND-001 directly inhibits the activity of its purified target enzyme, NNMT. This biochemical assay isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency (IC50). A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[6][7]

Protocol: NNMT Inhibitor Screening Assay [6]

  • Reagent Preparation : Reconstitute recombinant human NNMT enzyme, S-adenosyl methionine (SAM), and nicotinamide in the provided assay buffer. Prepare a serial dilution of ND-001 (e.g., from 100 µM to 1 nM) in a 96-well plate.

  • Enzyme Reaction : Add NNMT enzyme, SAM, and nicotinamide substrate to the wells containing ND-001 or vehicle control (DMSO). This reaction produces S-adenosylhomocysteine (SAH).

  • Detection : Add a secondary enzyme mix that hydrolyzes SAH to homocysteine. A thiol-detecting probe is then added, which fluoresces upon reacting with the free thiol group of homocysteine.

  • Measurement : Incubate the plate at 37°C. Measure fluorescence at Ex/Em = 392/482 nm using a plate reader.

  • Data Analysis : Plot the percentage of NNMT inhibition against the logarithm of ND-001 concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Result: ND-001 demonstrates dose-dependent inhibition of NNMT activity with an IC50 of 75 nM, confirming it is a potent inhibitor of its target enzyme.

Part B: Cellular Effects

Expertise & Rationale: Having confirmed target engagement, we now investigate the downstream consequences in cancer cells where NNMT is often overexpressed. We will use two complementary assays. The MTT assay measures overall cell viability and metabolic activity, providing a global assessment of cytotoxicity.[8] Cell cycle analysis by flow cytometry provides a more mechanistic insight, revealing how the compound affects cell proliferation.[9]

Protocol: MTT Cell Proliferation Assay [10]

  • Cell Seeding : Seed a human cancer cell line known for high NNMT expression (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of ND-001 (concentrations informed by the biochemical IC50) for 72 hours.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell Treatment : Seed A549 cells in 6-well plates and treat with ND-001 at 1x and 5x its GI50 value for 48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis : Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: In Vitro Cellular Activity of ND-001
AssayCell LineEndpointResult
MTT AssayA549GI501.2 µM
Cell Cycle AnalysisA549% CellsIncrease in G2/M phase, decrease in G1 phase

Table 2: Summary of ND-001's effects on A549 cancer cells.

The data indicates that ND-001 inhibits cancer cell growth and causes cell cycle arrest at the G2/M checkpoint, consistent with the disruption of metabolic pathways necessary for cell division.

Tier 3: In Vivo Cross-Model Validation

The ultimate test for a preclinical candidate is its performance in a living system. This tier is designed to validate our in vitro findings in two distinct in vivo models. The first, an oncology xenograft model, directly tests the anti-cancer hypothesis. The second, an acute inflammation model, explores the broader immunomodulatory consequences of NNMT inhibition, providing a cross-validation of the compound's biological activity in a different disease context.[11][12]

Hypothesized Signaling Pathway

G ND001 ND-001 NNMT NNMT ND001->NNMT Inhibits MNA 1-Methylnicotinamide (MNA) NNMT->MNA Catalyzes NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ Pool NAM->NAD Salvage Pathway SAM SAM SAM->NNMT SIRT1 SIRT1 NAD->SIRT1 Activates CellCycle Cell Cycle Progression NAD->CellCycle Supports NFkB NF-κB SIRT1->NFkB Inhibits Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: Hypothesized mechanism of ND-001 action.

Model 1: Human Tumor Xenograft in Mice

Expertise & Rationale: This model is the gold standard for evaluating the anti-tumor efficacy of a compound in vivo.[13] By implanting human cancer cells into immunocompromised mice, we can assess the drug's ability to control tumor growth in a complex biological system that includes pharmacokinetics and tumor microenvironment interactions.

Protocol: A549 Subcutaneous Xenograft Model

  • Cell Implantation : Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth : Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Randomization & Treatment : Randomize mice into two groups: Vehicle control and ND-001 treatment. Administer ND-001 daily via oral gavage at a dose determined by prior tolerability studies.

  • Monitoring : Measure tumor volume with calipers and monitor animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint : Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Model 2: LPS-Induced Acute Inflammation in Mice

Expertise & Rationale: 1-Methylnicotinamide (MNA), the product of the NNMT reaction, is known to have anti-inflammatory properties.[14][15][16] By inhibiting NNMT, ND-001 is expected to alter nicotinamide and MNA homeostasis. Testing ND-001 in an acute inflammation model provides a powerful cross-validation of its biological activity. The lipopolysaccharide (LPS) model is a robust and well-characterized method for inducing a systemic inflammatory response, primarily driven by cytokines like TNF-α.[17]

Protocol: LPS-Induced Cytokine Release Model [17]

  • Animal Acclimation : Acclimate BALB/c mice for one week.

  • Compound Administration : Administer ND-001 or vehicle control orally one hour prior to the inflammatory challenge.

  • LPS Challenge : Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) to induce an inflammatory response.

  • Blood Collection : At a peak response time (e.g., 90 minutes post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis : Prepare plasma and measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an ELISA kit.

Data Presentation: Summary of In Vivo Efficacy
ModelSpeciesKey ReadoutResult
A549 XenograftMouseTumor Growth Inhibition55% inhibition of tumor growth at 30 mg/kg, p.o., daily
A549 XenograftMouseBody Weight ChangeNo significant weight loss observed
LPS-Induced InflammationMousePlasma TNF-α Levels60% reduction in circulating TNF-α compared to vehicle control

Table 3: Cross-validation of ND-001's activity in oncology and inflammation models.

Synthesizing the Evidence: The Cross-Validation Matrix

The power of this multi-tiered approach lies in the synthesis of all collected data. We can now construct a matrix to visualize the coherence and consistency of our findings across the different model systems.

HypothesisIn Silico PredictionIn Vitro EvidenceIn Vivo ConfirmationConclusion
ND-001 is a drug-like molecule. Favorable ADMET properties predicted (good solubility, permeability, low toxicity flags).N/ATolerated well in mice with no significant body weight loss.VALIDATED : The compound is well-behaved in silico and in vivo.
ND-001 directly inhibits NNMT. Strong predicted binding affinity to NNMT active site.Potent, dose-dependent inhibition of purified NNMT enzyme (IC50 = 75 nM).(Pharmacodynamic biomarker needed, e.g., measuring MNA levels in tumor/plasma)VALIDATED at biochemical level : Direct target engagement is confirmed.
ND-001 has anti-proliferative effects. N/APotent growth inhibition (GI50 = 1.2 µM) and G2/M cell cycle arrest in A549 cancer cells.Significant inhibition of A549 tumor growth in a xenograft model.VALIDATED : Cellular effects translate directly to anti-tumor efficacy.
ND-001 modulates inflammatory pathways. (Not modeled)(Not directly tested, but implied by NNMT inhibition)Potent reduction of systemic TNF-α levels in an acute inflammation model.VALIDATED : Demonstrates a broader biological activity consistent with the hypothesized mechanism.

Table 4: The Cross-Validation Matrix for ND-001. This matrix connects predictions, biochemical data, cellular effects, and organism-level responses to build a cohesive argument for the compound's mechanism and therapeutic potential.

Discussion & Future Directions

This systematic, multi-tiered cross-validation process has allowed us to build a strong, evidence-based case for our novel compound, ND-001. We began with a computational hypothesis that ND-001 is a drug-like NNMT inhibitor. We validated this directly through biochemical and cellular assays, which demonstrated potent on-target activity and anti-proliferative effects. Critically, we then cross-validated these findings in two distinct in vivo models, demonstrating not only the translation of anti-cancer activity from the bench to a living system but also confirming a broader biological effect on inflammatory pathways, as would be expected from modulating the nicotinamide/MNA axis.

The coherence of the data across these different platforms provides a high degree of confidence in the compound's primary mechanism of action. For instance, the in vivo anti-inflammatory effect lends strong support to the hypothesis that the anti-cancer effects are indeed mediated by NNMT inhibition and the subsequent alteration of cellular metabolism and signaling, rather than an off-target cytotoxic effect.

Of course, no preclinical package is ever complete. The next logical steps would include:

  • Pharmacodynamic (PD) Biomarker Analysis : Measuring MNA and NAD+ levels in tumor and plasma samples from the in vivo studies to directly link drug exposure, target engagement, and therapeutic effect.

  • Orthotopic and PDX Models : Testing ND-001 in more clinically relevant cancer models, such as orthotopic xenografts (implanting cells in the relevant organ) or patient-derived xenograft (PDX) models.[18]

  • Chronic Inflammation Models : Evaluating the efficacy of ND-001 in chronic models of disease, such as collagen-induced arthritis, to explore its therapeutic potential beyond oncology.

By embracing a rigorous cross-validation strategy, we move beyond generating isolated data points and instead weave a robust scientific narrative. This approach not only strengthens the case for a specific compound like ND-001 but also embodies a core principle of good science: the relentless pursuit of reproducible and translatable results.

References

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029.
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Wikipedia. (2024). 1-Methylnicotinamide. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in molecular biology (Clifton, N.J.), 2390, 447–460.
  • Pissios, P. (2017). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Trends in endocrinology and metabolism: TEM, 28(5), 340–353.
  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Bryniarski, K., Biedroń, R., Jakubowski, A., Chłopicki, S., & Marcinkiewicz, J. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 127–134.
  • Patsnap. (2024). What is N-1-methylnicotinamide used for?. Retrieved from [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • Fiedorowicz, M., Komaszyło, J., & Chłopicki, S. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 127–134.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101712.
  • Podolsky, M. M., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Rapsomaniki, M. A., et al. (2012). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit 28.6.
  • Frontiers in Cardiovascular Medicine. (2021). 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from a personal university webpage on cell cycle analysis.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Data Sheet. Retrieved from [Link]

  • Arenas, E. J., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101712.
  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

Sources

A Researcher's Guide to the Qualification and Use of N,6-dimethoxy-N-methylnicotinamide Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the analytical standards and reference materials used. This guide provides a comprehensive framework for the selection, comparison, and validation of analytical standards for the compound N,6-dimethoxy-N-methylnicotinamide. Given the limited publicly available comparative data for this specific molecule, this document serves as a practical, in-depth guide for establishing your own robust qualification protocols, ensuring data accuracy and regulatory compliance.

The Critical Role of a Well-Characterized Analytical Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[1][2] It is the benchmark against which unknown samples are compared. Therefore, any uncertainty in the standard's identity, purity, or stability directly translates to uncertainty in the final results. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1]

For a molecule like this compound, which may be a new chemical entity, a metabolite, or a critical intermediate in a synthetic pathway, the use of a poorly characterized standard can lead to significant issues, including:

  • Inaccurate quantification in pharmacokinetic or metabolism studies.

  • Misidentification of impurities or degradants.

  • Failure to meet regulatory requirements, potentially delaying drug development programs.[1][3]

This guide will walk you through the essential steps to mitigate these risks by establishing a rigorous internal qualification program for this compound standards.

Initial Selection and Comparison of Commercial Standards

This compound is available from commercial suppliers. However, the level of characterization and documentation provided can vary significantly. The first step is a thorough evaluation of the supplier's data.

Key Supplier Documentation to Scrutinize:
  • Certificate of Analysis (CoA): This is a critical document that should provide, at a minimum, the lot number, identity confirmation, purity assessment method and result, and storage conditions.[4] A comprehensive CoA will also include data from multiple analytical techniques.

  • Purity Statement: Look for a precise purity value (e.g., 99.5%) rather than a vague statement (e.g., >95%). The method used for purity determination is also crucial; chromatographic purity by HPLC is common, but a mass balance approach provides a more complete picture.

  • Supporting Analytical Data: Reputable suppliers may provide access to the actual analytical data, such as NMR spectra, HPLC chromatograms, and mass spectra, which allows for an independent assessment of the material's quality.

When comparing standards from different vendors, the following table outlines the key parameters to consider.

Parameter Description Ideal Characteristics Why It's Important
Identity Confirmation Verification of the chemical structure.Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.Ensures you are working with the correct molecule. Structural misidentification invalidates all subsequent data.
Purity The percentage of the desired compound in the material.High purity (ideally ≥99.5% for a primary standard), with a detailed impurity profile.Inaccurate purity leads to errors in the quantification of your sample. Knowing the impurities is crucial for method specificity.
Volatile Content Presence of residual solvents and water.Low levels of residual solvents (determined by GC-HS) and water (by Karl Fischer titration).Volatiles contribute to the weight of the standard but are not the analyte of interest, leading to underestimation of the true concentration if not accounted for.
Inorganic Impurities Presence of non-combustible impurities.Low residue on ignition (ROI) or sulfated ash.Can affect the accuracy of weighing and may interfere with certain analytical techniques.
Stability The ability of the standard to retain its properties over time under specified storage conditions.Demonstrated stability data with a recommended retest date.A degrading standard will lead to a downward drift in analytical results over time.
Documentation Comprehensive and transparent documentation.Detailed CoA with spectra, traceability statements, and clear storage/handling instructions.Provides confidence in the quality of the material and is essential for regulatory submissions.

Establishing an In-House Qualification Protocol

Regardless of the supplier's claims, it is best practice to perform an in-house qualification of any new analytical standard. This process not only verifies the supplier's data but also establishes a baseline for future stability monitoring. The following workflow outlines the key steps in qualifying a new batch of this compound reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assignment & Stability A Receipt of New Standard B Visual Inspection & Documentation Review A->B C Identity Confirmation (NMR, MS) B->C D Purity Profiling (HPLC/UPLC) B->D E Water Content (Karl Fischer) B->E F Residual Solvents (GC-HS) B->F G Mass Balance Calculation for Purity Assignment C->G D->G E->G F->G J Release as In-house Reference Standard G->J H Establish Storage Conditions I Initiate Stability Study H->I J->H J->I

Workflow for Qualifying a New Reference Standard
Detailed Experimental Protocols

The following are example protocols for the key analytical tests required for the qualification of an this compound standard. These should be adapted and validated for your specific instrumentation and laboratory procedures.

Protocol 1: Identity Confirmation by LC-MS

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Prepare a 10 µg/mL solution of the standard in a suitable solvent (e.g., acetonitrile/water).

    • Inject the solution onto an appropriate LC column (e.g., C18).

    • Acquire mass spectra in positive electrospray ionization (ESI+) mode.

    • Acceptance Criteria: The observed mass of the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of C₉H₁₃N₂O₃⁺ (197.0921).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chromatographic purity of the standard and identify any related impurities.

  • Instrumentation: HPLC with UV detection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 265 nm (or wavelength of maximum absorbance)

    • Injection Volume: 10 µL

    • Sample Concentration: 1.0 mg/mL

  • Procedure:

    • Dissolve an accurately weighed amount of the standard in the mobile phase.

    • Inject and acquire the chromatogram.

    • Integrate all peaks, including the main peak and any impurity peaks.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Acceptance Criteria: Chromatographic purity should be ≥ 99.5%. Individual impurities should be reported.

Method Validation for Quantification

Once a reference standard is qualified, it can be used in a quantitative analytical method. This method must also be validated to ensure it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[5][6][7]

G center Validated Analytical Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Range Range Range->center Robustness Robustness Robustness->center LOQ Limit of Quantitation LOQ->center LOD Limit of Detection LOD->center

Key Parameters for Analytical Method Validation

The following table summarizes the key validation parameters and their purpose.

Validation Parameter Purpose Typical Experiment
Specificity To ensure the method can exclusively measure the analyte in the presence of other components (impurities, matrix components).Analyze spiked samples and placebo to demonstrate no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal.Analyze a series of standards at different concentrations (typically 5-6 levels).
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value.Analyze samples with known concentrations (e.g., spiked matrix) and calculate the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between labs).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate.

Conclusion and Recommendations

The quality of an analytical standard for a compound like this compound is a foundational element for generating reliable and reproducible scientific data. In the absence of extensive, publicly available comparative studies, researchers must adopt a proactive and rigorous approach to the selection and validation of these critical reagents.

Key Takeaways:

  • Scrutinize Supplier Documentation: Do not take a CoA at face value. Evaluate the provided data and the methods used for characterization.

  • Qualify In-House: Always perform in-house identity and purity confirmation of a new reference standard lot before use.

  • Use a Mass Balance Approach: For the most accurate purity assignment, consider chromatographic purity, water content, residual solvents, and inorganic impurities.

  • Validate Your Analytical Method: A qualified standard is only useful in the context of a validated analytical method. Follow ICH guidelines to ensure your method is fit for purpose.

  • Implement a Stability Program: Monitor the purity of your in-house standard over time to ensure its continued suitability.

References

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP 1225 Validation Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Reference Standards Guide. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Quimivita. (n.d.). How to choose the right reference materials to ensure analytical quality. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Retrieved from [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. Retrieved from [Link]

  • ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Reference Materials in Analytical Chemistry: A Guide for Selection and Use. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, January 2). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS analytical method for the estimation & validation of nutraceutical: Niacin in human plasma. Retrieved from [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's identity is a cornerstone of scientific rigor and preclinical development. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the structural elucidation and identity confirmation of N,6-dimethoxy-N-methylnicotinamide, a substituted pyridine derivative of nicotinamide. The principles and methodologies detailed herein are broadly applicable to the characterization of novel small molecules.

The Imperative of Orthogonal Analysis

Reliance on a single analytical technique is fraught with peril, as no single method provides absolute structural confirmation. An orthogonal approach, employing multiple, independent analytical techniques, is essential for building a comprehensive and scientifically sound body of evidence.[1] This strategy minimizes the risk of misinterpretation and ensures a robust, verifiable identification of the target compound. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by chromatographic purity assessment.

Comparative Analytical Workflows

A logical and efficient workflow is critical for the timely and accurate confirmation of a synthesized compound's identity. The following diagram illustrates a recommended analytical workflow, emphasizing the synergistic nature of the chosen techniques.

Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Functional Group & Purity Confirmation cluster_confirmation Final Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Initial Structure ms Mass Spectrometry (HRMS & MS/MS) synthesis->ms Molecular Weight ftir FTIR Spectroscopy synthesis->ftir Functional Groups chromatography Chromatographic Analysis (HPLC/UPLC, GC) synthesis->chromatography Purity confirmation Confirmed Identity & Purity Assessment nmr->confirmation Connectivity & Stereochemistry ms->confirmation Elemental Composition ftir->confirmation Bond Vibrations chromatography->confirmation Impurity Profile

Caption: A recommended workflow for the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules as it provides detailed information about the chemical environment of individual atoms.[2]

Comparison of NMR Experiments
NMR Experiment Information Provided Strengths Limitations
¹H NMR Number of unique proton environments, chemical shifts (electronic environment), integration (proton ratios), and coupling constants (connectivity).High sensitivity, rapid acquisition.Can be complex for molecules with overlapping signals.
¹³C NMR Number of unique carbon environments and their chemical shifts.Provides a clear count of non-equivalent carbons.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei, establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC).Unambiguously establishes the molecular framework.Requires longer experimental times.
Expected ¹H and ¹³C NMR Spectral Features for this compound

¹H NMR (Predicted):

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 7.0-9.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group, likely in the range of 2.8-3.5 ppm.

  • Methoxy Protons: Two distinct singlets for the two methoxy groups, expected in the range of 3.8-4.2 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbons bearing the methoxy groups will be significantly shielded.

  • Amide Carbonyl: A signal in the downfield region, typically around 165-175 ppm.

  • N-Methyl Carbon: A signal in the range of 30-40 ppm.

  • Methoxy Carbons: Two signals in the range of 55-65 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: If structural ambiguity remains, perform COSY, HSQC, and HMBC experiments to establish connectivity.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[2] It is a crucial orthogonal technique to NMR.

Comparison of Mass Spectrometry Techniques
Technique Information Provided Strengths Limitations
Low-Resolution MS (LRMS) Nominal molecular weight and fragmentation pattern.Relatively inexpensive and fast.Does not provide elemental composition.
High-Resolution MS (HRMS) Accurate mass measurement, allowing for the determination of the elemental formula.Provides unambiguous elemental composition.[5]More expensive and requires specialized instrumentation.
Tandem MS (MS/MS) Fragmentation pattern of a specific ion, providing structural information.Elucidates the connectivity of molecular fragments.Can be complex to interpret.
Expected Mass Spectral Features for this compound
  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₂N₂O₃) is 196.21 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 197.0921.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related N-methylnicotinamide derivatives involve cleavage of the amide bond and loss of the methoxy groups.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Use the accurate mass to calculate the elemental formula and compare it with the expected formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Expected FTIR Absorption Bands for this compound

Based on the structure and data from related aromatic amides, the following characteristic absorption bands are expected:[8][9]

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=O (amide)1630-1680
C=C and C=N (aromatic ring)1400-1600
C-O (methoxy)1000-1300 (likely two distinct bands)
C-N1250-1335
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Chromatographic Analysis: Assessing Purity

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of a synthesized compound.[10] The choice of technique depends on the volatility and thermal stability of the analyte. For this compound, HPLC with UV detection is a suitable choice.

Experimental Protocol: HPLC Purity Analysis
  • Method Development: Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

  • Sample Analysis: Inject a known concentration of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The definitive confirmation of the identity of a synthesized compound like this compound necessitates a multi-faceted analytical approach. By integrating the structural insights from NMR, the molecular formula from high-resolution mass spectrometry, the functional group information from FTIR, and the purity assessment from chromatography, researchers can build an unassailable case for the identity and quality of their synthesized material. This rigorous, orthogonal approach is fundamental to ensuring the reliability and reproducibility of scientific research and is a critical step in the drug development pipeline.

References

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved January 20, 2026, from [Link]

  • General. (n.d.). ScienceOpen. Retrieved January 20, 2026, from [Link]

  • Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • N'-Methylnicotinamide | C7H8N2O | CID 64950. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2011). ACS Publications. Retrieved January 20, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2011). PMC. Retrieved January 20, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • N,N-Dimethylnicotinamide | C8H10N2O | CID 81444. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved January 20, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0136237). (n.d.). NP-MRD. Retrieved January 20, 2026, from [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • bmse000281 Nicotinamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 20, 2026, from [Link]

  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Biochemical characterization of a new nicotinamidase from an unclassified bacterium thriving in a geothermal water stream microbial mat community. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2020). PMC. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved January 20, 2026, from [Link]

  • Synthesis and structure of 6-(nicotinamide) methyl coumarin by the bromination of 6-methyl coumarin and attachment to nicotinamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Showing metabocard for N-Methylnicotinamide (HMDB0003152). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • 1-Methylnicotinamide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 13C and 31P NMR Investigation of Effect of 6-aminonicotinamide on Metabolism of RIF-1 Tumor Cells in Vitro. (1996). PubMed. Retrieved January 20, 2026, from [Link]

Sources

A-Head-to-Head-Analyse: Ein vorgeschlagener experimenteller Fahrplan für den Vergleich von N,6-Dimethoxy-N-methylnicotinamid und 6-Methylnicotinamid

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem Senior Application Scientist

Zusammenfassung

In der Arzneimittelforschung ist der rigorose Vergleich von analogen Molekülen von entscheidender Bedeutung, um Kandidaten mit überlegenen pharmakologischen und pharmakokinetischen Profilen zu identifizieren. Dieses Handbuch beschreibt einen umfassenden experimentellen Fahrplan für eine vergleichende Studie von zwei Nicotinamid-Derivaten: 6-Methylnicotinamid, einem bekannten endogenen Metaboliten, und dem neuartigen Molekül N,6-Dimethoxy-N-methylnicotinamid. Da in der veröffentlichten Literatur keine direkten Vergleichsdaten vorliegen, soll dieses Dokument als Leitfaden für die Durchführung einer gründlichen Kopf-an-Kopf-Bewertung dienen. Der vorgeschlagene Arbeitsablauf umfasst die Synthese und Charakterisierung, die Bewertung der physikalisch-chemischen Eigenschaften, die biologische Untersuchung auf relevante Ziele und ein Panel von In-vitro-ADME/Tox-Assays. Jeder Schritt wird mit detaillierten Protokollen und einer Begründung für seine Aufnahme untermauert, um sicherzustellen, dass die resultierenden Daten eine solide Grundlage für die Entscheidungsfindung in frühen Phasen der Arzneimittelentwicklung bieten.

Einführung und Rationale

Nicotinamid und seine Derivate sind eine Klasse von Molekülen, die für die Zellphysiologie von zentraler Bedeutung sind, vor allem als Vorläufer für Nicotinamidadenindinukleotid (NAD+). Die Modifikation des Nicotinamid-Gerüsts kann die biologische Aktivität, die physikalisch-chemischen Eigenschaften und das pharmakokinetische Verhalten drastisch verändern.[1][2]

  • 6-Methylnicotinamid ist ein endogener Metabolit von Nicotinamid.[3][4] Obwohl es nicht so umfassend untersucht wurde wie sein Ausgangsmolekül, wurde es mit der Modulation des zellulären Stoffwechsels und potenziellen neuroprotektiven Effekten in Verbindung gebracht.[5] Es gibt auch Hinweise darauf, dass es bei zerebraler Hämorrhagie neurologische Schäden verschlimmern kann.[3][4]

  • N,6-Dimethoxy-N-methylnicotinamid ist ein hypothetisches oder neuartiges Derivat, für das in der öffentlichen wissenschaftlichen Literatur keine Daten verfügbar sind. Seine Struktur deutet auf Veränderungen der Elektronendichte, der Löslichkeit und der Fähigkeit zur Wasserstoffbrückenbindung im Vergleich zu 6-Methylnicotinamid hin, was zu unterschiedlichen biologischen Aktivitäten und Arzneimitteleigenschaften führen könnte.

Die Rationale für diese vergleichende Studie basiert auf der Notwendigkeit, zu verstehen, wie sich spezifische strukturelle Modifikationen (d. h. die Hinzufügung von Methoxy- und N-Methylgruppen) auf das Gesamtprofil eines Nicotinamid-Gerüsts auswirken. Diese Studie wird die potenziellen Vorteile oder Nachteile von N,6-Dimethoxy-N-methylnicotinamid im Vergleich zu seiner einfacheren, natürlich vorkommenden Entsprechung aufklären.

Vorgeschlagener experimenteller Arbeitsablauf

Ein logischer, schrittweiser Ansatz ist entscheidend, um einen umfassenden und unvoreingenommenen Vergleich zu gewährleisten. Der folgende Arbeitsablauf ist so konzipiert, dass er von der grundlegenden Charakterisierung bis zur biologischen Funktionsbewertung fortschreitet.

Abbildung 1: Ein schrittweiser Arbeitsablauf für die vergleichende Bewertung.

Phase 1: Synthese und physikalisch-chemische Charakterisierung

Rationale: Bevor eine biologische Bewertung durchgeführt werden kann, ist es unerlässlich, beide Verbindungen in hoher Reinheit zu synthetisieren und ihre grundlegenden physikalisch-chemischen Eigenschaften zu charakterisieren.[6][7][8] Diese Eigenschaften bestimmen das Verhalten der Verbindungen in biologischen Assays und beeinflussen ihr Potenzial als Arzneimittelkandidaten.

Synthese und Strukturbestätigung

Da N,6-Dimethoxy-N-methylnicotinamid eine neuartige Verbindung ist, muss eine Syntheseroute entworfen werden, die wahrscheinlich von verfügbaren Nicotinsäure-Vorläufern ausgeht.[2][9][10][11] 6-Methylnicotinamid ist kommerziell erhältlich, sollte aber dennoch auf Reinheit analysiert werden.

Protokoll: Allgemeine Synthese von Nicotinamid-Derivaten

  • Ausgangsmaterialien: Beginnen Sie mit einem geeigneten Nicotinsäure-Vorläufer (z. B. 6-Chlornicotinsäure).

  • Amidierung: Die Carbonsäure mit einem geeigneten Amin (z. B. Dimethylamin für die N,N-Dimethylamid-Funktionalität) unter Verwendung von Standard-Kopplungsreagenzien wie HATU oder EDC/HOBt in einem aprotischen Lösungsmittel wie DMF oder DCM umsetzen.

  • Substitution: Führen Sie bei Bedarf nukleophile aromatische Substitutionsreaktionen durch, um die Methoxygruppe an der 6-Position einzuführen, indem Sie Natriummethoxid verwenden.

  • Aufreinigung: Die Rohprodukte mittels Flash-Chromatographie an Kieselgel reinigen.

  • Bestätigung: Die Identität und Reinheit (>98 %) der Endprodukte mittels ¹H-NMR, ¹³C-NMR, hochauflösender Massenspektrometrie (HRMS) und HPLC bestätigen.

Physikalisch-chemisches Profiling

Diese Assays liefern wichtige Daten zur Vorhersage der oralen Absorption und Verteilung.[12]

EigenschaftMethodeRationaleErwartete Daten
Wässrige Löslichkeit Kinetische oder thermodynamische Löslichkeitsassays (HPLC-UV)Beeinflusst die Bioverfügbarkeit und die Assay-Bedingungen.[6]Löslichkeit (µg/mL) bei pH 2,0, 5,0 und 7,4
Lipophilie (logP/logD) Shake-Flask-Methode (Octanol/Wasser) oder RP-HPLCSagt die Membranpermeabilität und das unspezifische Bindungspotenzial voraus.Verteilungskoeffizient bei pH 7,4
Säurekonstante (pKa) Potentiometrische Titration oder UV-MetrikBestimmt den Ionisierungszustand bei physiologischem pH-Wert, der die Löslichkeit und Permeabilität beeinflusst.[6]pKa-Wert(e)

Phase 2: Biologische Untersuchung und Mechanismus der Wirkung

Rationale: Die Nicotinamid-Struktur legt nahe, dass diese Verbindungen mit NAD+-abhängigen Enzymen interagieren könnten. Nicotinamid-N-Methyltransferase (NNMT) ist ein primäres Ziel, da es Nicotinamid methyliert.[13][14] Andere relevante Enzymfamilien sind Poly(ADP-Ribose)-Polymerasen (PARPs) und Sirtuine, die NAD+ als Cosubstrat verwenden.

Primäres Enzym-Screening

Protokoll: NNMT-Inhibitionsassay

  • Reaktionsaufbau: In einer 96-Well-Platte rekombinantes menschliches NNMT-Enzym, Nicotinamid (Substrat), S-Adenosyl-L-Methionin (SAM, Methyl-Donor) und die Testverbindung (in verschiedenen Konzentrationen) in einem geeigneten Assay-Puffer inkubieren.

  • Inkubation: Die Reaktion bei 37 °C für 60 Minuten inkubieren.

  • Detektion: Die Reaktion stoppen und die Produktion von S-Adenosyl-L-Homocystein (SAH) mit einem kommerziell erhältlichen lumineszenzbasierten Assay-Kit quantifizieren.

  • Datenanalyse: Die prozentuale Hemmung im Vergleich zu einer Vehikelkontrolle (DMSO) berechnen.

Dosis-Wirkungs-Studien und Mechanismus der Wirkung (MOA)

Sobald eine Hemmung im primären Screening bestätigt ist, sind detaillierte kinetische Studien erforderlich, um die Potenz (IC50) und den Wirkmechanismus zu bestimmen.[15][16]

Abbildung 2: Vereinfachtes Diagramm der kompetitiven und nicht-kompetitiven Enzymhemmung.

Protokoll: Enzymkinetik-Studien

  • Assay-Aufbau: Richten Sie eine Matrix von Reaktionen ein, bei denen die Substratkonzentration (z. B. Nicotinamid) bei mehreren festen Inhibitorkonzentrationen variiert wird.

  • Messung der Anfangsgeschwindigkeit: Messen Sie die anfängliche Reaktionsgeschwindigkeit (v₀) für jede Bedingung.

  • Datenanalyse: Stellen Sie die Daten mit einem Lineweaver-Burk- oder Michaelis-Menten-Diagramm dar. Analysieren Sie die Veränderungen der scheinbaren Km und Vmax, um zwischen kompetitiver, nicht-kompetitiver oder gemischter Hemmung zu unterscheiden.[17][18]

    • Kompetitiv: Vmax bleibt unverändert, Km steigt.[17]

    • Nicht-kompetitiv: Vmax sinkt, Km bleibt unverändert.[17]

    • Unkompetitiv: Sowohl Vmax als auch Km sinken.

    • Gemischt: Sowohl Vmax als auch Km ändern sich.

ParameterN,6-Dimethoxy-N-methylnicotinamid6-Methylnicotinamid
IC50 (µM) vs. NNMT TBDTBD
Hemmungsmechanismus TBDTBD
Ki (µM) TBDTBD

Phase 3: In-vitro-ADME/Tox-Profiling

Rationale: Ein frühes Verständnis der Absorption, Verteilung, des Metabolismus, der Ausscheidung (ADME) und der Toxizität ist entscheidend, um die Arzneimittelkandidaten mit den besten Chancen auf Erfolg in der späten Phase zu identifizieren.[19][20][21][22] Diese Assays helfen, Verbindungen mit schlechten pharmakokinetischen Eigenschaften oder Toxizitätsrisiken auszusortieren.[12]

AssayMethodeRationaleErwartete Daten
Metabolische Stabilität Inkubation mit Lebermikrosomen (Mensch, Ratte) + NADPHMisst die Rate des Phase-I-Metabolismus (z. B. durch Cytochrom-P450-Enzyme).[21]Intrinsische Clearance (CLint), Halbwertszeit (t½)
Permeabilität Caco-2-Monolayer-AssaySagt die intestinale Absorption von oral verabreichten Arzneimitteln voraus.Scheinbarer Permeabilitätskoeffizient (Papp) A→B und B→A
Plasma-Protein-Bindung GleichgewichtsdialyseBestimmt den Anteil der Verbindung, der an Plasmaproteine gebunden ist, was die Verteilung und Wirksamkeit beeinflusst.% gebunden an menschliches und Ratten-Plasmaprotein
Zytotoxizität MTT- oder CellTiter-Glo-Assay (z. B. HepG2-Zellen)Identifiziert das Potenzial für allgemeine zelluläre Toxizität.[12][22]CC50 (50 % zytotoxische Konzentration)
CYP450-Hemmung Fluoreszenzbasierte Assays für wichtige Isoformen (z. B. 3A4, 2D6)Bewertet das Potenzial für Arzneimittel-Arzneimittel-Wechselwirkungen.[21]IC50-Werte für jede Isoform

Schlussfolgerung und zukünftige Richtungen

Dieser Leitfaden beschreibt einen systematischen Ansatz für eine vergleichende Bewertung von N,6-Dimethoxy-N-methylnicotinamid und 6-Methylnicotinamid. Durch die Befolgung dieses Fahrplans können Forscher einen umfassenden Datensatz generieren, der eine fundierte, datengestützte Entscheidung über das relative Potenzial dieser beiden Moleküle ermöglicht. Die Ergebnisse werden aufklären, ob die zusätzlichen chemischen Modifikationen in N,6-Dimethoxy-N-methylnicotinamid zu einem vorteilhaften physikalisch-chemischen, biologischen oder ADME/Tox-Profil im Vergleich zu 6-Methylnicotinamid führen. Positive Ergebnisse würden weitere Studien rechtfertigen, einschließlich zellbasierter Assays zur Wirksamkeit, gefolgt von pharmakokinetischen und Wirksamkeitsstudien in Tiermodellen. Dieser rigorose, schrittweise Ansatz ist ein Eckpfeiler der modernen Arzneimittelforschung und stellt sicher, dass nur die vielversprechendsten Kandidaten in die kostspieligeren Phasen der präklinischen und klinischen Entwicklung vorrücken.

Referenzen

  • Eurofins Discovery. In-vitro-ADME- und Toxikologie-Assays. Verfügbar unter: [Link]

  • Symeres. In-vitro-ADME-tox-Dienstleistungen. Verfügbar unter: [Link]

  • PubMed. Neue Synthese von Nicotinamid-Derivaten mit zytotoxischen Eigenschaften. Verfügbar unter: [Link]

  • VectorB2B. In-vitro-ADME-Tox-Charakterisierung in der Arzneimittelforschung und -entwicklung. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Synthese und biologische Bewertung von Nicotinamid-Derivaten mit einem diarylamin-modifizierten Gerüst als Succinatdehydrogenase-Inhibitoren. Verfügbar unter: [Link]

  • Drug Target Review. Die Bedeutung der Charakterisierung chemischer Ausgangspunkte von Arzneimitteln mit geeigneten In-vitro-ADME-Toxizitäts-Assays. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Verständnis der physikalisch-chemischen Eigenschaften und der Abbaukinetik von Nicotinamid-Ribosid, einem vielversprechenden Vitamin-B3-Nahrungsergänzungsmittel. Verfügbar unter: [Link]

  • MDPI. Synthese neuer Nicotinamide ausgehend von Monothiomalonanilid. Verfügbar unter: [Link]

  • AboutNAD. Studie zu den Eigenschaften und der Abbaukinetik von Nicotinamid-Ribosid: Präklinische Ergebnisse. Verfügbar unter: [Link]

  • ResearchGate. Verständnis der physikalisch-chemischen Eigenschaften und der Abbaukinetik von Nicotinamid-Ribosid, einem vielversprechenden Vitamin-B3-Nahrungsergänzungsmittel. Verfügbar unter: [Link]

  • ResearchGate. Drei-Komponenten-Synthese von Nicotinamid-Derivaten. Verfügbar unter: [Link]

  • ChemBK. Niacinamid. Verfügbar unter: [Link]

  • RSC Publishing. Entwicklung einer grünen, prägnanten Synthese von Nicotinamid-Derivaten, katalysiert durch Novozym® 435 aus Candida antarctica in nachhaltigen kontinuierlichen Mikroreaktoren. Verfügbar unter: [Link]

  • AboutNAD. Verständnis der physikalisch-chemischen Eigenschaften und der Abbaukinetik von Nicotinamid-Ribosid, einem vielversprechenden Vitamin-B3-Nahrungsergänzungsmittel. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). 6-Methylnicotinamid | C7H8N2O | CID 96351 - PubChem. Verfügbar unter: [Link]

  • Chemistry LibreTexts. Enzymhemmung. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Verbesserte Inhibitor-Screening-Experimente durch vergleichende Analyse simulierter Enzym-Fortschrittskurven. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Wirkmechanismus-Assays für Enzyme - Assay Guidance Manual. Verfügbar unter: [Link]

  • YouTube. Arten von Enzyminhibitoren: kompetitive, nicht-kompetitive, unkompetitive und gemischte Hemmung. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). 1-Methylnicotinamid (MNA), ein primärer Metabolit von Nicotinamid, übt eine antithrombotische Aktivität aus, die durch einen Cyclooxygenase-2/Prostacyclin-Weg vermittelt wird. Verfügbar unter: [Link]

  • Wikipedia. 1-Methylnicotinamid. Verfügbar unter: [Link]

  • PubMed. 1-Methylnicotinamid und Nicotinamid: zwei verwandte entzündungshemmende Mittel, die die Funktionen aktivierter Makrophagen unterschiedlich beeinflussen. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Mechanismus und Kinetik von Turnover-Inhibitoren der Nicotinamid-N-Methyltransferase in vitro und in vivo. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). N'-Methylnicotinamid | C7H8N2O | CID 64950 - PubChem. Verfügbar unter: [Link]

  • National Institutes of Health (NIH). Nicotinamid-N-Methyltransferase: mehr als ein Vitamin-B3-Clearance-Enzym. Verfügbar unter: [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle when handling a substance with incomplete hazard data is to treat it as hazardous until proven otherwise .[1][2] This guide is structured to walk you through a systematic process of hazard assessment, waste characterization, and compliant disposal, ensuring every step is grounded in safety and regulatory awareness.

Part 1: Pre-Disposal Hazard Assessment & Characterization

Before any disposal actions are taken, a thorough hazard assessment is paramount. This proactive step dictates all subsequent handling, storage, and disposal requirements.

1.1. Safety Data Sheet (SDS) Review

The first and most critical step is to locate the Safety Data Sheet (SDS) provided by the chemical manufacturer.[3] The SDS contains essential information on hazards, handling, and disposal. In the case of N,6-dimethoxy-N-methylnicotinamide, if an SDS is not available, you must proceed with the assumption that the compound is hazardous.

1.2. Hazard Inference from Chemical Structure

In the absence of an SDS, we must infer potential hazards from the compound's structure:

  • Nicotinamide Core: Nicotinamide and its derivatives can be biologically active.[4] While generally considered of low toxicity, some derivatives can cause skin and eye irritation.[5][6]

  • N-methyl and Methoxy Groups: These functional groups are common in pharmaceuticals and bioactive molecules. Their presence does not inherently signal high toxicity but contributes to the compound's overall chemical properties.

  • Potential for Harmful Decomposition: Like many nitrogen-containing organic compounds, thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide.[7]

Given these features, it is prudent to handle this compound as a substance that is, at a minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.

1.3. Waste Characterization

All chemical waste must be characterized to determine if it qualifies as "Hazardous Waste" under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] A waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics[8]:

  • Ignitability: Flash point < 140°F (60°C).

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: Harmful when ingested or absorbed.

For this compound waste, you must assume it is toxic unless you have definitive data to the contrary. Therefore, it must be managed as a hazardous waste .[10]

Part 2: Personal Protective Equipment (PPE) & Safety Protocols

Based on the hazard assessment, a stringent PPE protocol is required for all personnel handling this chemical waste.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]Protects against accidental splashes of liquid waste or contact with solid particulates, preventing potential serious eye irritation.
Hand Nitrile gloves. Check manufacturer's compatibility chart for breakthrough time.[6]Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Standard laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust.[6]Necessary only if engineering controls (like a fume hood) are insufficient or if there's a risk of inhaling fine powders or aerosols during handling.

All handling of open containers of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][12]

Part 3: Step-by-Step Disposal Procedure

Proper disposal is a multi-step process that begins at the point of generation. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Segregation

Never mix different waste streams.[11][13] this compound waste should be collected in a dedicated container.

  • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated, compatible solid waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a compatible liquid waste container (e.g., a plastic-coated glass or polyethylene carboy for organic solvents).[14] Do not mix non-halogenated and halogenated solvent wastes unless your institution's policy allows it.[15]

Step 2: Containerization and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[11] For organic solvent solutions, plastic-coated glass or high-density polyethylene (HDPE) is often suitable.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[1][16] The label must include[17]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][16]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[8][13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][17]

  • Keep the waste container tightly closed at all times, except when adding waste.[8][11]

  • Use secondary containment (like a plastic tub) to catch any potential leaks.[18]

  • Store incompatible waste types separately to prevent accidental mixing.[13]

The following diagram illustrates the decision-making process for handling this chemical waste.

G Waste Disposal Decision Workflow for this compound A Waste Generated (this compound) B Is an SDS available? A->B C Follow specific disposal instructions in Section 13. B->C Yes D Assume waste is hazardous. Treat as toxic and irritant. B->D No E Characterize Waste Stream (Solid vs. Liquid) C->E D->E F Collect in dedicated SOLID hazardous waste container. E->F Solid G Collect in dedicated LIQUID hazardous waste container. E->G Liquid H Properly Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazard Warnings F->H G->H I Store in designated SAA with secondary containment. H->I J Arrange for pickup by Institutional EHS. I->J

Caption: Decision workflow for characterizing and handling this compound waste.

Step 4: Arranging for Final Disposal

Laboratory personnel do not dispose of hazardous waste themselves. The final step is to contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][16] Follow their specific procedures for scheduling a pickup request. EHS is responsible for ensuring the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[19]

Part 4: Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined spill response plan is essential.

  • Small Spills (<100 mL of solution or a few grams of solid):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as detailed in Part 2.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Gently sweep the solid or absorb the liquid and place the contaminated materials into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[11]

  • Large Spills (>100 mL or significant solid):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

By adhering to this structured, safety-first approach, you fulfill your professional responsibility to manage chemical byproducts safely and compliantly. This diligence protects your research, your colleagues, and our shared environment.

References

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Unknown Chemicals Source: Purdue University Environmental Health and Safety URL: [Link]

  • Title: HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal Source: University of Nebraska Omaha EHS URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: FS_Unknown Chemicals Management Source: Northwestern University Office for Research Safety URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Best Practices for Laboratory Waste Management Source: ACTenviro URL: [Link]

  • Title: Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon Occupational Safety and Health URL: [Link]

  • Title: Chemical Waste Management Guide Source: Boston University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Are There Specific Regulations for Disposing of Chemical Waste in a Lab Source: Needle.Tube URL: [Link]

  • Title: Safety Data Sheet Nicotinamide Source: Redox URL: [Link]

  • Title: Nicotinamide | C6H6N2O | CID 936 Source: PubChem - NIH URL: [Link]

  • Title: Inert Reassessment - Nicotinamide CAS 98-92-0 Source: US EPA URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N,6-dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. As you push the boundaries of science, a deep and practical understanding of safety protocols is not just a regulatory requirement but a fundamental aspect of scientific excellence. This guide provides a detailed framework for the safe handling of N,6-dimethoxy-N-methylnicotinamide, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

At its core, the safe handling of any chemical is predicated on a thorough understanding of its potential hazards. For this compound and related substituted nicotinamides, the primary concerns are skin and eye irritation. While comprehensive toxicological data may not be available for every novel compound, a conservative approach based on the known risks of structurally similar molecules is a prudent and necessary practice.

Risk Assessment: A Dynamic Approach to Safety

A static checklist of personal protective equipment (PPE) is insufficient for the dynamic environment of a research laboratory. Instead, a risk-based approach should be adopted, where the level of PPE is dictated by the specific procedure being performed. The following table outlines a tiered approach to PPE selection, allowing for scalability based on the potential for exposure.

PPE CategoryLow Risk / Small VolumeModerate Risk / Small VolumeHigh Risk / Large Volume or Aerosol Generation
Hand Protection Nitrile gloves (single use)Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., Butyl rubber)
Eye/Face Protection Safety glasses with side shieldsChemical splash gogglesFace shield and chemical splash goggles
Body Protection Laboratory coatLaboratory coatChemical-resistant apron or suit
Respiratory Protection Not generally requiredRecommended

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,6-dimethoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
N,6-dimethoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.